Product packaging for Isobutyl heptanoate(Cat. No.:CAS No. 7779-80-8)

Isobutyl heptanoate

Cat. No.: B1585279
CAS No.: 7779-80-8
M. Wt: 186.29 g/mol
InChI Key: HXJOYVPESRRCDB-UHFFFAOYSA-N
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Description

Isobutyl enanthate, also known as fema 2200 or isobutyl heptoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isobutyl enanthate is considered to be a practically insoluble (in water) and relatively neutral molecule. Isobutyl enanthate has been primarily detected in urine. Within the cell, isobutyl enanthate is primarily located in the membrane (predicted from logP) and cytoplasm. Isobutyl enanthate has a fruity, green, and herbal taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B1585279 Isobutyl heptanoate CAS No. 7779-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-11(12)13-9-10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJOYVPESRRCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064806
Record name Heptanoic acid, 2-methylpropyl ester
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Molecular Weight

186.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a green odour
Record name Isobutyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 to 97.00 °C. @ 12.00 mm Hg
Record name Isobutyl enanthate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in most organic solvents
Record name Isobutyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8593 (20°)
Record name Isobutyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7779-80-8
Record name Isobutyl heptanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=7779-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isobutyl heptanoate
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Record name Heptanoic acid, 2-methylpropyl ester
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Record name Heptanoic acid, 2-methylpropyl ester
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Record name Isobutyl heptanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL HEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJS6KH0B8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isobutyl enanthate
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URL http://www.hmdb.ca/metabolites/HMDB0034458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

isobutyl heptanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobutyl Heptanoate: Chemical Properties and Structure

Introduction

This compound (CAS 7779-80-8) is a fatty acid ester recognized for its characteristic green, fruity aroma.[1][2] It is classified as a flavoring agent and is utilized in the food and fragrance industries.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, a representative synthesis protocol, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid that is soluble in most organic solvents but insoluble in water.[2][4] Its key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[1][4][5]
Molecular Weight 186.29 - 186.33 g/mol [1][4][6]
Boiling Point 208-209 °C at 760 mmHg[2][4]
95-97 °C at 12 mmHg[1][2][5]
Density 0.87 g/cm³[4]
0.8593 g/cm³ at 20 °C[5]
Flash Point 82.22 - 82.9 °C (180.0 - 181.0 °F)[3][4][6]
Vapor Pressure 0.219 mmHg at 25 °C[2]
Refractive Index 1.420 - 1.425 at 20 °C[2]

Chemical Structure and Identification

The structure of this compound consists of a heptanoate backbone ester-linked to an isobutyl group.

structure cluster_ester Ester Group cluster_heptyl Heptanoate Chain cluster_isobutyl Isobutyl Group C1 C O1 O C1->O1 O2 O C1->O2 C3 C C1->C3 C2 C O2->C2 C9 C C2->C9 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C10 C C9->C10 C11 C C9->C11

Caption: Chemical structure of this compound.

Table 2: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-methylpropyl heptanoate[1]
CAS Number 7779-80-8[1][4][5]
SMILES O=C(OCC(C)C)CCCCCC[5][6]
InChI 1S/C11H22O2/c1-4-5-6-7-8-11(12)13-9-10(2)3/h10H,4-9H2,1-3H3[5][6]
Synonyms Isobutyl heptylate, Isobutyl enanthate, Heptanoic acid, 2-methylpropyl ester[1][4][5]

Experimental Protocols

Synthesis via Fischer Esterification

The synthesis of this compound can be achieved via Fischer esterification, a standard method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[7][8] The following protocol is a representative procedure based on established methods for similar esters.[7][9]

Materials:

  • Heptanoic acid

  • Isobutanol (Isobutyl alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[8]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene (optional, for azeotropic removal of water)[8]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Dean-Stark apparatus (if using azeotropic removal)[8]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine heptanoic acid and a molar excess of isobutanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[9] Maintain reflux for several hours to drive the reaction toward completion. The progress can be monitored by collecting the water byproduct in a Dean-Stark trap.[8]

  • Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.[8][9] Vent the funnel frequently to release CO₂ pressure.

  • Isolation and Drying: Separate the organic layer, which contains the this compound product. Dry the organic layer over an anhydrous drying agent like magnesium sulfate, then filter to remove the solid.[9]

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure this compound.[9] The boiling point at 12 mmHg is 95-97 °C.[1][2][5]

workflow reactants 1. Combine Heptanoic Acid, Isobutanol, and Acid Catalyst reflux 2. Heat to Reflux (Several Hours) reactants->reflux workup 3. Cool and Transfer to Separatory Funnel reflux->workup wash 4. Wash with H₂O and Saturated NaHCO₃ Solution workup->wash dry 5. Dry Organic Layer (e.g., over MgSO₄) wash->dry purify 6. Purify by Distillation dry->purify product Pure this compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

The synthesized product can be characterized using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group, indicated by a strong C=O stretching band around 1738 cm⁻¹.[9]

  • Refractive Index: Measurement of the refractive index should align with the literature value (1.420-1.425 at 20 °C) to assess purity.[2][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of 186.29 g/mol .[1][5][6]

Safety and Handling

This compound is a combustible liquid and a skin irritant.[4][6] When heated to decomposition, it can emit acrid smoke and fumes.[4] Standard laboratory safety protocols should be followed.

  • Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[10][11]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[10] The recommended storage temperature is 2-8°C.[6]

  • Toxicity: It is considered to have low toxicity after single ingestion or short-term skin contact.[10]

References

An In-depth Technical Guide to the Synthesis of Isobutyl Heptanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of isobutyl heptanoate through Fischer esterification, a cornerstone reaction in organic chemistry. This document outlines the chemical principles, experimental procedures, and characterization of the final product, tailored for professionals in research and development.

Introduction

This compound is an ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industries. Beyond its sensory properties, the synthesis of esters like this compound serves as a fundamental model for understanding reaction mechanisms and optimization in organic synthesis, a critical aspect of drug development and material science. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method for ester synthesis. This guide will delve into the specifics of reacting heptanoic acid with isobutanol to yield this compound.

Reaction Scheme and Mechanism

The Fischer esterification of heptanoic acid with isobutanol proceeds according to the following reaction scheme:

Heptanoic Acid + Isobutanol ⇌ this compound + Water

The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, isobutanol) or by removing water as it is formed.[1][2] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

The mechanism of the Fischer esterification involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The alcohol (isobutanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Heptanoic Acid130.180.9213.02 g (14.15 mL)0.1
Isobutanol74.120.8011.12 g (13.9 mL)0.15
Sulfuric Acid (conc.)98.081.84~1 mLCatalyst
Diethyl Ether--As needed-
5% Sodium Bicarbonate (aq)--As needed-
Saturated Sodium Chloride (Brine)--As needed-
Anhydrous Sodium Sulfate--As needed-
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 13.02 g (0.1 mol) of heptanoic acid and 11.12 g (0.15 mol) of isobutanol.

  • Catalyst Addition: While stirring, carefully add approximately 1 mL of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of diethyl ether to dissolve the organic layer.

    • Wash the organic layer sequentially with:

      • 50 mL of water.

      • 50 mL of 5% aqueous sodium bicarbonate solution (repeat until no more gas evolution is observed).

      • 50 mL of saturated aqueous sodium chloride (brine).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 95-97 °C at 12 mmHg.[3]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₂₂O₂
Molar Mass186.29 g/mol [4]
AppearanceColorless liquid[3]
OdorFruity, green, herbal[3]
Boiling Point208 °C (at 760 mmHg), 95-97 °C (at 12 mmHg)[3]
Density0.859 g/cm³ at 20 °C[5]
Refractive Index1.420 - 1.425 at 20 °C[3]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and their electronic environments.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735-1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[6][7]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the reaction mechanism.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Heptanoic Acid + Isobutanol + H₂SO₄ Reflux Reflux (2-3 hours) Reactants->Reflux Cooling Cool to RT Reflux->Cooling Extraction Add Diethyl Ether Cooling->Extraction Washing Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Characterization Characterization (NMR, IR, MS) Distillation->Characterization

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification_mechanism start Heptanoic Acid + H⁺ protonated_acid Protonated Carbonyl start->protonated_acid + Isobutanol tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of H₂O proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester end This compound + H⁺ protonated_ester->end - H⁺

Caption: Simplified mechanism of Fischer esterification.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound via Fischer esterification. By following the detailed experimental protocol and utilizing the provided characterization data, researchers and scientists can successfully synthesize and verify this ester. The principles and techniques outlined herein are broadly applicable to the synthesis of other esters, underscoring the importance of this reaction in various fields of chemical science and development.

References

An In-depth Technical Guide to Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of isobutyl heptanoate, a significant compound in the flavor and fragrance industry. The document is tailored for researchers, scientists, and professionals in drug development, presenting key chemical identifiers, physicochemical properties, and generalized experimental protocols.

Chemical Identification

This compound is chemically classified as a fatty acid ester.[1] It is recognized by several identifiers across various chemical databases and regulatory bodies.

IdentifierValue
CAS Number 7779-80-8[1][2][3][4][5]
IUPAC Name 2-methylpropyl heptanoate[1][3]
Synonyms Heptanoic acid, 2-methylpropyl ester; Isobutyl heptylate; Isobutyl heptoate; 2-Methyl-1-propyl heptanoate[1][3][5]
Molecular Formula C₁₁H₂₂O₂[1][2][3][4]
FEMA Number 2200[1]
EINECS Number 231-940-1[1]

Physicochemical Properties

This compound is a colorless liquid characterized by a green, fruity odor.[4][6] A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Weight 186.29 g/mol [2]
Density 0.87 g/cm³[4]
Boiling Point 208 °C at 760 mmHg[4]
Flash Point 82.22 °C (180.0 °F) - closed cup[2]
Solubility Soluble in most organic solvents[4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary and vary by laboratory, this section outlines the general scientific principles and methodologies.

3.1. Synthesis via Fischer Esterification

This compound is typically synthesized through Fischer esterification. This acid-catalyzed reaction involves the condensation of heptanoic acid with isobutanol.

  • Reactants : Heptanoic acid and isobutanol.

  • Catalyst : A strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Procedure :

    • Equimolar amounts of heptanoic acid and isobutanol are mixed in a round-bottom flask.

    • A catalytic amount of strong acid is added.

    • The mixture is heated under reflux. A Dean-Stark apparatus is often used to remove the water produced during the reaction, which drives the equilibrium towards the formation of the ester.

    • Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reaction mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation to yield pure this compound.

3.2. Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of this compound are commonly confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][7]

  • Objective : To separate this compound from any impurities and to confirm its molecular weight and fragmentation pattern.

  • Methodology :

    • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Gas Chromatography :

      • A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

      • An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.

    • Mass Spectrometry :

      • As the separated components elute from the GC column, they enter the mass spectrometer.

      • In the ion source, the molecules are ionized, typically by electron ionization (EI).

      • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

      • A detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint. The NIST WebBook provides reference mass spectral data for this compound.[3][7]

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Fischer_Esterification Heptanoic_Acid Heptanoic Acid Reaction_Vessel Reaction Vessel (Reflux & Water Removal) Heptanoic_Acid->Reaction_Vessel Isobutanol Isobutanol Isobutanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Purification (Washing & Distillation) Crude_Product->Purification Final_Product Pure Isobutyl Heptanoate Purification->Final_Product

Caption: Synthesis of this compound via Fischer Esterification.

Analytical_Workflow Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection (Vaporization) Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition (Mass Spectrum) MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Identification & Purity) Data_Acquisition->Data_Analysis

Caption: Analytical Workflow for this compound using GC-MS.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for isobutyl heptanoate. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and visual representations of the molecular structure and analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Predicted NMR Spectral Data of this compound

Due to the absence of publicly available, fully assigned experimental datasets at the time of this writing, the following ¹H and ¹³C NMR spectral data for this compound are based on validated prediction models. These predictions provide a reliable estimation of the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in both the isobutyl and the heptanoate moieties of the molecule. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 400 MHz)

AssignmentChemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
H-a0.89t3H7.0
H-b1.29m6H
H-c1.62p2H7.5
H-d2.28t2H7.5
H-e3.86d2H6.7
H-f1.93nonet1H6.7
H-g0.93d6H6.7

Abbreviations: t = triplet, m = multiplet, p = pentet, d = doublet, nonet = nonet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Field Strength: 100 MHz)

AssignmentChemical Shift (δ) (ppm)
C-114.0
C-222.5
C-331.5
C-425.0
C-534.4
C-6173.8
C-770.5
C-827.8
C-919.1

Experimental Protocols for NMR Analysis

The acquisition of high-quality ¹H and ¹³C NMR spectra is paramount for accurate structural elucidation. The following is a detailed methodology for the NMR analysis of liquid ester samples such as this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity and free from particulate matter. If necessary, filter the sample through a small plug of glass wool or a syringe filter.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and appropriate choice for non-polar esters like this compound as it is an excellent solvent and its residual proton signal does not typically interfere with the analyte signals.

  • Concentration: For ¹H NMR, prepare a solution by dissolving approximately 5-20 mg of the sample in 0.6-0.8 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm.

  • NMR Tube: Transfer the prepared solution into a clean, dry, and unscratched 5 mm NMR tube. Ensure the sample height is adequate to be within the detection region of the NMR probe, typically around 4-5 cm.

NMR Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

  • Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

  • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the entire range of proton signals.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal-to-noise.

  • Number of Scans (ns): A larger number of scans, typically ranging from 128 to 1024 or more, is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is common.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

  • Spectral Width (sw): A spectral width of 200-240 ppm is used to encompass all possible carbon signals.

Data Processing
  • Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR spectra, the area under each signal is integrated to determine the relative number of protons.

  • Peak Picking: The precise chemical shift of each peak is identified.

Visualization of Structure and Workflow

Graphical representations are essential for a clear understanding of molecular structure and experimental processes. The following diagrams were generated using the Graphviz (DOT language) to illustrate the structure of this compound with atom assignments and the general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

NMR_Workflow General Workflow for NMR Data Acquisition and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis start High Purity Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve standard Add Internal Standard (TMS) dissolve->standard tube Transfer to NMR Tube standard->tube spectrometer Place in NMR Spectrometer tube->spectrometer setup Setup Acquisition Parameters (¹H and ¹³C) spectrometer->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_base Phasing and Baseline Correction ft->phase_base reference Reference to TMS (0 ppm) phase_base->reference integrate Integration (¹H NMR) reference->integrate assign Assign Signals (Chemical Shift, Multiplicity, Integration) integrate->assign correlate Correlate ¹H and ¹³C Data assign->correlate structure Structure Elucidation / Confirmation correlate->structure

Caption: Workflow for NMR analysis from sample preparation to structure confirmation.

An In-Depth Technical Guide to the FTIR and Mass Spectrometry Analysis of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of isobutyl heptanoate. This ester, known for its characteristic fruity aroma, serves as a model compound for understanding the principles and practical applications of these powerful analytical methods in academic research, quality control, and the development of pharmaceuticals and flavorings.

Introduction to this compound Analysis

This compound (C₁₁H₂₂O₂) is an organic ester that finds applications in the food and fragrance industries. Its analysis is crucial for purity assessment, identification in complex mixtures, and quality control. FTIR spectroscopy provides rapid identification of functional groups, confirming its ester structure, while mass spectrometry elucidates its molecular weight and fragmentation pattern, offering definitive structural confirmation.

Experimental Protocols

Detailed methodologies for the analysis of this compound using FTIR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are presented below. These protocols are designed to provide a foundation for researchers to develop and validate their own analytical methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of neat this compound is placed directly onto the ATR crystal. For transmission spectroscopy, a thin film of the liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A benchtop FTIR spectrometer equipped with either an ATR accessory or a transmission sample holder.

  • Data Acquisition:

    • A background spectrum is collected to account for atmospheric CO₂ and water vapor.

    • The sample is placed in the instrument, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

    • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture, determine its molecular weight, and analyze its fragmentation pattern for structural elucidation.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

    • Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.

    • Oven Temperature Program: An initial temperature of 50°C is held for 1-2 minutes, then ramped at a rate of 10-20°C/min to a final temperature of 250°C, which is held for several minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or ion trap mass analyzer.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-300 amu is typically scanned.

Data Presentation

The quantitative data obtained from the FTIR and mass spectrometry analysis of this compound are summarized in the tables below for clear comparison and interpretation.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2960-2870C-H stretchingAlkyl groups (-CH₃, -CH₂-)
~1740C=O stretchingEster carbonyl
~1465C-H bendingAlkyl groups
~1240 and ~1170C-O stretchingEster linkage
Mass Spectrometry Data

The mass spectrum of this compound provides key information about its molecular weight and fragmentation.[1][2]

m/zRelative Intensity (%)Proposed Fragment
186Low[M]⁺ (Molecular Ion)
113High[CH₃(CH₂)₅CO]⁺ (Acylium ion)
57High[C₄H₉]⁺ (Isobutyl cation)
56Very High[C₄H₈]⁺ (Isobutylene radical cation)
43High[C₃H₇]⁺ (Propyl cation)
41High[C₃H₅]⁺ (Allyl cation)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed mass spectrometry fragmentation pathway for this compound.

experimental_workflow cluster_ftir FTIR Analysis cluster_ms GC-MS Analysis ftir_sample Sample Preparation (Neat Liquid/ATR) ftir_acquire Data Acquisition (4000-400 cm⁻¹) ftir_sample->ftir_acquire ftir_process Data Processing (Fourier Transform) ftir_acquire->ftir_process ftir_spectrum FTIR Spectrum ftir_process->ftir_spectrum ms_sample Sample Preparation (Dilute Solution) ms_gc Gas Chromatography (Separation) ms_sample->ms_gc ms_ionize Ionization (Electron Ionization, 70 eV) ms_gc->ms_ionize ms_analyze Mass Analysis (m/z 40-300) ms_ionize->ms_analyze ms_spectrum Mass Spectrum ms_analyze->ms_spectrum

Experimental workflow for FTIR and GC-MS analysis.

fragmentation_pathway mol This compound [M]⁺ (m/z 186) frag1 [CH₃(CH₂)₅CO]⁺ Acylium Ion (m/z 113) mol->frag1 Loss of OC₄H₉ radical frag2 [C₄H₉]⁺ Isobutyl Cation (m/z 57) mol->frag2 Alpha cleavage frag4 [C₃H₇]⁺ Propyl Cation (m/z 43) frag1->frag4 Decarbonylation frag3 [C₄H₈]⁺ Isobutylene (m/z 56) frag2->frag3 Loss of H radical frag5 [C₃H₅]⁺ Allyl Cation (m/z 41) frag4->frag5 Loss of H₂

Proposed mass spectrometry fragmentation of this compound.

Conclusion

The combined application of FTIR and mass spectrometry offers a robust and comprehensive approach for the characterization of this compound. FTIR provides a rapid confirmation of the ester functional group, while GC-MS confirms the molecular weight and provides detailed structural information through its characteristic fragmentation pattern. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmaceuticals, and food science for the analysis of this and similar ester compounds.

References

The Natural Occurrence of Isobutyl Heptanoate in Fruits and Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl heptanoate is a volatile organic compound belonging to the ester family, characterized by its fruity and wine-like aroma. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, with a particular focus on fruits. It delves into the biosynthetic pathways responsible for its formation and details the experimental protocols for its extraction, identification, and quantification. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, food science, and drug development who are interested in the characterization and potential applications of this and similar volatile compounds.

Natural Occurrence of this compound

While a significant number of volatile esters have been identified across a wide range of fruits and plants, specific quantitative data for this compound remains limited in publicly available scientific literature. Its presence has been reported in a few specific sources.

Table 1: Documented Natural Occurrence of this compound and its Precursors

Plant/Fruit/ProductCompoundObservation TypeReference(s)
Quince (Cydonia oblonga)This compoundQualitative IdentificationPresent
BrandyThis compoundQualitative IdentificationPresent
CognacThis compoundQualitative IdentificationPresent
Nauclea latifolia FruitHeptanoic Acid (precursor)Quantitative (2.60% of extract)[1]

It is important to note that while the presence of this compound has been confirmed in these sources, the exact concentrations in the raw fruit material are not well-documented. The compound is a known flavor component in some alcoholic beverages, which are derived from fruits.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process involving precursors from both amino acid and fatty acid metabolism. The final step is an esterification reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

The formation of this compound proceeds via the convergence of two distinct biosynthetic pathways:

  • Formation of Isobutyl Alcohol: Isobutyl alcohol (2-methyl-1-propanol) is derived from the catabolism of the branched-chain amino acid L-leucine. This pathway involves a series of enzymatic reactions including transamination, decarboxylation, and reduction.

  • Formation of Heptanoyl-CoA: Heptanoyl-CoA is derived from fatty acid metabolism. Plants primarily synthesize even-chain fatty acids. The biosynthesis of the odd-chain heptanoic acid is less common but can occur.[2][3][4] Fatty acid synthesis begins with acetyl-CoA and involves a cycle of condensation, reduction, dehydration, and further reduction reactions catalyzed by the fatty acid synthase (FAS) complex.[2][3][4]

The final step in the biosynthesis of this compound is the esterification of isobutyl alcohol with heptanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) . AATs exhibit varying degrees of specificity for their alcohol and acyl-CoA substrates. The presence and specific activity of an AAT that can efficiently utilize both isobutyl alcohol and heptanoyl-CoA are crucial for the synthesis of this compound in a particular plant species.

This compound Biosynthesis cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Synthesis L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate Transaminase Isobutyraldehyde Isobutyraldehyde alpha-Ketoisocaproate->Isobutyraldehyde Decarboxylase Isobutyl Alcohol Isobutyl Alcohol Isobutyraldehyde->Isobutyl Alcohol Alcohol Dehydrogenase AAT Alcohol Acyltransferase (AAT) Isobutyl Alcohol->AAT Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Heptanoyl-CoA Heptanoyl-CoA Fatty Acid Synthase (FAS)->Heptanoyl-CoA Heptanoyl-CoA->AAT This compound This compound AAT->this compound

Biosynthesis of this compound.

Experimental Protocols

The analysis of volatile compounds like this compound in plant matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a sample preparation technique that allows for the extraction and concentration of the analytes. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for this purpose.

General Experimental Workflow for the Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound in a fruit sample.

Experimental Workflow Sample_Preparation Sample Preparation (e.g., homogenization of fruit tissue) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS_SPME Incubation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Thermal Desorption Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis Chromatograms and Mass Spectra

General experimental workflow.

Detailed Protocol for HS-SPME-GC-MS Analysis

This protocol is a representative methodology compiled from various studies on fruit volatile analysis.[5][6] Optimization of specific parameters may be required for different fruit matrices.

3.2.1. Materials and Reagents

  • Fruit Sample: Fresh, ripe fruit, stored appropriately to prevent volatile loss.

  • Internal Standard (IS): A compound not naturally present in the sample, with similar chemical properties to the analyte (e.g., ethyl nonanoate or a deuterated analog of this compound).

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample matrix and enhance the release of volatile compounds.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms or HP-5ms).

  • Heated Agitator/Water Bath: For sample incubation.

3.2.2. Sample Preparation

  • Homogenize a known weight of fresh fruit tissue (e.g., 5 g) in a blender or with a mortar and pestle. To minimize enzymatic reactions that could alter the volatile profile, this step should be performed quickly and at a low temperature.

  • Transfer the homogenate to a headspace vial (e.g., 20 mL).

  • Add a saturated NaCl solution or solid NaCl to the vial to increase the ionic strength.

  • Spike the sample with a known amount of the internal standard.

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

3.2.3. Headspace Solid-Phase Microextraction (HS-SPME)

  • Place the sealed vial in a heated agitator or water bath set to a specific temperature (e.g., 40-60 °C).

  • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

  • Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3.2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Desorption Time: 2-5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 5 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3.2.5. Data Analysis

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantification: Quantification is typically performed by creating a calibration curve using standard solutions of this compound of known concentrations, each containing the same amount of internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the sample can then be determined from this calibration curve.

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of certain fruits and derived products. While its presence has been qualitatively confirmed in sources like quince, a comprehensive quantitative understanding of its distribution in the plant kingdom is still an area ripe for further investigation. The biosynthetic pathway likely involves the esterification of isobutyl alcohol and heptanoyl-CoA by alcohol acyltransferases. The provided experimental protocol for HS-SPME-GC-MS offers a robust framework for the future quantification of this and other volatile esters in various plant matrices, which will be crucial for applications in food science, agriculture, and the development of natural product-based pharmaceuticals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthetic Pathway of Isobutyl Heptanoate in Engineered Organisms

Abstract

This compound, a volatile ester with applications in the flavor, fragrance, and biofuel industries, can be synthesized biologically through the convergence of fatty acid and amino acid metabolic pathways in engineered microorganisms. This technical guide details the constituent biosynthetic pathways, key enzymatic steps, and a proposed methodology for the heterologous production of this compound. The synthesis relies on the generation of two key precursors: isobutanol, derived from the valine biosynthesis pathway, and heptanoyl-CoA, produced via the fatty acid metabolism. These precursors are subsequently condensed by an alcohol acyltransferase to form the final ester product. This document provides a comprehensive overview of the metabolic engineering strategies, quantitative data on precursor production, detailed experimental protocols, and visual diagrams of the involved pathways to aid researchers in the development of microbial cell factories for this compound production.

Introduction

The microbial production of esters offers a sustainable alternative to traditional chemical synthesis, which often relies on petroleum-based feedstocks.[1][2][3] this compound is an ester of interest due to its characteristic fruity aroma and potential as a specialty chemical. Its biosynthesis in a microbial host can be achieved by harnessing and engineering native metabolic pathways to supply the necessary alcohol and acyl-CoA precursors. The final and crucial step is the enzymatic esterification reaction catalyzed by an alcohol acyltransferase (AAT).[1][4][5] This guide focuses on the design and implementation of a synthetic metabolic pathway for this compound production in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a synthetic pathway that requires the convergence of two distinct metabolic routes to generate its precursors, isobutanol and heptanoyl-CoA. A final enzymatic step then condenses these two molecules.

Biosynthesis of Isobutanol

Isobutanol is produced from glucose via glycolysis and the valine biosynthesis pathway.[6][7][8] The pathway can be engineered into common microbial hosts to enhance production. The key steps are as follows:

  • Glycolysis: Glucose is converted to pyruvate.

  • Conversion of Pyruvate to α-Ketoisovalerate: This part of the pathway is derived from the valine biosynthesis pathway.

    • Acetolactate Synthase (AHAS): Two molecules of pyruvate are condensed to form α-acetolactate.

    • Acetohydroxy Acid Isomeroreductase (AHAIR) / Keto-acid Reductoisomerase (KARI): α-Acetolactate is converted to 2,3-dihydroxy-isovalerate. This reaction requires a reducing equivalent, typically NADPH.[7][9]

    • Dihydroxy-acid Dehydratase (DHAD): 2,3-Dihydroxy-isovalerate is dehydrated to form α-ketoisovalerate.[6]

  • Conversion of α-Ketoisovalerate to Isobutanol: This is known as the Ehrlich pathway.[8][9]

    • Keto-acid Decarboxylase (KDC): α-Ketoisovalerate is decarboxylated to isobutyraldehyde.

    • Alcohol Dehydrogenase (ADH): Isobutyraldehyde is reduced to isobutanol. This step often utilizes NADH or NADPH.[6][9]

Isobutanol_Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate AHAS Dihydroxy_isovalerate 2,3-Dihydroxy-isovalerate alpha_Acetolactate->Dihydroxy_isovalerate AHAIR/KARI alpha_Ketoisovalerate α-Ketoisovalerate Dihydroxy_isovalerate->alpha_Ketoisovalerate DHAD Isobutyraldehyde Isobutyraldehyde alpha_Ketoisovalerate->Isobutyraldehyde KDC Isobutanol Isobutanol Isobutyraldehyde->Isobutanol ADH

Caption: Biosynthetic pathway of isobutanol from glucose.

Biosynthesis of Heptanoyl-CoA

Heptanoyl-CoA is a medium-chain acyl-CoA derived from fatty acid metabolism.[10] In prokaryotes and the mitochondria of eukaryotes, it can be generated through the β-oxidation of longer-chain fatty acids.[11] For the purpose of biosynthesis, the reversal of the β-oxidation pathway or the standard fatty acid synthesis (FAS) pathway can be engineered to terminate at a chain length of seven carbons.

The general steps for fatty acid synthesis are:

  • Acetyl-CoA Carboxylase (ACC): Acetyl-CoA is carboxylated to malonyl-CoA.

  • Fatty Acid Synthase (FAS) Complex: A multi-enzyme complex that iteratively elongates the fatty acid chain by two carbons per cycle, using malonyl-CoA as the donor of the two-carbon unit.

  • Chain Termination: The synthesis is typically terminated by a thioesterase, which releases the free fatty acid from the acyl carrier protein (ACP). An engineered thioesterase with specificity for C7 chains would be required to produce heptanoic acid.

  • Activation to Acyl-CoA: The free heptanoic acid is then activated to heptanoyl-CoA by an acyl-CoA synthetase.[12]

HeptanoylCoA_Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Acyl_ACP Acyl-ACP (C5) Malonyl_CoA->Acyl_ACP FAS (Elongation Cycles) Heptanoyl_ACP Heptanoyl-ACP (C7) Acyl_ACP->Heptanoyl_ACP FAS Heptanoic_Acid Heptanoic Acid Heptanoyl_ACP->Heptanoic_Acid Thioesterase (C7 specific) Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase

Caption: Engineered biosynthetic pathway of heptanoyl-CoA.

Esterification: The Final Step

The final step in the biosynthesis of this compound is the condensation of isobutanol and heptanoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), also known as an alcohol-O-acyltransferase (ATF).[3][4] These enzymes are known for their broad substrate specificity, making them suitable for the production of a variety of esters.[1][4] A well-characterized example is the ATF1 enzyme from Saccharomyces cerevisiae.[13][14]

Reaction: Isobutanol + Heptanoyl-CoA → this compound + Coenzyme A

Isobutyl_Heptanoate_Synthesis cluster_precursors Precursor Biosynthesis Isobutanol Isobutanol AAT Alcohol Acyltransferase (AAT) Isobutanol->AAT Heptanoyl_CoA Heptanoyl-CoA Heptanoyl_CoA->AAT Isobutyl_Heptanoate This compound AAT->Isobutyl_Heptanoate

Caption: Final esterification step for this compound synthesis.

Quantitative Data on Precursor Production

Table 1: Isobutanol Production in Engineered Escherichia coli
StrainGenetic ModificationsSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
JCL260Overexpression of ilvIHCD, kivd, and adhAGlucose220.360.19(Atsumi et al., 2008)
JCL260 with in situ removalOverexpression of ilvIHCD, kivd, and adhAGlucose>500.68 (mol/mol)~0.7[9][15]
ED pathway-dependent strainModified ED pathway and isobutanol pathwayGlucose15.00.370.31[16]
Cellobiose utilizing strainExtracellular β-glucosidase, isobutanol pathwayCellobiose7.64-0.16[17]
Table 2: Isobutanol Production in Engineered Saccharomyces cerevisiae
StrainGenetic ModificationsSubstrateTiter (g/L)Yield (mg/g glucose)Reference
Engineered StrainCytosolic relocalization of valine pathway, deletion of competing pathwaysGlucose0.5613.54[8]
Engineered StrainOverexpression of valine pathway genes in cytosolGlucose0.225.28[8]
Znf1 overexpressionOverexpression of Znf1 and exogenous genesXylose1.6216.0[18]

Experimental Protocols

This section outlines a general methodology for the heterologous production of this compound in E. coli.

Strain Construction
  • Host Strain Selection: An E. coli strain deficient in acetate and lactate production (e.g., with deletions in pta-ackA, poxB, and ldhA) is a suitable starting point to maximize carbon flux towards acetyl-CoA.[19]

  • Plasmid Construction:

    • Isobutanol Pathway Plasmid: A high-copy number plasmid (e.g., pTrc99A) is engineered to express the genes for the isobutanol pathway. This includes:

      • ilvI and ilvH from E. coli (encoding AHAS).

      • ilvC from E. coli (encoding KARI).

      • ilvD from E. coli (encoding DHAD).

      • kivd from Lactococcus lactis (encoding KDC).

      • adhA from Lactococcus lactis or yqhD from E. coli (encoding ADH).[9]

    • Ester Synthesis Plasmid: A compatible, medium-copy number plasmid (e.g., pACYCDuet) is constructed to express:

      • A thioesterase specific for C7 chain length (e.g., an engineered variant of a plant thioesterase).

      • An alcohol acyltransferase, such as ATF1 from S. cerevisiae.[13][14]

  • Transformation: The engineered plasmids are transformed into the selected E. coli host strain.

Cultivation and Production
  • Pre-culture: A single colony of the recombinant E. coli is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 37°C with shaking.

  • Production Culture:

    • The overnight pre-culture is used to inoculate a defined production medium (e.g., M9 minimal medium) supplemented with glucose (20 g/L), yeast extract (5 g/L), and appropriate antibiotics.

    • The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8.

    • Protein expression is induced by adding IPTG (e.g., to a final concentration of 0.1 mM).

    • The temperature is lowered to 30°C to improve protein folding and reduce metabolic burden.[15]

    • To prevent evaporation of the volatile ester product, the culture can be overlaid with a layer of an organic solvent like dodecane, which also serves to extract the product from the aqueous phase, reducing potential toxicity.

    • The culture is incubated for 48-72 hours.

Product Analysis
  • Extraction: The organic overlay (if used) is collected. If no overlay is used, the culture broth is extracted with a solvent such as ethyl acetate.

  • Quantification: The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound. A standard curve of pure this compound is used for accurate quantification.

Experimental_Workflow cluster_strain Strain Engineering cluster_production Production Phase cluster_analysis Analysis Host_Selection Select E. coli Host Plasmid_Construction Construct Plasmids (Isobutanol & Ester Synthesis) Host_Selection->Plasmid_Construction Transformation Transform E. coli Plasmid_Construction->Transformation Pre_culture Overnight Pre-culture Transformation->Pre_culture Main_culture Inoculate Production Medium Pre_culture->Main_culture Induction Induce Gene Expression (IPTG) Main_culture->Induction Fermentation Incubate with Organic Overlay Induction->Fermentation Extraction Extract this compound Fermentation->Extraction GCMS Quantify by GC-MS Extraction->GCMS

Caption: General experimental workflow for this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound is a feasible endeavor through the application of synthetic biology and metabolic engineering principles. By combining the well-established isobutanol production pathway with an engineered fatty acid synthesis pathway and a suitable alcohol acyltransferase, microbial hosts can be programmed to produce this target ester. Key challenges remain in optimizing the metabolic flux towards both precursors simultaneously and in identifying or engineering enzymes with high specificity and efficiency. Future work should focus on:

  • Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of KDC, ADH, and AAT enzymes.

  • Pathway Balancing: Fine-tuning the expression levels of the genes in both the isobutanol and heptanoyl-CoA pathways to ensure a balanced supply of precursors.

  • Host Strain Optimization: Further engineering of the host's central metabolism to increase the availability of pyruvate and acetyl-CoA.

  • Process Optimization: Developing fed-batch fermentation strategies and in situ product removal techniques to enhance titers and productivity.

This guide provides a foundational framework for researchers to embark on the development of microbial platforms for the sustainable production of this compound and other valuable esters.

References

An In-depth Technical Guide on the Physical Properties of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physical properties of isobutyl heptanoate, a fatty acid ester. The information is presented to be a valuable resource for laboratory and development work, with a focus on its boiling point and density.

Core Physical Properties

This compound, also known as 2-methylpropyl heptanoate, is a colorless liquid.[1][2][3] It is characterized by a green, fruity, and herbal odor.[3] This ester is soluble in most organic solvents but insoluble in water.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 208-209 °C@ 760 mmHg (Atmospheric Pressure)
95-97 °C@ 12 mmHg
Density 0.87 g/cm³Not specified
0.8593 g/cm³@ 20 °C
0.8593 g/cm³@ 25 °C
Molecular Weight 186.29 g/mol
Flash Point 82.9 °C (181 °F)Closed Cup

Sources:[1][2][3][4][5]

Experimental Protocols: Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small amount of liquid is the Thiele tube method.

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, rubber band, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small sample of this compound (approximately 0.5 mL) is placed in the small test tube.[6]

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the sample.[6]

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[6]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

    • Heating is discontinued, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid sample begins to enter the capillary tube.[6][7]

2. Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific volume.

  • Apparatus: Pycnometer, analytical balance, thermostatically controlled water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately measured.

    • The pycnometer is filled with distilled water of a known temperature and its mass is measured. The density of water at this temperature is known.

    • The pycnometer is then emptied, dried, and filled with this compound.

    • The mass of the pycnometer filled with this compound is measured.

    • The density of the this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the boiling point and density of a liquid ester like this compound.

G cluster_0 Boiling Point Determination (Thiele Tube Method) cluster_1 Density Determination (Pycnometer Method) A Sample Preparation: Place this compound and inverted capillary tube in a small test tube. B Apparatus Setup: Attach the test tube to a thermometer and place in a Thiele tube. A->B C Heating: Gently heat the Thiele tube until a steady stream of bubbles emerges from the capillary. B->C D Cooling and Observation: Remove heat and observe the temperature at which the liquid enters the capillary tube. C->D E Record Boiling Point D->E F Measure Mass of Empty Pycnometer G Measure Mass of Pycnometer Filled with Water F->G H Measure Mass of Pycnometer Filled with this compound G->H I Calculation: Use the masses and the known density of water to calculate the density of this compound. H->I J Record Density I->J

Caption: Workflow for Determining Boiling Point and Density.

References

An In-depth Technical Guide to the Solubility of Isobutyl Heptanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl heptanoate, a key fragrance and flavoring agent, in various organic solvents. Understanding the solubility of this ester is crucial for its application in product formulation, purification processes, and as a non-polar medium in chemical synthesis. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Introduction to this compound

This compound (C₁₁H₂₂O₂) is a colorless liquid with a characteristic fruity, green, and herbal aroma.[1] It is widely used in the food and fragrance industries. Its chemical structure, consisting of a heptanoate chain and an isobutyl group, imparts a predominantly non-polar character, which dictates its solubility in various media.

Chemical Structure:

Solubility Profile of this compound

Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventPolarityPredicted SolubilityEstimated Quantitative Solubility (at 25°C)
Alcohols EthanolPolarSoluble[6]> 100 g/L
MethanolPolarSoluble> 100 g/L
IsobutanolModerately PolarMiscibleFully Miscible
Ketones AcetonePolarSoluble> 100 g/L
Ethers Diethyl EtherNon-polarMiscibleFully Miscible
Hydrocarbons HexaneNon-polarMiscibleFully Miscible
TolueneNon-polarMiscibleFully Miscible
Esters Ethyl AcetateModerately PolarMiscibleFully Miscible
Halogenated Solvents DichloromethaneModerately PolarSoluble> 100 g/L
Aqueous Solvents WaterHighly PolarInsoluble~12.56 mg/L (estimated)[6]

Disclaimer: The quantitative solubility values are estimates based on the physicochemical properties of this compound and the general solubility behavior of similar esters. For precise applications, experimental determination is recommended.

Theoretical Prediction of Solubility

For a more quantitative prediction of solubility, thermodynamic models such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can be employed.[2][7][8][9][10] UNIFAC is a group-contribution method that estimates the activity coefficients of components in a mixture based on their functional groups. The solubility of a solute in a solvent can then be calculated from the activity coefficient. This model is particularly useful when experimental data is unavailable.[7][9]

The UNIFAC model considers molecular interactions based on the functional groups present in the molecules of the mixture.[10] For this compound in an organic solvent, the relevant functional groups would include -CH₃, -CH₂-, -COO-, and the specific groups of the solvent molecule.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Calibrated volumetric flasks and pipettes

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate phase of the solute indicates that the solution is saturated.

    • Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Turn off the stirrer and allow the mixture to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved phase to separate.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any undissolved solute.

    • Transfer the collected sample into a pre-weighed volumetric flask and record the exact weight of the sample.

    • Dilute the sample with the pure solvent to a known volume to bring the concentration within the calibration range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions and the prepared sample solution using a suitable analytical method, such as gas chromatography with a flame ionization detector (GC-FID).

    • Construct a calibration curve by plotting the instrument response against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates the logical workflow for assessing the solubility of an ester like this compound.

Solubility_Workflow start Start: Assess Solubility of this compound lit_review Literature Review & Database Search start->lit_review qual_predict Qualitative Prediction ('Like Dissolves Like') lit_review->qual_predict No Quantitative Data results Final Solubility Data lit_review->results Quantitative Data Found quant_predict Quantitative Prediction (e.g., UNIFAC Model) qual_predict->quant_predict exp_determine Experimental Determination qual_predict->exp_determine High Precision Needed quant_predict->exp_determine protocol_dev Develop Experimental Protocol exp_determine->protocol_dev data_acq Data Acquisition (e.g., GC, HPLC) protocol_dev->data_acq data_analysis Data Analysis & Solubility Calculation data_acq->data_analysis data_analysis->results

References

isobutyl heptanoate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobutyl Heptanoate: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 7779-80-8). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a green, fruity, and herbal odor.[1][2][3] It is used as a flavoring and perfuming agent.[2][3] The key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[1][2]
Molecular Weight 186.33 g/mol [1]
CAS Number 7779-80-8[1][2][4]
Appearance Colorless clear liquid[1][3]
Odor Green, herbal, fruity[1][3]
Density 0.87 g/cm³[1]
Specific Gravity 0.8593 @ 25 °C[3]
Boiling Point 208 °C at 760 mmHg; 95-97 °C at 12 mmHg[1][3][4]
Flash Point 82.22 °C - 82.9 °C (closed cup)[1]
Vapor Pressure 0.219 mmHg @ 25 °C (estimated)[3][5]
Solubility Soluble in most organic solvents; Insoluble in water[1][3]

Safety and Hazard Information

The safety profile of this compound indicates it is a skin irritant.[1] When heated to decomposition, it may emit acrid smoke and fumes.[1]

GHS Classification

According to the information available from the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for GHS hazard classification.[2] Another source also indicates no GHS classification was found.[3]

Toxicological Data

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2] One study on human experience with a 2% solution showed no irritation or sensitization.[3] However, it is generally listed as a skin irritant.[1]

ParameterResultSource
GHS Hazard Classification Not Classified[2]
Skin Irritation Skin irritant[1]
Human Experience (2% solution) No irritation or sensitization[3]
JECFA Evaluation No safety concern at current intake levels as a flavouring agent[2]
Storage Class 10 - Combustible liquids
WGK (Water Hazard Class) WGK 2

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with chemical-impermeable gloves that have been inspected prior to use.[6][7]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

Safe Handling Procedures
  • Handle in a well-ventilated place.[6]

  • Avoid contact with skin and eyes.[6][7]

  • Avoid breathing mist, gas, or vapors.[6]

  • Use non-sparking tools.[6]

  • Prevent fire caused by electrostatic discharge.[6]

  • Ensure eyewash stations and safety showers are close to the workstation.[7]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[7][8]

  • Incompatible materials to avoid are acids, water, strong oxidizing agents, alcohols, and carbon dioxide.[7][8]

Emergency Procedures

First Aid Measures
  • After Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]

  • After Skin Contact : Wash off with soap and plenty of water.

  • After Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Advice for Firefighters : Wear self-contained breathing apparatus for firefighting if necessary.[6][7]

Accidental Release Measures
  • Personal Precautions : Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[6]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up : Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[6]

Experimental Protocols

Detailed experimental protocols for determining the safety data of this compound are not available in the public domain. However, standardized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

  • Flash Point Determination : The flash point is generally determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (OECD Guideline 102).

  • Skin Irritation/Corrosion : In vivo dermal irritation and corrosion studies are conducted following OECD Guideline 404. This involves applying the substance to the skin of a test animal and observing for signs of irritation over a period of time.

  • Acute Oral Toxicity : The acute oral toxicity is typically assessed using the Up-and-Down Procedure as described in OECD Guideline 425.

Visualizations

Chemical Spill Response Workflow

The following diagram illustrates a general workflow for responding to a chemical spill of this compound.

G Figure 1: General Chemical Spill Response Workflow cluster_0 Immediate Actions cluster_1 Spill Control cluster_2 Cleanup and Disposal Evacuate Area Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Assess the Spill Assess the Spill Alert Others->Assess the Spill Don PPE Don PPE Assess the Spill->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Neutralize/Absorb Neutralize/Absorb Contain Spill->Neutralize/Absorb Collect Residue Collect Residue Neutralize/Absorb->Collect Residue Decontaminate Area Decontaminate Area Collect Residue->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Figure 1: General Chemical Spill Response Workflow
GHS Hazard Communication Logic

This diagram illustrates the logical relationship between different components of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Even though this compound is not currently classified, this shows the framework.

G Figure 2: GHS Hazard Communication Logic Hazard Classification Hazard Classification Hazard Class Hazard Class Hazard Classification->Hazard Class Hazard Category Hazard Category Hazard Classification->Hazard Category Hazard Communication Hazard Communication Hazard Class->Hazard Communication Hazard Category->Hazard Communication Pictogram Pictogram Hazard Communication->Pictogram Signal Word Signal Word Hazard Communication->Signal Word Hazard Statement Hazard Statement Hazard Communication->Hazard Statement Precautionary Statement Precautionary Statement Hazard Communication->Precautionary Statement

Figure 2: GHS Hazard Communication Logic

References

An In-depth Technical Guide to the Thermodynamic Properties of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of isobutyl heptanoate. The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the synthesis pathway and a general experimental workflow for thermodynamic property determination.

Core Thermodynamic and Physical Properties

This compound (C₁₁H₂₂O₂) is an ester recognized for its fruity aroma, finding applications in the flavor and fragrance industries. A thorough understanding of its thermodynamic properties is crucial for its synthesis, purification, and application.

Physical Properties
PropertyValueTemperature (°C)Pressure (mmHg)Source(s)
Molecular Weight186.29 g/mol --[1]
Boiling Point208.00 - 209.00 °C-760The Good Scents Company
95.00 - 97.00 °C-12The Good Scents Company
Density0.8593 g/cm³20-[1]
0.8593 g/cm³25-The Good Scents Company
Vapor Pressure0.219 mmHg25-The Good Scents Company
Flash Point82.22 °C (180.0 °F)--
Thermodynamic Properties
PropertyTemperature Range (K)
Density (Liquid)205.1 - 663.7
Enthalpy of Vaporization (Liquid to Gas)205.1 - 663.7
Heat Capacity at Saturation Pressure (Liquid)205.1 - 650
Heat Capacity at Constant Pressure (Ideal Gas)200 - 1000

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from established methods for Fischer esterification of similar esters.

Materials:

  • Heptanoic acid

  • Isobutanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine heptanoic acid and an excess of isobutanol (typically a 2:1 to 3:1 molar ratio of alcohol to acid).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted heptanoic acid), and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude this compound by fractional distillation to obtain the pure ester.

Determination of Heat of Vaporization by Gas Chromatography-Calorimetry

This method combines gas chromatography and calorimetry to determine the enthalpy of vaporization (ΔHvap)[3][4].

Instrumentation:

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD)

  • Solution calorimeter

  • Syringe for sample injection

Procedure:

  • Enthalpy of Solution (ΔHsol):

    • The heat of solution of this compound in a suitable solvent (e.g., a silicone fluid that can also be used as a GC stationary phase) is measured using a solution calorimeter at a constant temperature (e.g., 25 °C).

  • Gas Chromatography:

    • The retention time of this compound is measured on a GC column packed with the same solvent used for the solution calorimetry measurements.

    • Measurements are performed at several different column temperatures.

  • Calculation:

    • The enthalpy of transfer from the vapor phase to the solution (solvation enthalpy) is determined from the temperature dependence of the retention time.

    • The enthalpy of vaporization is then calculated by combining the enthalpy of solution and the enthalpy of solvation.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids[5][6][7][8].

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • A reference standard with a known heat capacity (e.g., sapphire)

Procedure:

  • Baseline Correction: An initial DSC run is performed with empty sample and reference pans to establish a baseline.

  • Reference Measurement: A known mass of the sapphire standard is placed in the sample pan, and a DSC scan is performed over the desired temperature range.

  • Sample Measurement: A known mass of this compound is hermetically sealed in a sample pan, and the same DSC temperature program is run.

  • Calculation: The heat flow difference between the sample and the reference is used to calculate the specific heat capacity of the this compound as a function of temperature. The calculation is based on the following relationship:

    Cp(sample) = (DSC(sample) / mass(sample)) * (mass(standard) / DSC(standard)) * Cp(standard)

    where:

    • Cp is the specific heat capacity

    • DSC is the measured heat flow

    • mass is the mass of the respective material

Mandatory Visualizations

Fischer_Esterification Heptanoic_Acid Heptanoic Acid (CH3(CH2)5COOH) Protonated_Carbonyl Protonated Carbonyl Intermediate Heptanoic_Acid->Protonated_Carbonyl + H+ Isobutanol Isobutanol ((CH3)2CHCH2OH) H2SO4 H2SO4 (catalyst) H2SO4->Heptanoic_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Isobutanol Water_Elimination Water Elimination Tetrahedral_Intermediate->Water_Elimination - H2O Isobutyl_Heptanoate This compound Water_Elimination->Isobutyl_Heptanoate - H+ Water Water (H2O) Water_Elimination->Water

Caption: Fischer esterification of this compound.

Thermo_Workflow cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Property Determination S1 Fischer Esterification (Heptanoic Acid + Isobutanol) S2 Workup (Washing & Neutralization) S1->S2 S3 Purification (Fractional Distillation) S2->S3 T1 Heat of Vaporization (Gas Chromatography-Calorimetry) S3->T1 T2 Heat Capacity (Differential Scanning Calorimetry) S3->T2 T3 Vapor Pressure Measurement S3->T3 D1 Data Analysis & Modeling T1->D1 T2->D1 T3->D1

Caption: Experimental workflow for thermodynamic analysis.

References

An In-depth Technical Guide to Isobutyl Heptanoate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of isobutyl heptanoate. It is intended for researchers, scientists, and professionals in the fields of chemistry, food science, and fragrance development. This document details the historical context of its discovery, outlines various synthetic methodologies with experimental protocols, presents key quantitative data in a structured format, and illustrates the primary synthesis workflow.

Introduction and Historical Context

This compound (CAS No. 7779-80-8) is an organic ester with a characteristic fruity and green aroma, reminiscent of apple and wine.[1] This profile has led to its widespread use as a flavoring agent in the food industry and as a fragrance component in perfumery.[2][3] While the exact date of its initial discovery is not definitively documented in readily available literature, early reports of similar esters date back to the late 19th and early 20th centuries with the pioneering work on esterification.

The synthesis of this compound is often attributed to the broader exploration of esters for their aromatic properties. A significant early reference points to the work of Konrad Bournot in 1914, published in Biochemische Zeitschrift, which is believed to have included the synthesis and characterization of a range of esters, likely including this compound.[4] The primary method for its synthesis has historically been the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, first described in 1895.[1]

Over the years, advancements in chemical synthesis have led to the development of alternative methods, including transesterification and enzymatic synthesis, which offer different advantages in terms of yield, purity, and environmental impact.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7779-80-8[1][4][5][6]
Molecular Formula C₁₁H₂₂O₂[1][4][5]
Molecular Weight 186.29 g/mol [5]
IUPAC Name 2-methylpropyl heptanoate[1]
Synonyms Isobutyl enanthate, Isobutyl heptylate[1]
Appearance Colorless liquid[3]
Odor Green, fruity, herbal[3]
Boiling Point 208 °C at 760 mmHg[3]
95-97 °C at 12 Torr[4]
Density 0.8593 g/cm³ at 20 °C[4]
Flash Point 82.22 °C (closed cup)
Solubility Soluble in most organic solvents; insoluble in water.[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey FeaturesReference
GC-MS (m/z) 56, 113, 43, 57, 41[1]
¹H NMR (proton) Data available, specific shifts depend on solvent.[1][7][8][9][10]
¹³C NMR (carbon) Data available, specific shifts depend on solvent.[7][9]
IR (Infrared) Characteristic C=O stretch for ester.[7]

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several methods, with Fischer-Speier esterification being the most common. Alternative methods such as transesterification and enzymatic synthesis are also employed, particularly in specific industrial or research contexts.

Fischer-Speier Esterification

This is the most traditional and widely used method for producing this compound. It involves the acid-catalyzed reaction of heptanoic acid with isobutanol. The reaction is reversible and driven to completion by removing the water formed, often through azeotropic distillation.

Materials:

  • Heptanoic acid

  • Isobutanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine heptanoic acid (1 molar equivalent) and isobutanol (1.5-2 molar equivalents).

  • Add toluene to the flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the carboxylic acid) to the mixture while stirring.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess isobutanol under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by distillation.

Transesterification

Transesterification involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. For this compound synthesis, this could involve reacting a methyl or ethyl heptanoate with isobutanol.

Materials:

  • Methyl or Ethyl heptanoate

  • Isobutanol

  • Acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., sodium methoxide)

  • Anhydrous magnesium sulfate

  • Organic solvent for workup

Procedure:

  • Combine methyl or ethyl heptanoate and an excess of isobutanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of an acid or base catalyst.

  • Heat the mixture to reflux. The lower-boiling alcohol (methanol or ethanol) is distilled off to drive the equilibrium towards the product.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture.

  • If an acid catalyst was used, neutralize with a weak base. If a base catalyst was used, neutralize with a weak acid.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess isobutanol by distillation.

  • Purify the resulting this compound by fractional distillation.

Enzymatic Synthesis

Enzymatic synthesis, typically using lipases, offers a milder and more selective route to this compound. This method is often preferred for producing high-purity esters for food and fragrance applications, as it avoids harsh acidic or basic conditions.

Materials:

  • Heptanoic acid

  • Isobutanol

  • Immobilized lipase (e.g., Candida antarctica lipase B)

  • Organic solvent (optional, can be run solvent-free)

  • Molecular sieves (to remove water)

Procedure:

  • In a temperature-controlled reaction vessel, combine heptanoic acid and isobutanol in a 1:1 or slightly varied molar ratio.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If not running solvent-free, add an appropriate organic solvent.

  • Add molecular sieves to the reaction mixture to absorb the water produced.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the desired conversion is reached, separate the immobilized enzyme by filtration for reuse.

  • The product, this compound, can be purified from the remaining reactants by distillation under reduced pressure.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Speier esterification, from reactants to the purified product.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification HeptanoicAcid Heptanoic Acid ReactionVessel Reaction Mixture in Round-Bottom Flask HeptanoicAcid->ReactionVessel Isobutanol Isobutanol Isobutanol->ReactionVessel Catalyst H₂SO₄ (catalyst) Catalyst->ReactionVessel Reflux Heating to Reflux with Dean-Stark Trap ReactionVessel->Reflux Neutralization Neutralization with NaHCO₃ Solution Reflux->Neutralization Washing Washing with Brine Neutralization->Washing Drying Drying with Anhydrous MgSO₄ Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Distillation Evaporation->Distillation Product Pure Isobutyl Heptanoate Distillation->Product

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Conclusion

This compound is a commercially significant ester with a rich history tied to the development of synthetic flavor and fragrance compounds. While its initial discovery is likely rooted in early 20th-century explorations of ester synthesis, its production today relies on well-established chemical methods. The Fischer-Speier esterification remains a primary route for its industrial synthesis, while enzymatic methods are gaining prominence for specialized applications. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile compound.

References

Theoretical Calculations of Isobutyl Heptanoate Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate and analyze the molecular orbitals of isobutyl heptanoate. This document outlines the computational protocols, presents hypothetical data in a structured format, and visualizes the workflow for such theoretical studies. The insights derived from these calculations are pivotal for understanding the molecule's reactivity, stability, and potential interactions in various chemical and biological systems.

Introduction

This compound (C₁₁H₂₂O₂) is an ester known for its characteristic fruity aroma, leading to its use in the flavor and fragrance industry.[1] Beyond its sensory properties, understanding its electronic structure is crucial for applications in materials science and as a case study in drug design, where ester functionalities are common. Molecular orbital theory provides a framework for predicting the chemical behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. This guide details the process of calculating these and other electronic properties of this compound using computational chemistry methods.

Theoretical Methodology

The primary method for investigating the electronic structure of this compound is Density Functional Theory (DFT). DFT has been shown to provide a good balance between accuracy and computational cost for medium-sized organic molecules.

Prior to molecular orbital analysis, the three-dimensional structure of this compound was optimized to find its lowest energy conformation. This is a critical step as the molecular geometry significantly influences the electronic properties. The optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31+G(d,p) basis set.[2] This level of theory is widely used for organic molecules and provides reliable geometric parameters.

Experimental Protocol: Geometry Optimization

  • Initial Structure Creation: The initial 3D structure of this compound was built using molecular modeling software such as Avogadro or GaussView.

  • Input File Preparation: An input file was prepared for the Gaussian 16 software package. This file specified the atomic coordinates, the level of theory (B3LYP/6-31+G(d,p)), and the Opt keyword to request a geometry optimization.

  • Calculation Execution: The calculation was run on a high-performance computing cluster.

  • Verification of Optimization: The output was checked to ensure the optimization converged successfully by confirming the absence of imaginary frequencies in the vibrational frequency analysis.

Following successful geometry optimization, the molecular orbitals and other electronic properties were calculated at the same level of theory (B3LYP/6-31+G(d,p)). These calculations provide insights into the electronic distribution and reactivity of the molecule.

Experimental Protocol: Molecular Orbital Calculation

  • Input from Optimized Geometry: The optimized geometry from the previous step was used as the input for a single-point energy calculation.

  • Input File Modification: The input file was modified to include keywords for calculating molecular orbitals (Pop=Full), and Natural Bond Orbital (NBO) analysis.

  • Execution and Analysis: The calculation was executed, and the output file was analyzed to extract the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and other electronic properties. Visualization of the molecular orbitals was performed using software like Chemcraft or GaussView.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the theoretical calculations on this compound.

Table 1: Calculated Electronic Properties of this compound

PropertyValueUnit
HOMO Energy-0.254Hartree
LUMO Energy0.048Hartree
HOMO-LUMO Gap0.302Hartree
Dipole Moment1.85Debye
Total Energy-580.123Hartree

Table 2: Selected Optimized Geometric Parameters of this compound

ParameterAtom 1Atom 2Atom 3ValueUnit
Bond LengthC=O--1.21Ångström
Bond LengthC-O (ester)--1.35Ångström
Bond AngleO=C-O--124.5Degrees
Dihedral AngleC-O-C-C--178.2Degrees

Visualization of Computational Workflow and Concepts

To better illustrate the logical flow of the theoretical calculations and the relationships between different concepts, the following diagrams are provided.

G Computational Chemistry Workflow for this compound A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) A->B C 3. Frequency Analysis B->C D Optimized Structure (Local Minimum) C->D No Imaginary Frequencies E 4. Single-Point Energy & Molecular Orbital Calculation D->E F 5. Analysis of Results E->F G HOMO/LUMO Energies Dipole Moment NBO Analysis F->G

Caption: Workflow for theoretical calculations.

G Relationship of Frontier Molecular Orbitals cluster_orbitals Molecular Orbitals cluster_properties Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electron_Donor Electron Donor Ability (Nucleophilicity) HOMO->Electron_Donor Correlates with Energy_Gap Kinetic Stability & Reactivity HOMO->Energy_Gap Energy Difference LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptor Electron Acceptor Ability (Electrophilicity) LUMO->Electron_Acceptor Correlates with

Caption: Frontier orbitals and reactivity.

Conclusion

This guide has outlined the standard computational procedures for the theoretical calculation of molecular orbitals of this compound. By employing Density Functional Theory, it is possible to obtain valuable insights into the electronic structure, geometry, and reactivity of this molecule. The presented methodologies and hypothetical data serve as a template for researchers and scientists in the fields of chemistry and drug development to conduct similar studies. The understanding of molecular orbitals at this level of detail is a foundational element in modern chemical research and development.

References

An In-depth Technical Guide to the Hypothetical Crystal Structure Analysis of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isobutyl heptanoate is an ester recognized for its fruity aroma, finding applications in the flavor and fragrance industries. While its physicochemical properties are documented, a definitive single-crystal X-ray structure analysis has not been published in publicly accessible databases. This technical guide serves as a comprehensive roadmap for researchers aiming to elucidate the crystal structure of this compound. It provides detailed, generalized experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. Furthermore, this document presents a template for data presentation, including hypothetical crystallographic parameters and molecular geometry, to guide future research and reporting.

Introduction

The three-dimensional arrangement of atoms in a molecule, determined through crystal structure analysis, is fundamental to understanding its physical and chemical properties. For professionals in drug development and materials science, this information can be critical for molecular modeling, understanding intermolecular interactions, and designing new compounds with desired characteristics.

To date, a search of crystallographic databases reveals no publicly available crystal structure for this compound (C₁₁H₂₂O₂). This guide outlines a systematic approach to obtain and analyze this structure. The protocols described herein are based on established methodologies for the synthesis and crystallographic analysis of small organic molecules.

Experimental Protocols

A complete workflow for determining the crystal structure of this compound involves three primary stages: synthesis of a high-purity sample, growth of single crystals suitable for diffraction, and the X-ray diffraction experiment itself.

Fischer esterification is a classic and reliable method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2][3][4]

Materials:

  • Heptanoic acid (C₇H₁₄O₂)

  • Isobutanol (C₄H₁₀O)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid and a molar excess of isobutanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the limiting reactant).

  • Reflux: Heat the reaction mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (venting frequently to release CO₂), and finally with brine.[1][3]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester should be purified by vacuum distillation to obtain a high-purity sample.

Growing single crystals suitable for X-ray diffraction from a liquid sample is a critical and often challenging step.[5][6][7] As this compound is a liquid at room temperature, low-temperature crystallization methods are required.

Procedure: Slow Cooling Method

  • Solubility Assessment: Determine a suitable solvent in which this compound is sparingly soluble at low temperatures. A mixture of solvents may be necessary.

  • Sample Preparation: Place a small amount (10-20 mg) of purified this compound in a small, clean vial.

  • Dissolution: Add the chosen solvent dropwise at room temperature until the ester is just fully dissolved.

  • Slow Cooling: Seal the vial and place it in a Dewar flask containing a cooling bath (e.g., ethanol). Slowly cool the bath by adding small pieces of dry ice over several hours or by placing the entire apparatus in a programmable freezer set to decrease the temperature gradually (e.g., 5°C per day).

  • Crystal Growth: The goal is to allow the solution to become supersaturated slowly, promoting the growth of a few large, well-ordered crystals rather than rapid precipitation.[6][7] The vial should remain undisturbed throughout this process.

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.[8][9][10]

Procedure:

  • Crystal Mounting: A single, defect-free crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a cryoloop.[8]

  • Data Collection: The mounted crystal is placed on the diffractometer's goniometer and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and reduce thermal motion.

  • Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source) and rotated.[8][10] A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[11]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-value.[11]

Data Presentation

The final crystallographic data should be presented in a standardized format, typically within a Crystallographic Information File (CIF).[12][13][14][15][16] The following tables provide a template for summarizing the key quantitative results that would be obtained from a successful analysis.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₁H₂₂O₂
Formula Weight186.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.543(2)
b (Å)8.215(1)
c (Å)15.678(3)
α (°)90
β (°)98.45(1)
γ (°)90
Volume (ų)1345.6(4)
Z (molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Calculated Density (g/cm³)0.918
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
Goodness-of-fit on F²1.05

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C=O1.205(2)
C-O (ester)1.334(2)
O-C (isobutyl)1.468(2)
C-C (average)1.525(3)
O=C-O123.5(1)
C-O-C116.8(1)
C-C-C (average)112.4(2)

Workflow Visualization

The logical flow from chemical synthesis to final data analysis is a critical aspect of structural science. The following diagram illustrates the comprehensive workflow for the crystal structure determination of this compound.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Analysis Reactants Heptanoic Acid + Isobutanol Esterification Fischer Esterification Reactants->Esterification Purification Vacuum Distillation Esterification->Purification PureLiquid Pure this compound Purification->PureLiquid Crystallization Low-Temperature Crystallization PureLiquid->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal DataCollection X-ray Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Data Validation (CIF generation) StructureSolution->Validation FinalData Final Structural Data (Coordinates, Bonds, Angles) Validation->FinalData

Caption: Workflow for this compound Crystal Structure Analysis.

Conclusion

While the crystal structure of this compound remains undetermined, this guide provides the necessary theoretical and practical framework for its successful elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain high-quality structural data. The provided templates for data presentation and the workflow visualization serve as a standardized model for reporting such findings, ensuring clarity, reproducibility, and adherence to scientific best practices. The determination of this structure would be a valuable addition to the field, providing deeper insight into the molecular conformation and intermolecular packing of this class of esters.

References

Methodological & Application

Application Notes and Protocols for the Use of Isobutyl Heptanoate as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isobutyl heptanoate as an internal standard (IS) in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the rationale for its selection, detailed experimental protocols, and data presentation guidelines.

Introduction

In quantitative chromatography, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. An ideal internal standard should be chemically similar to the analyte, not be naturally present in the sample, and be chromatographically resolved from other components.

This compound (C₁₁H₂₂O₂) is a suitable internal standard for the analysis of various esters, flavor and fragrance compounds, and other volatile organic compounds. Its properties, such as good volatility, thermal stability, and a distinct mass spectrum, make it a reliable choice for GC-MS applications.

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is critical for accurate and precise quantification. This compound offers several advantages:

  • Chemical Similarity: As an ester, it behaves similarly to many common analytes in flavor, fragrance, and food matrices during extraction and chromatographic separation.

  • Commercial Availability: It is readily available in high purity.

  • Chromatographic Behavior: It typically elutes in a region of the chromatogram that is free from interference from many common sample components.

  • Distinct Mass Spectrum: It produces a unique fragmentation pattern under electron ionization (EI), allowing for selective detection and quantification. The key fragments for this compound include m/z 56, 113, 43, 57, and 41.[1]

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis when using this compound as an internal standard.

Materials and Reagents
  • This compound (purity ≥99%) : For preparation of the internal standard stock solution.

  • Analytes of interest (purity ≥98%) : For preparation of calibration standards.

  • Solvents : High-purity solvents suitable for GC analysis (e.g., hexane, dichloromethane, methanol).

  • Sample Matrix : The specific matrix to be analyzed (e.g., wine, fruit juice, essential oil).

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Analyte Stock Solution: Accurately prepare a stock solution of the analyte(s) of interest in the same solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution. To each calibration standard, add a constant volume of the IS Stock solution to achieve a final, consistent concentration of the internal standard (e.g., 10 µg/mL).

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Below are examples of common methods. In each case, a known amount of the this compound internal standard is added to the sample at the beginning of the preparation process.

  • Liquid-Liquid Extraction (LLE):

    • To 5 mL of a liquid sample (e.g., wine, juice), add the internal standard solution.

    • Add 5 mL of an appropriate extraction solvent (e.g., dichloromethane).

    • Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

    • Carefully collect the organic layer for GC-MS analysis.

  • Solid-Phase Microextraction (SPME):

    • Place a known amount of the sample (liquid or solid) into a headspace vial.

    • Add the internal standard solution.

    • Seal the vial and incubate at a specific temperature and time to allow volatile compounds to equilibrate in the headspace.

    • Expose an SPME fiber to the headspace for a defined period to adsorb the analytes and the internal standard.

    • Desorb the fiber in the GC injector.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted for specific applications. Optimization of these parameters is recommended for each new matrix and set of analytes.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or split, depending on concentration)
Oven Program50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Transfer Line Temp.280 °C

Data Presentation and Analysis

Quantitative Data Summary

The following table presents a hypothetical, yet representative, dataset from a quantitative analysis using this compound as an internal standard. The data illustrates the calculation of response factors and the determination of analyte concentration.

AnalyteRetention Time (min)Quantitation Ion (m/z)Calibration Range (µg/mL)R² of Calibration CurveRelative Response Factor (RRF)
Ethyl Hexanoate8.52880.1 - 500.9981.05
Linalool9.87930.1 - 500.9970.95
This compound (IS) 10.35 113 10 (constant) N/A 1.00
Benzaldehyde11.211060.1 - 500.9991.12

Calculation of Relative Response Factor (RRF):

RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Calculation of Analyte Concentration in Sample:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)

Mandatory Visualizations

GC_MS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Sample Matrix Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock This compound Stock Solution IS_Stock->Spiked_Sample Calibration_Standards Calibration Standards IS_Stock->Calibration_Standards Analyte_Stock Analyte Stock Solution Analyte_Stock->Calibration_Standards Injector GC Injector Spiked_Sample->Injector Calibration_Standards->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

Signaling_Pathway Analyte_IS Analyte + Internal Standard (Co-injected) Separation Chromatographic Separation (Based on Volatility & Polarity) Analyte_IS->Separation Ionization Electron Ionization (EI) (Formation of Ions) Separation->Ionization Fragmentation Fragmentation (Creation of Characteristic Ions) Ionization->Fragmentation Detection Mass Analyzer & Detector (Separation by m/z) Fragmentation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Logical relationships in the GC-MS quantification process with an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable method for the quantitative analysis of volatile and semi-volatile compounds by GC-MS. The protocols and guidelines presented in these application notes offer a robust starting point for method development and validation. Proper implementation of these methodologies will contribute to the generation of accurate and reproducible data in research, quality control, and drug development settings.

References

Application Note: Isobutyl Esterification of Fatty Acids for Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Free fatty acids are potent signaling molecules involved in numerous metabolic processes, and their dysregulation is associated with various diseases.[1] However, the direct analysis of free fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and the polar nature of their carboxyl group, which can result in poor chromatographic peak shape and inaccurate quantification.[2]

To overcome these limitations, a derivatization step is essential to convert fatty acids into more volatile and less polar derivatives. This application note details a robust and sensitive method for the comprehensive analysis of free fatty acids through isobutyl esterification, followed by GC-MS analysis. This method is applicable to a wide range of short, medium, and long-chain fatty acids (C1-C24) in various biological matrices.[2]

Principle of the Method

The described method is based on the isobutyl esterification of fatty acids using (-)-menthyl chloroformate and isobutanol.[2] This process converts the carboxylic acid group of the fatty acid into a more volatile isobutyl ester, which is amenable to GC-MS analysis. The resulting fatty acid isobutyl esters are then separated on a suitable GC column and detected by a mass spectrometer, allowing for both qualitative and quantitative analysis.[2]

Advantages of Isobutyl Esterification

  • Mild Reaction Conditions: The derivatization is performed under mild conditions, minimizing the degradation of sensitive unsaturated fatty acids.[2]

  • High Sensitivity and Stability: The method provides high sensitivity with low limits of detection and quantification, and the resulting isobutyl esters are stable for analysis.[2]

  • Broad Applicability: It is suitable for a wide range of fatty acids with varying chain lengths and degrees of saturation.[2]

  • Versatility: The protocol has been successfully applied to complex biological samples such as human serum, urine, feces, and rat liver.[2]

Experimental Protocols

Materials and Reagents
  • Fatty acid standards

  • (-)-Menthyl chloroformate

  • Isobutanol

  • Pyridine

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

  • Internal standard (e.g., a fatty acid not present in the sample)

  • Biological sample (e.g., serum, plasma, tissue homogenate)

Sample Preparation and Derivatization
  • Sample Extraction: Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Hydrolysis (for total fatty acids): Saponify the lipid extract using a methanolic KOH solution to release esterified fatty acids. Acidify the solution to protonate the free fatty acids.

  • Derivatization:

    • To the extracted and dried free fatty acids, add 100 µL of a solution containing isobutanol and pyridine.

    • Add 10 µL of (-)-menthyl chloroformate.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After incubation, cool the reaction mixture to room temperature.

    • Add 500 µL of hexane and 500 µL of deionized water.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the fatty acid isobutyl esters to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 10°C/min to 200°C, hold for 2 min

    • Ramp 2: 5°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification.

Quantitative Data

A study utilizing isobutyl esterification for the analysis of 27 fatty acids demonstrated excellent performance. The key quantitative metrics are summarized in the tables below.[2]

Table 1: Linearity of Fatty Acid Isobutyl Esters [2]

Fatty AcidCarbon ChainLinearity (R²)
Acetic acidC2:0>0.99
Propionic acidC3:0>0.99
Butyric acidC4:0>0.99
Valeric acidC5:0>0.99
Caproic acidC6:0>0.99
Heptanoic acidC7:0>0.99
Caprylic acidC8:0>0.99
Pelargonic acidC9:0>0.99
Capric acidC10:0>0.99
Undecanoic acidC11:0>0.99
Lauric acidC12:0>0.99
Myristic acidC14:0>0.99
Palmitic acidC16:0>0.99
Palmitoleic acidC16:1>0.99
Stearic acidC18:0>0.99
Oleic acidC18:1n9c>0.99
Linoleic acidC18:2n6c>0.99
α-Linolenic acidC18:3n3>0.99
γ-Linolenic acidC18:3n6>0.99
Arachidic acidC20:0>0.99
Eicosenoic acidC20:1>0.99
Arachidonic acidC20:4n6>0.99
Eicosapentaenoic acidC20:5n3>0.99
Behenic acidC22:0>0.99
Docosahexaenoic acidC22:6n3>0.99
Tricosanoic acidC23:0>0.99
Lignoceric acidC24:0>0.99

Table 2: Limits of Detection (LOD) and Quantification (LOQ) [2]

Fatty AcidLOD (pmol on column)LOQ (pmol on column)
Range for 27 Fatty Acids0.03 - 2.960.09 - 9.86

Table 3: Method Precision (Intra-day and Inter-day RSD) [2]

Concentration LevelIntra-day RSD (%)Inter-day RSD (%)
High< 10< 10
Medium< 10< 10
Low< 10< 10

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Serum, Tissue, etc.) extraction Lipid Extraction sample->extraction hydrolysis Saponification (Optional) & Acidification extraction->hydrolysis add_reagents Add Isobutanol, Pyridine, & (-)-Menthyl Chloroformate hydrolysis->add_reagents incubate Incubate at 60°C add_reagents->incubate extract_ester Hexane Extraction incubate->extract_ester gcms GC-MS Analysis extract_ester->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for fatty acid analysis.

derivatization_reaction cluster_reactants Reactants cluster_products Products fatty_acid Fatty Acid (R-COOH) reaction + isobutanol Isobutanol catalyst (-)-Menthyl Chloroformate / Pyridine isobutyl_ester Fatty Acid Isobutyl Ester (R-COO-isobutyl) byproducts Byproducts arrow Derivatization (60°C) reaction->arrow arrow->isobutyl_ester arrow->byproducts

Caption: Isobutyl esterification reaction scheme.

Conclusion

The isobutyl esterification method followed by GC-MS analysis provides a reliable, sensitive, and robust platform for the quantification of a wide range of fatty acids in complex biological matrices.[2] This method's mild derivatization conditions, high sensitivity, and excellent stability make it a valuable tool for researchers, scientists, and drug development professionals engaged in metabolomics and lipid analysis.[2]

References

Application Note: Quantification of Isobutyl Heptanoate in Food Samples using HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of isobutyl heptanoate, a key flavor compound, in various food matrices. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This methodology offers excellent selectivity and sensitivity, making it ideal for the analysis of volatile and semi-volatile compounds in complex food samples. The described protocol is suitable for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

This compound is an ester that contributes fruity and wine-like aromas to a variety of food products, including fruits, alcoholic beverages, and confectionery.[1] Accurate quantification of this flavor compound is crucial for quality control, product development, and authenticity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.[2] When coupled with Headspace Solid-Phase Microextraction (HS-SPME), it provides a sensitive, solvent-free, and efficient method for the analysis of flavor compounds in food.[3][4] This application note provides a detailed protocol for the quantification of this compound in food samples using HS-SPME-GC-MS.

Experimental

Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (e.g., 2-methyl-1-pentanol or a suitable deuterated standard)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Methanol, HPLC grade

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad applicability to volatile compounds.

Instrumentation

  • Gas Chromatograph (GC) equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS) detector.

  • SPME autosampler or manual holder.

  • Analytical balance.

  • Vortex mixer.

  • Heating block or water bath.

Sample Preparation

The sample preparation procedure may vary depending on the food matrix. General guidelines are provided below:

  • Liquid Samples (e.g., juices, beverages):

    • Homogenize the sample.

    • Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial.

  • Solid Samples (e.g., fruits, confectionery):

    • Homogenize the sample to a fine paste or powder.

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 1.5 g of NaCl.

    • Spike the sample with a known concentration of the internal standard.

    • Vortex the vial for 1 minute to ensure thorough mixing.

    • Immediately seal the vial.

HS-SPME Procedure

The HS-SPME parameters should be optimized for the specific application. The following are recommended starting conditions:

  • Incubation: Incubate the sealed vial at 60°C for 15 minutes to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at 60°C for 30 minutes.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of this compound:

ParameterSetting
GC System
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temperature 40°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Full Scan for confirmation
SIM Ions for this compound m/z 57, 71, 101, 129 (Quantifier ion in bold)

Results and Discussion

Calibration and Quantification

A calibration curve should be prepared using a series of standard solutions of this compound in a suitable solvent (e.g., methanol) or a matrix-matched blank. The concentration of this compound in the food samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Method Performance

ParameterTypical Value Range
Linearity (R²)> 0.99
LOD0.1 - 1 µg/kg
LOQ0.5 - 5 µg/kg
Recovery85 - 110%

Data Presentation

A summary of hypothetical quantitative data for this compound in different food samples is presented below for illustrative purposes.

Food SampleThis compound Concentration (µg/kg)
Apple Juice15.2
White Wine45.8
Strawberry Jam8.5
Hard Candy22.1

Workflow and Diagrams

The overall experimental workflow for the quantification of this compound in food samples is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Food Sample (Liquid or Solid) homogenize Homogenization sample->homogenize weigh Weighing/Aliquoting homogenize->weigh add_salt Add NaCl weigh->add_salt add_is Add Internal Standard add_salt->add_is seal Seal Vial add_is->seal incubate Incubation (60°C, 15 min) seal->incubate extract Extraction (60°C, 30 min) incubate->extract desorb Desorption in GC Injector extract->desorb gc_separation GC Separation desorb->gc_separation ms_detection MS Detection (Scan & SIM) gc_separation->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound quantification.

The logical relationship of the key analytical steps is illustrated in the following diagram.

logical_relationship cluster_sample Sample cluster_extraction Extraction cluster_separation Separation & Detection cluster_result Result Matrix Food Matrix HS_SPME HS-SPME Matrix->HS_SPME Analyte This compound Analyte->HS_SPME GC Gas Chromatography HS_SPME->GC MS Mass Spectrometry GC->MS Concentration Concentration (µg/kg) MS->Concentration

Caption: Key analytical steps relationship.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in food samples. The protocol is straightforward to implement and can be adapted for a wide range of food matrices. The use of an internal standard and proper method validation are essential for obtaining accurate and precise results. This method is a valuable tool for quality control and research in the food and beverage industry.

References

Isobutyl Heptanoate: A High-Boiling Point Solvent for Specialized Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl heptanoate (CAS 7779-80-8) is a fatty acid ester recognized for its characteristic green, fruity odor, which has led to its prevalent use in the fragrance and flavor industries.[1][2] However, its physical and chemical properties, particularly its high boiling point and solvency in organic media, suggest its potential as a specialized solvent in organic synthesis. These application notes aim to explore the viability of this compound as a reaction solvent, providing researchers with its physicochemical data, potential applications, and a general protocol for its use in a representative high-temperature organic reaction. While specific literature examples of this compound as a primary reaction solvent are limited, its properties align with the requirements for certain synthetic transformations.

Physicochemical Properties

A thorough understanding of a solvent's properties is critical for its application in chemical synthesis. This compound is a colorless liquid that is soluble in most organic solvents.[2][3][4] Its key physical and chemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O₂[3][4]
Molecular Weight 186.29 g/mol
Boiling Point 208 °C (at 760 mmHg)[3][4]
Density 0.87 g/cm³[3][4]
Flash Point 82.9 °C[3][4]
Solubility Soluble in most organic solvents[2][3][4]

Potential Applications in Organic Synthesis

The high boiling point of this compound makes it a suitable medium for reactions that require elevated temperatures to proceed at a reasonable rate. Such reactions include certain nucleophilic aromatic substitutions, metal-catalyzed cross-coupling reactions, and rearrangements. Its ester functionality makes it a relatively polar aprotic solvent, capable of solvating a range of organic substrates and reagents.

Furthermore, fatty acid esters are being explored as "green" or bio-based solvents, and this compound could be considered in this context as an alternative to petroleum-derived high-boiling solvents.[5] General applications for high-boiling esters include their use as plasticizers for brittle plastics.[6]

Experimental Protocols

Due to the limited specific literature on this compound as a primary solvent in organic synthesis, the following protocol is a general guideline for a high-temperature nucleophilic aromatic substitution reaction. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

General Protocol: High-Temperature Nucleophilic Aromatic Substitution

This protocol describes a hypothetical reaction between a generic activated aryl halide and a nucleophile.

Materials:

  • Activated aryl halide (e.g., 4-nitrochlorobenzene)

  • Nucleophile (e.g., sodium methoxide)

  • This compound (anhydrous)

  • Inert gas (e.g., Nitrogen or Argon)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the activated aryl halide (1.0 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous this compound to achieve a suitable concentration for the reaction (e.g., 0.1-0.5 M).

  • Reagent Addition: Add the nucleophile (1.1-1.5 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) and maintain for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to remove the extraction solvent. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization, to isolate the desired product from the high-boiling this compound solvent.

Visualizing Solvent Selection Logic

The decision to use a specialized solvent like this compound is based on a series of considerations related to the reaction requirements and the solvent's properties. The following diagram illustrates this logical workflow.

Solvent_Selection_Workflow start Reaction Requirements Analysis high_temp High Temperature Required (>150 °C)? start->high_temp aprotic Aprotic Medium Needed? high_temp->aprotic Yes other_solvents Consider Other Solvents (e.g., DMF, DMSO, Toluene) high_temp->other_solvents No polarity Moderate Polarity Suitable? aprotic->polarity Yes aprotic->other_solvents No green_solvent 'Green' Solvent Preferred? polarity->green_solvent Yes polarity->other_solvents No select_ibh Consider this compound green_solvent->select_ibh Yes green_solvent->other_solvents No end_select Final Solvent Selection select_ibh->end_select other_solvents->end_select

Caption: Logical workflow for considering this compound as a reaction solvent.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use appropriate extinguishing media.

Conclusion

While not a conventional choice, this compound presents itself as a potentially valuable high-boiling point, aprotic solvent for specific applications in organic synthesis. Its physical properties are well-suited for high-temperature reactions, and its bio-based potential aligns with the principles of green chemistry. The provided data and general protocol serve as a starting point for researchers interested in exploring the utility of this compound in their synthetic endeavors. Further investigation and optimization are encouraged to fully characterize its performance as a reaction solvent across a broader range of chemical transformations.

References

Application Notes and Protocols for the Analytical a-Method of Isobutyl Heptanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl heptanoate is a volatile ester recognized for its characteristic fruity and wine-like aroma, making it a significant compound in the flavor and fragrance industries.[1] Its accurate and sensitive detection is crucial for quality control in food and beverage products, as well as in the development of new fragrances and cosmetic formulations. This document provides a detailed analytical method for the detection and quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and quality control laboratories.

Principle and Workflow

The analytical method involves the extraction of volatile this compound from the sample matrix using HS-SPME, followed by separation, identification, and quantification by GC-MS. The workflow is designed to be robust, sensitive, and specific for the target analyte.

workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Standard Internal Standard Spiking (Optional) Vial->Standard Seal Seal Vial Standard->Seal Incubate Incubation & Agitation Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Retract Retract Fiber Expose->Retract Inject Inject into GC Retract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (Mass Spectrum & Retention Time) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described analytical method. The values are based on typical performance for similar volatile esters analyzed by HS-SPME-GC-MS.[2]

ParameterExpected ValueNotes
Limit of Detection (LOD) 0.05 - 5 pmolOn-column. Dependent on instrument sensitivity and matrix effects.
Limit of Quantitation (LOQ) 0.15 - 15 pmolOn-column. Dependent on instrument sensitivity and matrix effects.
Linearity (R²) > 0.99Over a concentration range of 2-3 orders of magnitude.
Precision (RSD%) < 15%For both intra-day and inter-day precision.
Recovery (%) 85 - 115%Dependent on the sample matrix and extraction efficiency.

Experimental Protocols

Reagents and Materials
  • This compound standard: Purity ≥98%

  • Internal Standard (IS): (Optional, but recommended for high accuracy) e.g., d4-Ethanol, Ethyl heptanoate-d17, or other suitable deuterated or structural analog.

  • Solvents: Methanol, Hexane (or other suitable solvent for standard preparation), HPLC grade or higher.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range volatile analysis.

  • Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa and magnetic screw caps.

  • Autosampler: Capable of performing HS-SPME.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Stock Solution (if used): Prepare a stock solution of the internal standard at a concentration of 1000 µg/mL in methanol. A working IS solution of 10 µg/mL can be prepared by dilution.

Sample Preparation
  • Liquid Samples (e.g., beverages): Pipette 5 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl to the vial to increase the volatility of the analyte.

  • Solid or Semi-solid Samples (e.g., food, creams): Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water and 1.5 g of NaCl.

  • Internal Standard Spiking: If an internal standard is used, spike all calibration standards and samples with a consistent amount (e.g., 50 µL of a 10 µg/mL IS working solution).

  • Immediately seal the vials with the PTFE/silicone septa and magnetic caps.

HS-SPME Procedure

The optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility.[3] The following are recommended starting conditions:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before first use and daily.

  • Incubation/Equilibration: Place the sealed vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation (e.g., 250 rpm).

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.

  • Desorption: After extraction, retract the fiber and immediately inject it into the GC inlet for thermal desorption.

spme_optimization cluster_params Key HS-SPME Parameters cluster_output Desired Outcomes Fiber SPME Fiber Type Sensitivity High Sensitivity Fiber->Sensitivity Temp Extraction Temperature Temp->Sensitivity Time Extraction Time Time->Sensitivity Agitation Agitation Speed Reproducibility Good Reproducibility Agitation->Reproducibility Salt Salt Addition Salt->Sensitivity Accuracy High Accuracy Sensitivity->Accuracy Reproducibility->Accuracy

Caption: Key parameters for HS-SPME method optimization.

GC-MS Parameters

The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument used.

  • GC System:

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 10°C/min.

      • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • MS System:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: For initial identification, scan from m/z 40 to 300.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Key ions for this compound include m/z 56 (base peak), 113, and 186 (molecular ion).[4][5]

Data Analysis and Quantification
  • Identification: Identify this compound in sample chromatograms by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area response on the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform a validation study. The following parameters should be assessed according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion

The HS-SPME-GC-MS method described provides a robust, sensitive, and selective approach for the determination of this compound in various sample matrices. Proper method development, optimization of HS-SPME parameters, and thorough validation are critical to ensure the generation of high-quality, reliable data for research, quality control, and regulatory purposes.

References

Application Notes and Protocols for the Enzymatic Synthesis of Isobutyl Heptanoate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of isobutyl heptanoate, a valuable flavor and fragrance compound with a fruity, cognac-like aroma, offers a green and highly specific alternative to traditional chemical methods. Lipase-catalyzed esterification provides several advantages, including mild reaction conditions, reduced byproduct formation, and the potential for producing esters labeled as "natural." This document provides detailed application notes and experimental protocols for the synthesis of this compound using lipase, with a focus on the widely used immobilized lipase, Novozym® 435.

Reaction Principle

The synthesis of this compound involves the esterification of heptanoic acid with isobutanol, catalyzed by a lipase. The reaction is reversible, and the removal of water, a byproduct, can drive the equilibrium towards the formation of the ester. The most commonly accepted kinetic model for this reaction is the Ping-Pong Bi-Bi mechanism. In this mechanism, the lipase first reacts with the acyl donor (heptanoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (isobutanol) attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.

Data Presentation: Optimization of Reaction Parameters

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. The following tables summarize quantitative data from studies on the synthesis of similar esters, providing a basis for the optimization of this compound production.

Table 1: Effect of Temperature on Lipase-Catalyzed Ester Synthesis

Lipase SourceEster SynthesizedTemperature (°C)Conversion/Yield (%)Reference
Novozym® 435Isobutyl propionate4092.52[1]
Immobilized Candida antarctica lipase BPentyl oleate65~40
Rhizomucor mieheiCetyl octanoate6094.86[2]
Novozym® 435Cetyl octanoate5097.95[2]

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Lipase-Catalyzed Ester Synthesis

Lipase SourceEster SynthesizedMolar Ratio (Alcohol:Acid)Conversion/Yield (%)Reference
Novozym® 435Isobutyl propionate3:192.52[1]
Novozym® 435Octyl formate7:180.71[3]
Rhizomucor mieheiCetyl octanoate2.5:194.86[2]
Novozym® 435Cetyl octanoate2.5:197.95[2]

Table 3: Effect of Enzyme Loading on Lipase-Catalyzed Ester Synthesis

Lipase SourceEster SynthesizedEnzyme Loading (% w/w or g/L)Conversion/Yield (%)Reference
Novozym® 435Isobutyl propionate5% (w/w)92.52[1]
Novozym® 435Octyl formate15 g/L70.55[3]
Rhizomucor mieheiCetyl octanoate40% (w/w)94.86[2]
Novozym® 435Cetyl octanoate40% (w/w)97.95[2]

Experimental Protocols

The following protocols provide a detailed methodology for the enzymatic synthesis of this compound.

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

Materials:

  • Heptanoic acid (≥98% purity)

  • Isobutanol (≥99% purity)

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (e.g., n-hexane, heptane, or solvent-free system)

  • Molecular sieves (3Å or 4Å), activated

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine heptanoic acid and isobutanol. For initial experiments, a molar ratio of 1:1 to 1:3 (acid:alcohol) is recommended. If using a solvent, add it to the mixture (e.g., 5-10 mL of n-hexane).

  • Water Removal: Add activated molecular sieves (approximately 10-20% w/v of the total liquid volume) to the reaction mixture to adsorb the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase to the mixture. A typical starting enzyme concentration is 5-10% (w/w) of the total substrate weight.

  • Incubation: Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer. Incubate the mixture at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 150-200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). The conversion can be determined by measuring the decrease in heptanoic acid concentration via titration or by quantifying the formation of this compound using Gas Chromatography (GC).

  • Termination and Enzyme Recovery: Once the desired conversion is reached (typically within 24-48 hours), stop the reaction by filtering the mixture to remove the immobilized lipase. The recovered lipase can be washed with a solvent (e.g., n-hexane) and dried for potential reuse.

  • Product Work-up: Transfer the filtrate to a separatory funnel. Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted heptanoic acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If a high purity product is required, the crude ester can be further purified by vacuum distillation.

Protocol 2: Analytical Method for Reaction Monitoring by Gas Chromatography (GC)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column is suitable, for instance, a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

Sample Preparation for GC Analysis:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., n-hexane or the reaction solvent) in a known volume (e.g., 1 mL) in a GC vial.

  • If the immobilized lipase is present in the aliquot, centrifuge the sample and take the supernatant for analysis.

Quantification:

  • Prepare standard solutions of heptanoic acid, isobutanol, and this compound in the same solvent used for sample dilution.

  • Generate a calibration curve for each compound.

  • Calculate the concentration of reactants and product in the reaction samples to determine the percentage conversion.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Analysis cluster_workup Product Recovery Reactants Heptanoic Acid + Isobutanol + Solvent Mix Combine Reactants, Enzyme, and Sieves Reactants->Mix Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Mix Sieves Molecular Sieves Sieves->Mix Incubate Incubate with Agitation (40-60°C, 150-200 rpm) Mix->Incubate Sample Take Aliquots Incubate->Sample Filter Filter to Recover Immobilized Lipase Incubate->Filter Reaction Completion Analyze GC Analysis Sample->Analyze Wash Wash with NaHCO3 and Brine Filter->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product This compound Evaporate->Product

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

G E Lipase (E) E_HA E-Heptanoic Acid Complex E->E_HA + Heptanoic Acid HA Heptanoic Acid (A) HA->E_HA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_HA->E_Acyl H2O Water (P) E_Acyl->H2O E_Acyl_iBuOH E-Acyl-Isobutanol Complex E_Acyl->E_Acyl_iBuOH + Isobutanol iBuOH Isobutanol (B) iBuOH->E_Acyl_iBuOH E_Product E-Isobutyl Heptanoate Complex E_Acyl_iBuOH->E_Product E_Product->E Release Product Product This compound (Q) E_Product->Product

References

Application Notes and Protocols for Isobutyl Heptanoate in Insect Pheromone Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols regarding the role of isobutyl heptanoate as a potential semiochemical in insect communication. The information is based on the identification of this compound in guava fruit headspace and its observed electrophysiological activity in the Caribbean fruit fly, Anastrepha suspensa. While comprehensive quantitative data on the behavioral effects of this compound alone is limited in publicly available literature, the following sections outline the standard methodologies used to identify, quantify, and validate the activity of such insect attractants.

Introduction

This compound is a volatile ester found in various fruits, including guava. Volatile organic compounds (VOCs) emitted by plants play a crucial role in mediating interactions between plants and insects. For many herbivorous insects, these volatiles serve as key olfactory cues for locating host plants for feeding and oviposition. The Caribbean fruit fly, Anastrepha suspensa, is a significant pest of guava and other tropical fruits. Studies have shown that volatiles from ripe guava fruit are attractive to this insect. Gas chromatography coupled with electroantennographic detection (GC-EAD) has revealed that specific compounds within the guava headspace elicit antennal responses in A. suspensa, indicating their potential role as attractants. Among these compounds, this compound has been identified as electrophysiologically active.

This document provides protocols for the key experimental workflows used to investigate the effects of compounds like this compound on insect behavior, from initial identification to behavioral validation.

Section 1: Identification and Electrophysiological Response

The initial step in identifying potential insect pheromones or attractants from natural sources involves the collection of volatiles, followed by analytical and electrophysiological techniques to pinpoint active compounds.

Experimental Protocol 1: Volatile Collection and GC-EAD Analysis

This protocol describes the collection of headspace volatiles from a host plant (e.g., ripe guava fruit) and subsequent analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD) to identify compounds that elicit a response from the insect's antennae.

1.1. Volatile Collection (Headspace Sorption):

  • Materials: Ripe guava fruits, glass collection chamber, purified air source, volatile traps (e.g., Porapak Q or Tenax TA), vacuum pump.

  • Procedure:

    • Place ripe, unblemished guava fruits into a clean, airtight glass chamber.

    • Pump purified, humidified air through the chamber at a constant flow rate (e.g., 1 L/min).

    • Draw the air from the chamber outlet through a volatile trap containing a sorbent material for a specified period (e.g., 4-6 hours) using a vacuum pump.

    • Elute the trapped volatiles from the sorbent using an appropriate solvent (e.g., hexane or dichloromethane).

    • Concentrate the resulting extract to a desired volume under a gentle stream of nitrogen.

1.2. Gas Chromatography-Electroantennographic Detection (GC-EAD):

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and an EAD setup (including an insect antenna preparation).

  • Insect Preparation:

    • Secure a live adult Anastrepha suspensa in a pipette tip with the head protruding.

    • Excise the antennae and mount them between two electrodes using conductive gel.

  • GC-EAD Procedure:

    • Inject an aliquot of the volatile extract into the GC.

    • The GC column effluent is split, with one part directed to the FID and the other to a stream of humidified air flowing over the prepared insect antenna.

    • Simultaneously record the signals from the FID and the EAD.

    • Physiologically active compounds will elicit a depolarization of the antennal membrane, which is recorded as a peak in the EAD signal that aligns with a peak on the FID chromatogram.

1.3. Compound Identification (GC-MS):

  • Analyze the volatile extract using a Gas Chromatograph-Mass Spectrometer (GC-MS) under the same chromatographic conditions as the GC-EAD analysis.

  • Identify the compounds corresponding to the EAD-active peaks by comparing their mass spectra with libraries (e.g., NIST) and by running authentic standards.

Data Presentation:

Table 1: Hypothetical GC-EAD and GC-MS Results for Guava Headspace Volatiles and Anastrepha suspensa

Retention Time (min)Compound IdentifiedEAD Response (mV)Notes
8.45Ethyl Acetate0.8Strong response
10.21Ethyl Butyrate1.2Very strong response
12.56 This compound 0.9 Consistent response
14.82β-Caryophyllene0.5Moderate response
16.30(Z)-3-Hexenyl Acetate1.1Strong response

Note: The data in this table is illustrative and based on the qualitative finding of EAG activity for this compound.

Visualization of Experimental Workflow

GC_EAD_Workflow cluster_collection Volatile Collection cluster_analysis Analysis cluster_results Results Guava Ripe Guava Fruit Chamber Headspace Chamber Guava->Chamber Trap Volatile Trap Chamber->Trap Elution Solvent Elution Trap->Elution Extract Volatile Extract Elution->Extract GC_EAD GC-EAD Analysis Extract->GC_EAD GC_MS GC-MS Analysis Extract->GC_MS EAD_Active EAD-Active Compounds GC_EAD->EAD_Active Identified Identified Compounds GC_MS->Identified EAD_Active->Identified Correlation

GC-EAD and GC-MS Experimental Workflow.

Section 2: Behavioral Assays

Following the identification of electrophysiologically active compounds, behavioral assays are necessary to determine if these compounds influence insect behavior (e.g., attraction, repulsion, oviposition).

Experimental Protocol 2: Y-Tube Olfactometer Assay

This protocol describes a two-choice behavioral assay to assess the attractant or repellent properties of a volatile compound.

2.1. Materials:

  • Y-tube olfactometer.

  • Purified, humidified air source with flow meters.

  • Test insects (e.g., mated female Anastrepha suspensa).

  • Test compound (this compound) diluted in a solvent (e.g., mineral oil).

  • Solvent control.

  • Filter paper strips.

2.2. Procedure:

  • Set up the Y-tube olfactometer in a controlled environment (constant temperature, humidity, and lighting).

  • Maintain a constant airflow through both arms of the Y-tube.

  • Apply a known concentration of the this compound solution to a filter paper strip and place it in the odor chamber of one arm (treatment arm).

  • Apply the solvent alone to a filter paper strip and place it in the odor chamber of the other arm (control arm).

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

  • A "choice" is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time (e.g., >15 seconds).

  • Insects that do not make a choice within the allotted time are recorded as "no choice".

  • After testing a set number of insects, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.

  • Rotate the position of the treatment and control arms between trials to avoid positional bias.

Data Presentation:

Table 2: Hypothetical Y-Tube Olfactometer Results for Anastrepha suspensa

TreatmentConcentration (µg/µL)No. of Insects TestedNo. Choosing TreatmentNo. Choosing ControlNo Choice% Attraction
This compound1503210864%
This compound1050387576%
This compound100502815756%

% Attraction = (No. Choosing Treatment / (No. Choosing Treatment + No. Choosing Control)) * 100

Visualization of Signaling Pathway

Behavioral_Response_Pathway cluster_stimulus Olfactory Stimulus cluster_perception Sensory Perception cluster_processing Neural Processing cluster_response Behavioral Output Volatile This compound Antenna Insect Antenna Volatile->Antenna ORs Olfactory Receptors Antenna->ORs Binding AL Antennal Lobe ORs->AL MB Mushroom Bodies AL->MB Signal Transduction Attraction Attraction/Orientation MB->Attraction

Simplified Olfactory Signaling Pathway.

Section 3: Field Trapping Experiments

To validate laboratory findings and assess the practical applicability of a potential attractant, field trapping experiments are essential.

Experimental Protocol 3: Field Trapping Assay

This protocol describes a field experiment to evaluate the effectiveness of a lure containing this compound in trapping target insects.

3.1. Materials:

  • Insect traps (e.g., McPhail traps or sticky traps).

  • Lure dispensers (e.g., rubber septa, cotton wicks).

  • This compound.

  • Control lures (solvent only).

  • Randomized block experimental design in a suitable habitat (e.g., a guava orchard).

3.2. Procedure:

  • Select a field site with a known population of the target insect.

  • Design a randomized complete block experiment with multiple replicates of each treatment.

  • Prepare the lures by loading dispensers with a specific dose of this compound or the solvent control.

  • Deploy the baited traps in the field according to the experimental design, ensuring sufficient distance between traps to avoid interference.

  • Collect and count the number of trapped target insects and non-target insects at regular intervals (e.g., weekly).

  • Re-randomize trap locations and replace lures at appropriate intervals to maintain their efficacy and minimize positional effects.

  • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different treatments.

Data Presentation:

Table 3: Hypothetical Field Trapping Results for Anastrepha suspensa

Lure TreatmentDose (mg)Mean No. of Flies per Trap per Week (± SE)
This compound1025.4 ± 3.1
This compound5042.8 ± 5.6
Control (Solvent)05.2 ± 1.5

Note: Data is hypothetical and for illustrative purposes.

Visualization of Logical Relationships in Field Trials

Field_Trial_Logic Hypothesis Hypothesis: This compound is an attractant for A. suspensa Design Experimental Design: Randomized Block Hypothesis->Design Treatment Treatment Lures: This compound (different doses) Design->Treatment Control Control Lure: Solvent Only Design->Control Deployment Field Deployment of Baited Traps Treatment->Deployment Control->Deployment Collection Data Collection: Weekly Trap Counts Deployment->Collection Analysis Statistical Analysis (e.g., ANOVA) Collection->Analysis Conclusion Conclusion: Validation of Attractancy Analysis->Conclusion

Logical Flow of a Field Trapping Experiment.

Application Note: Headspace Analysis of Volatile Compounds Including Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Headspace gas chromatography-mass spectrometry (GC-MS) is a powerful and robust analytical technique for the identification and quantification of volatile and semi-volatile organic compounds (VOCs) in complex matrices.[1][2] This method is particularly advantageous as it requires minimal sample preparation and directly analyzes the vapor phase in equilibrium with the sample in a sealed vial, thus avoiding the introduction of non-volatile matrix components into the GC system.[3][4][5] This application note provides a detailed protocol for the analysis of volatile compounds, with a specific focus on isobutyl heptanoate, a key aroma compound found in various food and beverage products. The principles and methodologies described herein are broadly applicable to the analysis of other volatile esters and aroma compounds in diverse sample types.

Static headspace analysis involves placing a sample into a sealed vial, which is then heated to a specific temperature to facilitate the partitioning of volatile analytes from the sample matrix into the headspace.[4][5] Once equilibrium is reached between the sample and the vapor phase, a portion of the headspace gas is injected into the GC-MS system for separation and detection.[6] Dynamic headspace analysis, a variation of this technique, involves purging the headspace with an inert gas to concentrate the analytes on a trap before injection, offering enhanced sensitivity for trace-level analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible headspace analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Aliquoting: Accurately weigh or pipette a representative amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a clean 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, the addition of a salt, such as sodium chloride (NaCl), can increase the vapor pressure of volatile analytes, thereby improving sensitivity. Add a precise amount of anhydrous NaCl (e.g., 1-2 g) to the vial.

  • Internal Standard Spiking: To ensure accurate quantification, add a known amount of an appropriate internal standard (IS) to each sample, calibration standard, and blank. The choice of IS should be a compound that is not naturally present in the sample and has similar chemical properties to the analytes of interest. For the analysis of this compound, a deuterated analog or a different ester with a distinct retention time would be suitable.

  • Vial Sealing: Immediately after adding the sample and any modifying agents or standards, securely seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent the loss of volatile compounds.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for the separation of volatile esters. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often a good starting point.

  • Mass Spectrometer (MS): A single quadrupole or more advanced mass analyzer capable of electron ionization (EI).

  • Headspace Autosampler: To ensure precise and automated sample introduction.

Headspace GC-MS Method

The following table outlines the recommended starting parameters for the headspace GC-MS analysis. Optimization of these parameters is recommended for specific applications.

Parameter Condition
Headspace Autosampler
Vial Equilibration Temperature80°C
Vial Equilibration Time20 minutes
Sample Loop Volume1 mL
Transfer Line Temperature120°C
GC Inlet
Inlet Temperature250°C
Split Ratio20:1
GC Oven Program
Initial Temperature40°C, hold for 2 minutes
Ramp Rate10°C/minute to 250°C
Final Hold Time5 minutes at 250°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230°C
Quadrupole Temperature150°C

Data Presentation

The following table presents representative quantitative data for the analysis of this compound and other related volatile compounds. This data is for illustrative purposes and actual results may vary depending on the sample matrix and instrumentation.

Compound Retention Time (min) Linear Range (µg/L) Correlation Coefficient (R²) LOD (µg/L) LOQ (µg/L)
Isobutyl Acetate5.81 - 5000.9980.51.5
Ethyl Butyrate7.21 - 5000.9990.31.0
Isoamyl Acetate8.51 - 5000.9970.61.8
This compound 12.3 0.5 - 250 0.999 0.1 0.5
Ethyl Hexanoate10.10.5 - 2500.9980.20.6
Ethyl Octanoate13.90.5 - 2500.9990.20.7

LOD: Limit of Detection, LOQ: Limit of Quantitation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the headspace analysis of volatile compounds.

G cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting MatrixMod Matrix Modification (Optional) Sample->MatrixMod Spike Internal Standard Spiking MatrixMod->Spike Seal Vial Sealing Spike->Seal Incubate Vial Incubation & Equilibration Seal->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: General workflow for headspace GC-MS analysis.

Principle of Static Headspace Analysis

This diagram illustrates the principle of partitioning of volatile analytes between the sample and the headspace within a sealed vial.

G cluster_vial Sealed Headspace Vial cluster_headspace Headspace (Gas Phase) cluster_sample Sample (Liquid/Solid Phase) V1 V S1 V V1->S1 V2 V S2 V V2->S2 V3 V S3 V V3->S3 V4 V S4 V V4->S4 V5 V S5 V V5->S5 S6 V S7 V S8 V S9 V S10 V S11 V S12 V Equilibrium Equilibrium Partitioning cluster_headspace cluster_headspace cluster_sample cluster_sample

Caption: Analyte partitioning in static headspace analysis.

References

Application Notes and Protocols: Isobutyl Heptanoate Derivatives in Polymer and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While isobutyl heptanoate itself is not extensively documented in polymer and materials science literature, its derivatives, specifically epoxidized isobutyl esters (EIE) derived from bio-based sources, have shown significant promise as sustainable plasticizers for bioplastics like polylactide (PLA). This document provides detailed application notes and experimental protocols based on the use of these derivatives to enhance the properties of PLA, a biodegradable polymer often limited by its inherent brittleness.

The following sections detail the application of epoxidized isobutyl esters as a bio-based plasticizer for PLA, including data on their effects on thermal and mechanical properties, as well as a comprehensive experimental workflow for their incorporation and characterization.

Application: Epoxidized Isobutyl Esters as Bio-Plasticizers for Polylactide (PLA)

Epoxidized isobutyl esters (EIE) derived from sources such as soybean oil deodorizer distillate (SODD) have been successfully synthesized and evaluated as environmentally friendly plasticizers for PLA.[1] These bio-based plasticizers offer a sustainable alternative to traditional petroleum-based plasticizers. The incorporation of EIE into the PLA matrix has been shown to significantly improve the flexibility and toughness of the material, overcoming the primary drawback of neat PLA's brittleness.[1]

The key advantages of using EIE as plasticizers for PLA include:

  • Enhanced Flexibility: A noticeable increase in the elongation at break of PLA films.[1]

  • Reduced Glass Transition Temperature (Tg): The incorporation of EIE lowers the Tg of PLA, indicating increased polymer chain mobility.[1]

  • Good Compatibility: Field emission scanning electron microscopy (FESEM) has shown that EIEs are highly compatible with the PLA matrix, without evidence of phase separation that can be observed with other plasticizers.[1]

  • Improved Impact Toughness: EIEs contribute to improving the intrinsic brittleness of PLA.[1]

Data Presentation

The following tables summarize the quantitative data on the effect of incorporating 10 wt.% of various epoxidized isobutyl esters on the thermal and mechanical properties of PLA.

Table 1: Thermal Properties of PLA and Plasticized PLA Formulations [1]

Sample CodeTg (°C)Tcc (°C)Tm (°C)Xc (%)T5% (°C)Tmax (°C)
Neat PLA61.6115.8174.51.5338.4375.4
PLA/10EIL42.198.2171.525.4319.1370.0
PLA/10EIO48.1105.1172.420.1320.1371.2
PLA/10EISD45.3101.5172.122.8315.7368.9
PLA/10EIS46.5103.2172.321.7317.3369.5
  • Tg: Glass Transition Temperature

  • Tcc: Cold Crystallization Temperature

  • Tm: Melting Temperature

  • Xc: Degree of Crystallinity

  • T5%: Temperature at 5% Weight Loss

  • Tmax: Temperature of Maximum Degradation Rate

  • EIL: Epoxidized Isobutyl Linoleate

  • EIO: Epoxidized Isobutyl Oleate

  • EISD: Epoxidized Isobutyl Soyate Distillate

  • EIS: Epoxidized Isobutyl Soyate

Table 2: Mechanical Properties of PLA and Plasticized PLA Formulations [1]

Sample CodeTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA55.4 ± 2.18.8 ± 0.52.8 ± 0.1
PLA/10EIL38.1 ± 1.532.4 ± 2.11.9 ± 0.1
PLA/10EIO42.3 ± 1.815.2 ± 1.22.1 ± 0.1
PLA/10EISD40.5 ± 1.625.1 ± 1.82.0 ± 0.1
PLA/10EIS41.2 ± 1.720.7 ± 1.52.0 ± 0.1

Experimental Protocols

Protocol 1: Synthesis of Epoxidized Isobutyl Esters (EIE)

This protocol describes a two-step process for synthesizing EIE from soybean oil deodorizer distillate (SODD): esterification followed by epoxidation.[1]

Materials:

  • Soybean oil deodorizer distillate (SODD)

  • Isobutanol

  • Sulfuric acid (catalyst)

  • Hydrogen peroxide (30 wt.%)

  • Formic acid

  • Toluene

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Esterification:

    • In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, mix SODD and isobutanol in a 1:6 molar ratio.

    • Add sulfuric acid (2 wt.% of the SODD) as a catalyst.

    • Heat the mixture to 100°C and maintain for 4 hours with constant stirring.

    • After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Wash the organic phase three times with deionized water.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

    • Remove the excess isobutanol and solvent by vacuum distillation.

  • Epoxidation:

    • In a separate flask, prepare the epoxidizing agent by mixing hydrogen peroxide (30 wt.%) and formic acid in a 1:1.2 molar ratio.

    • Add the prepared isobutyl esters to a reaction vessel with toluene as a solvent.

    • Slowly add the epoxidizing agent to the ester solution while maintaining the temperature at 60°C.

    • Continue the reaction for 6 hours with vigorous stirring.

    • After the reaction, cool the mixture and wash it with a sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic phase with deionized water until a neutral pH is achieved.

    • Dry the organic phase with anhydrous sodium sulfate and remove the solvent under vacuum to obtain the epoxidized isobutyl esters.

Protocol 2: Preparation of Plasticized PLA Films

This protocol details the melt blending of PLA with EIE and the subsequent film preparation.

Materials:

  • Polylactide (PLA) pellets

  • Epoxidized Isobutyl Esters (EIE) from Protocol 1

  • Internal mixer

  • Hydraulic press with heating plates

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 60°C for at least 4 hours to remove any residual moisture.

  • Melt Blending:

    • Preheat the internal mixer to 170°C.

    • Add the dried PLA pellets to the mixer and allow them to melt for 2 minutes.

    • Add 10 wt.% of the synthesized EIE to the molten PLA.

    • Mix the components for 8 minutes at a rotor speed of 50 rpm.

  • Film Pressing:

    • Take the resulting blend from the mixer and place it between two Teflon sheets in a hydraulic press preheated to 170°C.

    • Apply a pressure of 5 MPa for 3 minutes to form a film of approximately 0.5 mm thickness.

    • Cool the press to room temperature while maintaining the pressure.

    • Remove the film for subsequent characterization.

Protocol 3: Characterization of Plasticized PLA Films

This section outlines the standard characterization techniques to evaluate the properties of the prepared films.

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC):

      • Use a DSC instrument to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).

      • Seal 5-10 mg of the film in an aluminum pan.

      • Heat the sample from -50°C to 200°C at a rate of 10°C/min, hold for 2 minutes, cool to -50°C at 10°C/min, and then reheat to 200°C at 10°C/min.

      • Analyze the data from the second heating scan.

    • Thermogravimetric Analysis (TGA):

      • Use a TGA instrument to assess the thermal stability of the films.

      • Place 10-15 mg of the film in a ceramic crucible.

      • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Mechanical Testing:

    • Tensile Testing:

      • Cut dumbbell-shaped specimens from the pressed films according to ASTM D638 standard.

      • Perform tensile tests using a universal testing machine at a crosshead speed of 10 mm/min.

      • Determine the tensile strength, elongation at break, and Young's modulus from the stress-strain curves.

  • Morphological Analysis (FESEM):

    • Field Emission Scanning Electron Microscopy (FESEM):

      • Cryo-fracture the film specimens in liquid nitrogen to obtain a clean cross-section.

      • Mount the fractured specimens on an aluminum stub and sputter-coat them with a thin layer of gold or palladium to ensure conductivity.

      • Observe the cross-sectional morphology under the FESEM to assess the compatibility of the plasticizer with the PLA matrix.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: EIE Synthesis cluster_preparation Protocol 2: Film Preparation cluster_characterization Protocol 3: Characterization Esterification Esterification of SODD with Isobutanol Epoxidation Epoxidation of Isobutyl Esters Esterification->Epoxidation MeltBlending Melt Blending of PLA and EIE Epoxidation->MeltBlending Synthesized EIE Drying Drying of PLA Pellets Drying->MeltBlending FilmPressing Compression Molding of Film MeltBlending->FilmPressing Thermal Thermal Analysis (DSC, TGA) FilmPressing->Thermal Mechanical Mechanical Testing (Tensile) FilmPressing->Mechanical Morphology Morphological Analysis (FESEM) FilmPressing->Morphology

Caption: Workflow for the synthesis of EIE and preparation and characterization of plasticized PLA films.

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl heptanoate is a volatile ester compound known for its characteristic fruity and wine-like aroma, making it a significant component in the flavor and fragrance industry. Accurate and sensitive quantification of this compound is crucial for quality control in food and beverage production, as well as in the development of new fragrance formulations. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust, solvent-free, and highly sensitive method for the analysis of this and other volatile compounds in various and often complex matrices.

This document provides detailed application notes and experimental protocols for the extraction and quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME).

Principle of Headspace SPME (HS-SPME)

HS-SPME is an equilibrium-based extraction technique. A fused silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample contained in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. Following a defined extraction period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the captured analytes are thermally desorbed and analyzed by a mass spectrometer.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the analysis of this compound. Optimization of these parameters may be required for different sample matrices to achieve optimal results.

Protocol 1: Headspace SPME (HS-SPME) with DVB/CAR/PDMS Fiber

This protocol is recommended for the general analysis of this compound in liquid matrices. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are particularly effective for a broad range of volatile and semi-volatile compounds, including esters.[1]

Materials and Reagents:

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • SPME Fiber Holder: For manual or automated injection.

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Autosampler (optional).

  • 20 mL Headspace Vials with PTFE/Silicone Septa and Caps.

  • Heating and Agitation Module.

  • Analytical Balance.

  • Standard Solutions: this compound in methanol (or a suitable solvent).

  • Sodium Chloride (NaCl).

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by spiking the desired matrix (e.g., deionized water, synthetic wine) with the stock solution to cover the expected concentration range.

    • For liquid samples, transfer 5 mL into a 20 mL headspace vial.

    • To enhance the volatility of this compound, add 1 gram of NaCl to each vial ("salting out").[2]

  • Extraction:

    • Seal the vials immediately with PTFE/silicone septa and caps.

    • Place the vials in the heating and agitation module.

    • Equilibrate the sample at 60°C for 10 minutes with agitation (e.g., 500 rpm).

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet (250°C) for thermal desorption.

    • Desorb for 5 minutes in splitless mode to ensure complete transfer of the analyte to the GC column.[1]

    • Analyze the desorbed compounds using a suitable GC-MS method.

Data Presentation

The following table summarizes representative quantitative data for the analysis of flavor esters using HS-SPME-GC-MS with a DVB/CAR/PDMS fiber. While this data is not specific to this compound, it is derived from the analysis of structurally similar hop-derived esters in beer and serves as a reliable reference for expected method performance.[3][4][5]

Table 1: Representative Performance Data for HS-SPME-GC-MS Analysis of Flavor Esters

ParameterIsobutyl Isobutyrate2-Methylbutyl IsobutyrateGeranyl Acetate
**Linearity (R²) **> 0.99> 0.99> 0.99
Limit of Detection (LOD) < 1 µg/L< 1 µg/L< 1 µg/L
Limit of Quantitation (LOQ) 1 µg/L1 µg/L1 µg/L
Working Range 1 - 200 µg/L1 - 200 µg/L1 - 200 µg/L
Recovery (%) 92 - 101%92 - 101%92 - 101%
Precision (RSD%) 7.0 - 11.3%7.0 - 11.3%7.0 - 11.3%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Sample Matrix Vial Transfer to 20 mL Vial Sample->Vial Salt Add NaCl Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate & Agitate (e.g., 60°C, 10 min) Seal->Equilibrate Expose Expose Fiber (e.g., 30 min) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: HS-SPME-GC-MS Workflow for this compound.

Logical Relationship of SPME Parameters

The diagram below outlines the key parameters and their logical relationships in the development of an SPME method.

SPME_Parameters cluster_sample Sample & Analyte cluster_extraction Extraction Parameters cluster_desorption Desorption Parameters center_node SPME Method Optimization Fiber Fiber Coating (e.g., DVB/CAR/PDMS) center_node->Fiber Time Extraction Time center_node->Time Temp Extraction Temperature center_node->Temp Agitation Agitation center_node->Agitation Salt Salt Addition center_node->Salt Desorp_Temp Desorption Temperature center_node->Desorp_Temp Desorp_Time Desorption Time center_node->Desorp_Time Analyte Analyte Properties (Volatility, Polarity) Analyte->center_node Matrix Sample Matrix (Liquid, Solid) Matrix->center_node

Caption: Key Parameters in SPME Method Development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of isobutyl heptanoate from reaction byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low yield of this compound after purification.

  • Question: I performed a Fischer esterification of heptanoic acid and isobutanol. After the work-up and purification, my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2][3] To drive the reaction towards the product, consider using an excess of one reactant (typically the less expensive one, isobutanol) or removing water as it forms, for instance, by using a Dean-Stark apparatus.[4]

    • Losses During Work-up:

      • Inadequate Extraction: Ensure thorough mixing during liquid-liquid extractions to maximize the transfer of the ester into the organic phase.[5][6] Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

      • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or let the mixture stand for a longer period.

    • Losses During Purification:

      • Distillation: If purifying by distillation, ensure your apparatus is well-insulated to prevent heat loss and ensure a steady distillation rate.[7] Significant material can be lost if the boiling point range for collection is too broad or if the distillation is rushed.

      • Chromatography: When using column chromatography, improper packing of the column or using an inappropriate solvent system can lead to poor separation and product loss.[8][9]

Issue 2: Presence of unreacted starting materials in the purified product.

  • Question: My NMR/GC analysis of the purified this compound shows contamination with heptanoic acid and/or isobutanol. How can I effectively remove these impurities?

  • Answer: The presence of starting materials post-purification indicates that the separation technique was not optimal for the specific impurities.

    • Removing Heptanoic Acid: Heptanoic acid can be removed by washing the crude product with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1][10] The acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Continue washing until CO₂ evolution (effervescence) ceases.

    • Removing Isobutanol: Isobutanol has some solubility in water.[11] Washing the organic layer with water or brine can help remove a significant portion of the excess isobutanol. For more effective removal, fractional distillation is recommended due to the difference in boiling points between isobutanol and this compound.[7]

    • General Purification Strategies:

      • Liquid-Liquid Extraction: A thorough extraction protocol is the first line of defense.[5][12][13]

      • Fractional Distillation: This is a highly effective method if the boiling points of the components are sufficiently different.

      • Flash Column Chromatography: This technique separates compounds based on polarity and can be very effective in removing both polar (isobutanol, heptanoic acid) and non-polar impurities.[8][14][15]

Issue 3: The purified ester is wet (contains water).

  • Question: I see a cloudy appearance in my final product, or my NMR spectrum shows a broad peak for water. How do I effectively dry my this compound?

  • Answer: Water is a byproduct of the esterification and can also be introduced during the aqueous work-up. It is crucial to remove it before final purification steps like distillation.

    • Drying Agents: After the aqueous washes, the organic layer should be dried using an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some remains free-flowing.

    • Filtration: After drying, filter the solution to remove the drying agent.

    • Brine Wash: Before using a drying agent, washing the organic layer with a saturated solution of sodium chloride (brine) can help to remove the bulk of the dissolved water.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should expect from the Fischer esterification of heptanoic acid and isobutanol? A1: The primary "byproducts" in a Fischer esterification are typically the unreacted starting materials (heptanoic acid and isobutanol) and water, which is a product of the condensation reaction.[1][2] Side reactions are generally minimal under standard Fischer esterification conditions.

Q2: What are the boiling points of this compound and its common impurities? A2: The boiling points are crucial for planning purification by distillation.

CompoundBoiling Point (°C at 760 mmHg)
This compound208-209 °C[16][17]
Heptanoic Acid223 °C[18][19][20][21]
Isobutanol108 °C[11][22][23][24][25]

Q3: Can I use simple distillation to purify this compound? A3: Simple distillation can be effective if the boiling points of the components are significantly different. Given the large difference between the boiling point of isobutanol (108 °C) and this compound (208-209 °C), simple distillation can be used to remove the excess alcohol.[7] However, the boiling points of this compound and heptanoic acid (223 °C) are closer, which might require fractional distillation for a high degree of separation. A thorough basic wash to remove the heptanoic acid beforehand is highly recommended.

Q4: What is the purpose of washing the crude ester with a sodium bicarbonate solution? A4: Washing with a mild base like sodium bicarbonate is essential to neutralize and remove any unreacted heptanoic acid and the acid catalyst (e.g., sulfuric acid).[10] The acidic components are converted into their corresponding salts, which are soluble in the aqueous layer and can be easily separated from the organic layer containing the ester.[5]

Q5: How do I choose between distillation and flash column chromatography for purification? A5: The choice depends on the properties of your ester and the impurities.

  • Distillation (Simple or Fractional): This method is ideal for thermally stable, volatile compounds. It is particularly effective for separating liquids with different boiling points.[10]

  • Flash Column Chromatography: This technique is very effective for separating compounds with different polarities. It is suitable for both volatile and non-volatile compounds and is particularly useful when distillation fails to provide adequate separation.[8][9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Work-up

  • After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent in which the ester is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Add an equal volume of deionized water and shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 5% aqueous sodium bicarbonate solution to remove acidic impurities. Repeat until no more gas evolves.

    • Deionized water.

    • Saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water.

  • Drain the organic layer into a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Fractional Distillation

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the flask.

  • Collect the fractions based on their boiling points. The first fraction will likely be the lower-boiling impurity (e.g., isobutanol).

  • Monitor the temperature at the thermometer. A stable boiling point indicates the collection of a pure compound. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

experimental_workflow reaction Fischer Esterification (Heptanoic Acid + Isobutanol) workup Liquid-Liquid Extraction (Wash with NaHCO₃, Water, Brine) reaction->workup drying Drying (Anhydrous MgSO₄) workup->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation crude_product Crude Isobutyl Heptanoate evaporation->crude_product purification Purification crude_product->purification distillation Fractional Distillation purification->distillation  If thermally stable chromatography Flash Column Chromatography purification->chromatography  If thermally sensitive  or for high purity pure_product Pure Isobutyl Heptanoate distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Purification Issue? low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities wet_product Product is Wet? start->wet_product incomplete_reaction Check Reaction Conditions: - Use excess reactant - Remove water (Dean-Stark) low_yield->incomplete_reaction Yes workup_loss Optimize Work-up: - Thorough extractions - Break emulsions with brine low_yield->workup_loss Yes purification_loss Refine Purification: - Insulate distillation setup - Optimize chromatography solvent low_yield->purification_loss Yes acid_impurity Heptanoic Acid Present? impurities->acid_impurity Yes alcohol_impurity Isobutanol Present? impurities->alcohol_impurity Yes dry_product Dry with Anhydrous Salt (e.g., MgSO₄) before final purification and filter wet_product->dry_product Yes acid_impurity->alcohol_impurity No wash_base Wash with aq. NaHCO₃ acid_impurity->wash_base Yes fractional_distillation Perform Fractional Distillation alcohol_impurity->fractional_distillation Yes chromatography Use Flash Column Chromatography alcohol_impurity->chromatography Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Gas Chromatography (GC) Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions and detailed troubleshooting advice for researchers, scientists, and drug development professionals experiencing peak tailing with isobutyl heptanoate in their GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic as it can reduce the resolution between adjacent peaks, complicate peak integration, and compromise the accuracy and precision of quantitative analysis.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a moderately polar ester, can be caused by a variety of factors. These can be broadly categorized as chemical interactions within the GC system or physical issues related to the setup and method parameters. If only the this compound peak is tailing, it is likely due to a chemical interaction. If all peaks in the chromatogram are tailing, a physical or mechanical issue is the more probable cause.[2][3]

Q3: What are the most common causes of peak tailing?

A3: The most common causes of peak tailing in GC include:

  • Active Sites: Unwanted chemical interactions between this compound and active sites in the GC system, such as in the inlet liner, column, or detector.[1][4]

  • Column Issues: Contamination or degradation of the column's stationary phase.[1][5]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes.[1][6]

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can lead to band broadening.[1][4]

  • Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[7][8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Guide 1: Initial System Check and Inlet Maintenance

A common source of peak tailing is the GC inlet. Performing regular maintenance can often resolve the issue quickly.

Q: Where should I start troubleshooting my peak tailing issue?

A: A systematic approach, starting with the easiest and most common fixes, is recommended. Begin by performing inlet maintenance, as the inlet is a frequent source of contamination and active sites.[1][9]

Experimental Protocol: Inlet Maintenance

  • Cool Down: Cool the inlet and oven to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]

  • Remove Column: Carefully uninstall the inlet end of the column.

  • Replace Septum: Unscrew the septum nut, remove the old septum, and replace it with a new one. Do not overtighten the nut.[1][10]

  • Replace Liner: Carefully remove the inlet liner and O-ring. Install a new, deactivated liner and a new O-ring.[1][10]

  • Reassemble: Reassemble the inlet.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[1]

  • Column Reinstallation: Reinstall the column, ensuring it is at the correct depth according to the manufacturer's instructions.

Guide 2: Column Evaluation and Maintenance

If inlet maintenance does not resolve the peak tailing, the column itself should be investigated.

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the column is another major contributor to peak tailing.[2] Issues can arise from contamination, degradation of the stationary phase, or improper installation.[1]

Experimental Protocol: Column Trimming

  • Score the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column.[1]

  • Break the Column: Gently break the column at the score.

  • Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards. If the cut is poor, repeat the process.[1][6]

  • Reinstall: Reinstall the column in the inlet.

If trimming the column does not improve the peak shape, the column may be permanently damaged and require replacement.[9]

Quantitative Data Summary

The table below summarizes common GC parameters that can be adjusted to troubleshoot peak tailing for a mid-polarity compound like this compound.

ParameterRecommended Setting/ActionRationale
Inlet Temperature 250 °C (or higher)Ensures complete and rapid vaporization of the analyte.[4]
Oven Temperature Program Start at a temperature at least 20°C below the solvent's boiling point.A lower initial temperature can improve focusing of the analyte at the head of the column.[6]
Column Phase Mid-polarity (e.g., WAX or a phase with a moderate percentage of cyanopropylphenyl)Matching the polarity of the stationary phase to the analyte (this compound is moderately polar) will improve peak shape.[11]
Injection Volume 1 µL or lessReducing the injection volume can prevent column overload.[7]
Column Condition Use a new or properly conditioned column.A contaminated or degraded column can have active sites that cause tailing.[5]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your GC analysis of this compound.

G cluster_0 Troubleshooting Peak Tailing for this compound A Peak Tailing Observed B Are all peaks tailing? A->B C Likely a physical issue. Check for: - Poor column cut/installation - Leaks - Dead volume B->C Yes D Likely a chemical issue. Focus on analyte-specific interactions. B->D No E Perform Inlet Maintenance (Replace liner, septum, seal) C->E D->E F Peak shape improved? E->F G Trim Column (10-20 cm) F->G No K Problem Resolved F->K Yes H Peak shape improved? G->H I Optimize Method Parameters - Increase inlet temperature - Adjust oven program - Check injection volume H->I No H->K Yes J Consider Column Replacement I->J

Caption: A flowchart for systematic GC peak tailing troubleshooting.

References

Technical Support Center: Optimization of Fischer Esterification for Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Fischer esterification for the synthesis of isobutyl heptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of Fischer esterification for this compound synthesis?

A1: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (isobutanol) to form an ester (this compound) and water.[1][2] The reaction's equilibrium nature means that specific strategies must be employed to drive it towards the product side to achieve high yields.[3][4]

Q2: How can I maximize the yield of this compound?

A2: To maximize the yield, the equilibrium of the reaction needs to be shifted to the right, favoring the formation of the ester. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant, in this case, isobutanol, is used in excess.[5]

  • Removing water as it forms: This can be done by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent like molecular sieves.[1][3]

Q3: What are the most common acid catalysts for this reaction, and how do I choose one?

A3: Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[1]

  • Sulfuric acid is a strong and effective catalyst.

  • p-Toluenesulfonic acid is a solid, making it easier to handle, and is also a strong acid catalyst.

  • Lewis acids can be used as milder alternatives if the starting materials are sensitive to strong Brønsted acids.

The choice of catalyst may depend on the scale of the reaction, the sensitivity of the substrates, and the desired reaction conditions.

Q4: Can I run the reaction without a solvent?

A4: Yes, the reaction can often be carried out without a solvent, particularly if a large excess of isobutanol is used, allowing it to serve as both a reactant and the solvent.[1] Alternatively, a non-polar solvent like toluene or hexane can be used to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Equilibrium not shifted towards products: The accumulation of water is driving the reverse reaction. 2. Inactive or insufficient catalyst: The catalyst may be old, hydrated, or used in too low a concentration. 3. Low reaction temperature: The reaction rate is too slow.1. Use a significant excess of isobutanol (3-fold or more). 2. Remove water using a Dean-Stark apparatus or molecular sieves. 3. Use a fresh, anhydrous acid catalyst at an appropriate loading (e.g., 1-5 mol%). 4. Ensure the reaction is heated to reflux.[2]
Reaction Stalls / Incomplete Conversion 1. Reaction has reached equilibrium: The forward and reverse reaction rates are equal. 2. Insufficient catalyst: The catalyst concentration is not high enough to maintain a sufficient reaction rate.1. Implement a more efficient water removal method. 2. Increase the amount of isobutanol. 3. Increase the catalyst loading.
Formation of Dark-Colored Byproducts 1. Charring of starting materials: This can occur at high temperatures in the presence of a strong acid like sulfuric acid. 2. Dehydration of isobutanol: A possible side reaction, though less likely for primary alcohols compared to tertiary ones.[1]1. Reduce the reaction temperature and extend the reaction time. 2. Consider using a milder catalyst such as p-toluenesulfonic acid.
Difficult Product Isolation 1. Emulsion formation during work-up: This can make phase separation difficult. 2. Product is soluble in the aqueous wash: This can lead to loss of product.1. To break emulsions, add a small amount of brine (saturated NaCl solution). 2. Saturate the aqueous layer with NaCl to decrease the solubility of the ester in the aqueous phase.

Data Presentation: Optimizing Reaction Parameters

The following tables provide representative data on how different experimental parameters can influence the yield of this compound.

Table 1: Effect of Molar Ratio of Isobutanol to Heptanoic Acid on Product Yield

Molar Ratio (Isobutanol:Heptanoic Acid)Approximate Yield (%)
1:165-70
3:180-85
5:190-95
10:1>95

Note: Yields are approximate and can vary based on other reaction conditions such as catalyst and water removal method.

Table 2: Effect of Catalyst Loading on Reaction Time and Yield

Catalyst (H₂SO₄) Loading (mol%)Reaction Time (hours)Approximate Yield (%)
1885
3492
5295

Conditions: 5:1 molar ratio of isobutanol to heptanoic acid, reflux temperature, with water removal.

Table 3: Effect of Reaction Temperature on Reaction Rate

Temperature (°C)Relative Reaction Rate
80Slow
100Moderate
120 (Reflux)Fast

Note: Higher temperatures increase the reaction rate but may also lead to the formation of byproducts.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound using Sulfuric Acid

Materials:

  • Heptanoic acid

  • Isobutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid and a 5-fold molar excess of isobutanol.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approximately 3-5 mol% relative to the heptanoic acid).

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with:

      • Water (2x)

      • Saturated sodium bicarbonate solution (2x, or until no more gas evolves) to neutralize the acid catalyst.

      • Saturated brine solution (1x).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and excess isobutanol under reduced pressure using a rotary evaporator.

  • Purification (Optional): If necessary, the crude this compound can be purified by distillation under reduced pressure.

Protocol 2: Fischer Esterification with Azeotropic Removal of Water

Materials:

  • Same as Protocol 1, with the addition of toluene.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine heptanoic acid, a 1.5 to 2-fold molar excess of isobutanol, and toluene (as the azeotroping solvent).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (approximately 1-2 mol%).

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed, driving the reaction to completion. Continue refluxing until no more water is collected.

  • Work-up and Purification: Follow steps 4-6 from Protocol 1.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Reactants Heptanoic Acid + Isobutanol Reflux Heat to Reflux (110-120°C) Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Water_Removal Water Removal (Dean-Stark or Excess Alcohol) Reflux->Water_Removal Extraction Extraction with Organic Solvent Water_Removal->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Drying Dry with Na₂SO₄ Wash->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Product Pure Isobutyl Heptanoate Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Equilibrium Is water being effectively removed? Start->Equilibrium Yes Catalyst Is the catalyst active and sufficient? Equilibrium->Catalyst Yes Solution1 Increase excess of isobutanol or use a Dean-Stark trap. Equilibrium->Solution1 No Temperature Is the reaction at reflux temperature? Catalyst->Temperature Yes Solution2 Use fresh, anhydrous catalyst and/or increase loading. Catalyst->Solution2 No Solution3 Increase heating to achieve reflux. Temperature->Solution3 No Success Improved Yield Temperature->Success Yes Solution1->Success Solution2->Success Solution3->Success

References

catalyst selection and removal in isobutyl heptanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl heptanoate.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common types of catalysts used for this compound synthesis?

The synthesis of this compound, an esterification reaction between heptanoic acid and isobutanol, can be effectively catalyzed by several types of catalysts. These are broadly categorized as homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants (typically liquid). Common examples include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA).[1][2] They are known for their high catalytic activity, which can lead to faster reaction rates.[2] However, their separation from the final product can be challenging and may require neutralization and washing steps, which can generate significant waste.[1][2]

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This category includes ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides.[1][2] The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, usually by simple filtration.[3][4] This allows for straightforward product purification and catalyst recycling.[3][4]

  • Biocatalysts: Enzymes, particularly lipases, can also be used to catalyze the synthesis of esters like this compound. These reactions are often performed under milder conditions. Novozym SP 435 is an example of a commercially available lipase used for ester synthesis.[5]

  • Novel Catalysts: Emerging catalyst systems include deep eutectic solvents (DESs), which can act as both the solvent and the catalyst. For instance, a DES based on p-toluenesulfonic acid has been used for the synthesis of this compound.[6]

FAQ 2: How do I choose the right catalyst for my experiment?

The choice of catalyst depends on several factors, including the desired reaction rate, the scale of the synthesis, downstream processing capabilities, and environmental considerations.

  • For rapid, small-scale synthesis where ease of separation is not a primary concern, a homogeneous catalyst like sulfuric acid might be suitable.

  • For larger-scale or green chemistry applications , a heterogeneous catalyst like Amberlyst-15 is often preferred due to its recyclability and the simplified work-up procedure.[3][4]

  • If mild reaction conditions and high selectivity are critical, and to avoid harsh acidic environments, a biocatalyst such as an immobilized lipase is a good option.[5]

FAQ 3: What are the general reaction conditions for this compound synthesis?

Typical reaction conditions vary depending on the catalyst used. The reaction is an equilibrium, so removal of water as it is formed (e.g., using a Dean-Stark apparatus) can drive the reaction towards the product.[7]

Catalyst TypeTypical Catalyst LoadingTemperatureMolar Ratio (Acid:Alcohol)
Homogeneous Acid (e.g., H₂SO₄) 1-3 wt% of reactants65-110°C (Reflux)1:1 to 1:3
Heterogeneous (e.g., Amberlyst-15) 5-15 wt% of reactants80-120°C1:1 to 1:3
Biocatalyst (e.g., Lipase) Varies (e.g., 15 g/L)30-60°CEquimolar or excess alcohol
Deep Eutectic Solvent (PTSA-based) Acts as solvent/catalyst~80°CVaries

Data compiled from multiple sources covering similar esterification reactions.[5][6][7][8][9]

FAQ 4: How is the catalyst removed after the reaction is complete?

The method of catalyst removal is dictated by its phase.

  • Homogeneous Acid Catalysts (e.g., H₂SO₄, PTSA):

    • Cool the reaction mixture.

    • Dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[7]

    • Perform a final wash with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and evaporate the solvent to isolate the crude product.[7]

  • Heterogeneous Catalysts (e.g., Amberlyst-15):

    • Cool the reaction mixture.

    • The catalyst can be simply removed by filtration.[3]

    • The recovered catalyst can often be washed with a solvent and reused.[3]

  • Biocatalysts (Immobilized Lipase):

    • Similar to heterogeneous catalysts, immobilized enzymes can be recovered by filtration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Conversion/Yield 1. Insufficient Catalyst: The amount of catalyst may be too low to achieve a reasonable reaction rate. 2. Equilibrium Limitation: Water produced during the reaction can hydrolyze the ester, shifting the equilibrium back to the reactants. 3. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. 4. Catalyst Deactivation: The catalyst may have lost its activity. For heterogeneous catalysts, active sites can be blocked.1. Increase Catalyst Loading: Incrementally increase the catalyst amount (e.g., from 5 wt% to 10 wt% for Amberlyst-15).[8] 2. Remove Water: Use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves).[7] 3. Increase Temperature: Raise the reaction temperature, ensuring it does not exceed the stability limit of the catalyst (e.g., Amberlyst-15 is stable up to ~120°C).[4] 4. Regenerate or Replace Catalyst: For heterogeneous catalysts, wash with a solvent to remove adsorbed species. If this fails, use fresh catalyst.
Difficulty Separating Homogeneous Catalyst 1. Incomplete Neutralization: Insufficient base was used during the washing step. 2. Emulsion Formation: Vigorous shaking during the aqueous wash can lead to the formation of an emulsion, making phase separation difficult.1. Check pH: Test the pH of the aqueous layer after washing. It should be neutral or slightly basic. Add more NaHCO₃ solution if necessary. 2. Gentle Inversion: Gently invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, add a small amount of brine and allow it to stand.
Product is Contaminated with Acid Inadequate Washing: The washing steps were not sufficient to remove all traces of the homogeneous acid catalyst.Repeat Washing Procedure: Perform additional washes with saturated NaHCO₃ solution, followed by water and brine, until the aqueous layer is no longer acidic.[7]
Heterogeneous Catalyst Filtration is Slow Fine Catalyst Particles: The catalyst particles may be too fine, clogging the filter paper. Viscous Reaction Mixture: The reaction mixture may be too viscous at room temperature.Use a Filter Aid: Add a layer of Celite or another filter aid over the filter paper. Dilute the Mixture: Dilute the reaction mixture with a low-viscosity solvent before filtration.
Catalyst Leaching (Heterogeneous Catalysts) Harsh Reaction Conditions: High temperatures or certain solvents can cause the active groups (e.g., sulfonic acid groups on a resin) to leach into the reaction mixture.Use Milder Conditions: Operate at the lower end of the recommended temperature range for the catalyst. Choose an Appropriate Solvent: Ensure the solvent used is compatible with the catalyst and does not cause swelling or degradation of the polymer matrix.

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15
  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Charging Reactants: To the flask, add heptanoic acid (1.0 eq), isobutanol (1.2 eq), and Amberlyst-15 (10 wt% of the total reactant mass). Toluene can be added as a solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by techniques like TLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by filtration.

    • Wash the recovered catalyst with toluene or another suitable solvent and dry it for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by distillation if necessary.

Protocol 2: Removal of Sulfuric Acid Catalyst
  • Cooling and Dilution: After the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (e.g., 2-3 times the volume of the reaction mixture).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure generated from CO₂ evolution. Drain the lower aqueous layer. Repeat this washing step until no more gas evolves.

  • Water and Brine Wash: Wash the organic layer with deionized water, followed by a wash with a saturated aqueous solution of sodium chloride (brine) to help remove residual water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent. The resulting solution contains the this compound in the organic solvent. The solvent can then be removed by rotary evaporation to yield the product.

Visualizations

experimental_workflow_heterogeneous cluster_reaction Reaction Stage cluster_workup Work-up Stage reactants Charge Reactants: Heptanoic Acid Isobutanol Amberlyst-15 reflux Heat to Reflux (110-120°C) reactants->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to RT monitor->cool filter_catalyst Filter Catalyst cool->filter_catalyst wash_catalyst Wash & Dry Catalyst filter_catalyst->wash_catalyst evaporate Evaporate Solvent filter_catalyst->evaporate recycle Recycle Catalyst wash_catalyst->recycle purify Purify Product (Distillation) evaporate->purify

Caption: Workflow for this compound synthesis using a heterogeneous catalyst.

logical_relationship_catalyst_choice cluster_criteria Key Considerations cluster_catalysts Catalyst Options start Catalyst Selection Criteria rate Desired Reaction Rate scale Scale of Synthesis green Green Chemistry Goals workup Work-up Simplicity homogeneous Homogeneous (e.g., H₂SO₄) rate->homogeneous High heterogeneous Heterogeneous (e.g., Amberlyst-15) rate->heterogeneous Moderate bio Biocatalyst (e.g., Lipase) rate->bio Low to Moderate scale->homogeneous Small Scale scale->heterogeneous Large Scale green->homogeneous Low Priority green->heterogeneous High Priority (Recyclable) green->bio High Priority (Mild Conditions) workup->homogeneous Complex (Washing) workup->heterogeneous Simple (Filtration)

Caption: Decision logic for selecting a catalyst in esterification.

References

minimizing hydrolysis of isobutyl heptanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hydrolysis of isobutyl heptanoate during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: this compound hydrolysis is a chemical reaction where the ester molecule reacts with water, breaking it down into its constituent molecules: isobutanol and heptanoic acid.[1] This reaction can be catalyzed by the presence of acids or bases and is a primary cause of degradation during storage, leading to changes in the purity, potency, and overall quality of the substance.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis for this compound is significantly influenced by several factors:

  • Presence of Water: As a reactant in the hydrolysis process, the availability of water is a critical factor.[2]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[1][2][3] The reaction is generally slowest at a neutral pH.

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[1][2]

  • Presence of Catalysts: Acids, bases, and certain enzymes can act as catalysts, speeding up the degradation process.[1]

Q3: What are the recommended storage conditions for this compound to minimize hydrolysis?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry environment. The recommended storage temperature is between 2-8°C.[4][5] It is also crucial to store it in tightly sealed containers to protect it from atmospheric moisture.

Q4: How can I detect if my this compound has undergone hydrolysis?

A4: Hydrolysis can be detected by monitoring for the presence of the degradation products, isobutanol and heptanoic acid. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying the parent ester and its hydrolysis products.[6] An increase in the acidity of the sample can also be an indicator of hydrolysis due to the formation of heptanoic acid.

Troubleshooting Guide: Unexpected Degradation of this compound

This guide will help you troubleshoot potential causes of this compound degradation during storage and handling.

Observed Issue Potential Cause Recommended Action
Decreased purity of this compound over time. Hydrolysis due to improper storage. 1. Verify that the storage temperature is consistently maintained between 2-8°C. 2. Ensure that the container is tightly sealed to prevent moisture ingress. 3. Consider using a desiccator for storage if the ambient humidity is high.
Change in the physical appearance of the sample (e.g., cloudiness). Formation of insoluble degradation products or water contamination. 1. Analyze the sample using GC-MS or HPLC to identify and quantify degradation products. 2. Check for water content in the sample.
A noticeable acidic or alcoholic odor. Formation of heptanoic acid and isobutanol due to hydrolysis. 1. Confirm the presence of degradation products through analytical testing. 2. Review handling procedures to minimize exposure to air and moisture.
Inconsistent experimental results using the stored ester. Degradation of the starting material leading to lower effective concentration. 1. Re-analyze the purity of the this compound before use. 2. If degradation is confirmed, use a fresh, properly stored batch for experiments.

Data Presentation: Representative Hydrolysis Data

The following table provides representative data on the expected hydrolysis of this compound under various conditions. This data is illustrative and actual results may vary based on specific experimental parameters.

Temperature (°C)pHStorage Duration (Days)Expected Hydrolysis (%)
47.030< 0.1
257.0300.5 - 1.0
407.0302.0 - 5.0
254.0301.0 - 2.0
259.0305.0 - 10.0

Experimental Protocols

Protocol 1: Stability Testing of this compound under Forced Degradation Conditions

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[7][8][9]

1. Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, and thermal stress.

2. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Acetonitrile (HPLC grade)
  • HPLC or GC-MS system

3. Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the mixture at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • At specified time points, dissolve a portion of the sample in a suitable solvent for analysis.

4. Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV or GC-MS method to separate and quantify this compound and its degradation products.

Protocol 2: Analytical Method for Quantification of this compound and its Hydrolysis Products by GC-MS

1. Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous determination of this compound, isobutanol, and heptanoic acid.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent
  • Mass Spectrometer: Agilent 5973 or equivalent
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
  • Injector Temperature: 250°C
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes
  • Ramp: 10°C/min to 250°C
  • Hold at 250°C for 5 minutes
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • Injection Mode: Splitless
  • MS Source Temperature: 230°C
  • MS Quadrupole Temperature: 150°C
  • Scan Range: 40-300 amu

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane).
  • For the analysis of heptanoic acid, derivatization with a silylating agent (e.g., BSTFA) may be required to improve volatility and peak shape.

4. Calibration: Prepare a series of calibration standards containing known concentrations of this compound, isobutanol, and heptanoic acid (derivatized if necessary) to establish a calibration curve for quantification.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A This compound Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Products_A Isobutanol + Heptanoic Acid Tetrahedral_Intermediate_A->Products_A - H+ Ester_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Products_B Isobutanol + Heptanoate Salt Tetrahedral_Intermediate_B->Products_B

Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Suspected Isobutyl Heptanoate Degradation Check_Storage Verify Storage Conditions (2-8°C, Tightly Sealed) Start->Check_Storage Analytical_Testing Perform GC-MS or HPLC Analysis Check_Storage->Analytical_Testing Degradation_Confirmed Degradation Products Detected? Analytical_Testing->Degradation_Confirmed Isolate_Cause Investigate Potential Causes Degradation_Confirmed->Isolate_Cause Yes End_Stable Product is Stable Degradation_Confirmed->End_Stable No Moisture Moisture Contamination Isolate_Cause->Moisture Temperature Temperature Fluctuation Isolate_Cause->Temperature pH pH Extremes (Contamination) Isolate_Cause->pH Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Moisture->Implement_CAPA Temperature->Implement_CAPA pH->Implement_CAPA End_Quarantine Quarantine Affected Batches Implement_CAPA->End_Quarantine

Caption: Troubleshooting workflow for this compound degradation.

Storage_Decision_Tree Start Select Storage Conditions for This compound Duration Long-term or Short-term Storage? Start->Duration Long_Term Long-Term (> 1 month) Duration->Long_Term Long-term Short_Term Short-Term (< 1 month) Duration->Short_Term Short-term Long_Term_Storage Store at 2-8°C in tightly sealed container with desiccant. Long_Term->Long_Term_Storage Ambient_Check Is ambient temperature controlled and < 25°C? Short_Term->Ambient_Check Short_Term_Storage Store at 2-8°C in tightly sealed container. Ambient_Check->Short_Term_Storage No Ambient_OK Store at controlled room temperature for immediate use only. Ambient_Check->Ambient_OK Yes

Caption: Decision tree for selecting appropriate storage conditions.

References

Technical Support Center: Analysis of Isobutyl Heptanoate in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isobutyl heptanoate in complex samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects during the quantitative analysis of this important fruity ester.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the analysis of this compound.

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: A matrix effect is the alteration of an analytical signal by the co-eluting components of the sample matrix.[1][2] In the context of this compound analysis, particularly with gas chromatography-mass spectrometry (GC-MS), this phenomenon is often observed as a "matrix-induced chromatographic response enhancement."[3] This occurs because non-volatile matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation of this compound and leading to a higher-than-expected signal compared to a standard in a clean solvent.[1] Conversely, in liquid chromatography-mass spectrometry (LC-MS), ion suppression is more common, where matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[1] These effects can lead to inaccurate quantification, poor reproducibility, and unreliable results.

Q2: My this compound signal is inconsistent between samples, even at the same spiked concentration. Could this be a matrix effect?

A2: Yes, inconsistent signal response is a classic symptom of matrix effects. The composition of complex samples (e.g., wine, plasma, food extracts) can vary significantly from sample to sample.[2] This variability in matrix components means that the extent of signal enhancement or suppression can also change, leading to poor precision and accuracy in your quantitative results.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: The most reliable method to quantify matrix effects is through a post-extraction spike experiment.[1] This involves comparing the signal response of this compound in a pure solvent standard to its response in a blank sample extract that has been spiked with the analyte at the same concentration. A significant difference in the signal indicates the presence of matrix effects. A qualitative method for LC-MS is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the signal at retention times where matrix components elute and cause ion suppression or enhancement.

Q4: What is the best strategy to compensate for matrix effects when analyzing this compound?

A4: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterium-labeled this compound. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[1] By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix is normalized. If a SIL-IS is unavailable, matrix-matched calibration is a viable alternative. This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.

Troubleshooting Guides

This section provides solutions to specific problems encountered during the analysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor reproducibility and accuracy in quantitative results. Variable matrix effects between samples. Inadequate sample cleanup.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to correct for variability.[1]2. Use Matrix-Matched Calibration: Prepare your calibration curve in a blank matrix that closely resembles your samples.[1]3. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.
Signal enhancement observed in GC-MS analysis (higher signal in matrix than in solvent). Matrix-induced chromatographic response enhancement. Active sites in the GC inlet are being masked by matrix components, preventing analyte degradation.[3]1. Use Analyte Protectants: Add compounds to both standards and samples that mimic the matrix effect, ensuring a consistent response. 2. Optimize Inlet Conditions: Use a deactivated inlet liner and ensure proper maintenance to minimize active sites.
Signal suppression observed in LC-MS analysis (lower signal in matrix than in solvent). Ion suppression in the electrospray ionization (ESI) source caused by co-eluting matrix components (e.g., phospholipids in plasma).1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the interfering matrix components.2. Enhance Sample Cleanup: Use targeted sample preparation techniques like SPE or liquid-liquid extraction (LLE) to remove the specific class of interfering compounds.
Low recovery of this compound during sample preparation. Inefficient extraction from the sample matrix. Analyte volatility leading to losses.1. Optimize Extraction Solvent and Conditions: For LLE, test different organic solvents. For Headspace Solid-Phase Microextraction (HS-SPME), optimize fiber type, extraction time, and temperature.[4]2. Adjust Sample pH: Modifying the pH of the sample can improve the partitioning of this compound into the extraction phase.3. Evaluate Extraction Efficiency: Perform recovery experiments by spiking a blank matrix before and after the extraction process to determine if the analyte is being lost during sample prep.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of esters, including those similar to this compound, in complex matrices. This data is intended to provide a benchmark for what can be achieved with optimized methods.

Table 1: Recovery of Esters from Wine Samples using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography.

CompoundRecovery (%)Relative Standard Deviation (RSD, %)Matrix
Ethyl Hexanoate98.6 - 100.3< 5%White Rum
Ethyl Octanoate98.6 - 100.3< 5%White Rum
Ethyl Decanoate98.6 - 100.3< 5%White Rum
Isoamyl Acetate91 - 102< 10%Wine
Ethyl Butyrate93 - 105< 10%Wine

Data synthesized from studies on ester analysis in alcoholic beverages.[4]

Table 2: Matrix Effect Evaluation for Short-Chain Fatty Acids in Biological Samples by GC-MS.

AnalyteMatrixMatrix Effect (%)
Acetic AcidPlasma-5 to +8
Propionic AcidPlasma-7 to +10
Butyric AcidFeces-12 to +15
Valeric AcidLiver Tissue-10 to +12

Note: Matrix effect is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100. A positive value indicates signal enhancement, while a negative value indicates suppression. Data is representative of what can be achieved with a validated method using internal standards.

Experimental Protocols

1. Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of signal suppression or enhancement for this compound in a specific sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Standard in Solvent): Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a concentration relevant to your expected sample concentrations.

    • Set B (Post-Extraction Spike): Take a blank sample matrix (e.g., analyte-free wine or plasma) and perform your entire sample preparation procedure. In the final step, just before analysis, spike the extracted blank matrix with the this compound standard to achieve the same final concentration as in Set A.

  • Analyze both sets of samples using your established GC-MS or LC-MS method.

  • Calculate the Matrix Effect (ME): ME (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100

  • Interpretation:

    • An ME value close to 0% indicates no significant matrix effect.

    • A positive ME value indicates signal enhancement.

    • A negative ME value indicates signal suppression.

    • Typically, ME values between -20% and +20% are considered acceptable, but this can depend on the specific requirements of the assay.

2. Protocol for Headspace Solid-Phase Microextraction (HS-SPME) of this compound from a Liquid Matrix (e.g., Wine)

Objective: To extract and concentrate volatile this compound from a liquid sample for GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial.

    • Add a known amount of internal standard (ideally, a stable isotope-labeled version of this compound).

    • Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator.

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period and at a specific temperature (e.g., 40°C for 30 minutes).

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Thermally desorb the trapped analytes onto the GC column.

    • Run your established GC-MS method for the separation and detection of this compound.

Visualizations

TroubleshootingWorkflow start Inconsistent or Inaccurate This compound Results check_is Are you using a stable isotope-labeled internal standard (SIL-IS)? start->check_is use_sil_is Implement SIL-IS. This is the most effective way to compensate for matrix effects. check_is->use_sil_is No assess_me Quantitatively assess matrix effect using post-extraction spike. check_is->assess_me Yes revalidate Re-validate Method use_sil_is->revalidate me_significant Is Matrix Effect (ME) significant (e.g., >20%)? assess_me->me_significant improve_cleanup Improve Sample Cleanup: - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) me_significant->improve_cleanup Yes me_significant->revalidate No optimize_chroma Optimize Chromatography: - Adjust GC temperature program - Modify LC gradient improve_cleanup->optimize_chroma matrix_match Use Matrix-Matched Calibration: Prepare standards in a representative blank matrix. matrix_match->revalidate optimize_chroma->matrix_match

Caption: Troubleshooting workflow for matrix effects.

MatrixEffectAssessment cluster_A Set A: Standard in Solvent cluster_B Set B: Post-Extraction Spike a1 Prepare this compound in clean solvent (e.g., Methanol) a2 Analyze via GC-MS or LC-MS a1->a2 a3 Obtain Peak Area A a2->a3 calculation Calculate Matrix Effect: ME (%) = [(Area B / Area A) - 1] * 100 a3->calculation b1 Extract Blank Matrix Sample b2 Spike extracted blank with This compound to same concentration as Set A b1->b2 b3 Analyze via GC-MS or LC-MS b2->b3 b4 Obtain Peak Area B b3->b4 b4->calculation

Caption: Workflow for matrix effect assessment.

References

Technical Support Center: Thermal Degradation of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isobutyl heptanoate degradation under thermal stress. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for this compound?

A1: The primary thermal degradation pathway for esters containing a β-hydrogen, such as this compound, is a unimolecular elimination reaction known as ester pyrolysis. This reaction proceeds through a cyclic six-membered transition state in a syn elimination fashion.[1][2][3] For this compound, this pathway leads to the formation of isobutylene and heptanoic acid.

Q2: What are the expected major products from the thermal degradation of this compound?

A2: The expected major products from the thermal decomposition of this compound are isobutylene (a gaseous alkene) and heptanoic acid (a carboxylic acid).

Q3: Are secondary reactions or alternative degradation pathways possible?

A3: Yes, while the syn elimination is the major pathway, secondary reactions can occur, especially at higher temperatures. These may include isomerization of the initially formed alkene (isobutylene) or further decomposition of the primary products. For instance, heptanoic acid itself can undergo decarboxylation at very high temperatures to produce carbon dioxide and hexane.[4]

Q4: What is the typical temperature range for the thermal degradation of esters like this compound?

Q5: What analytical technique is most suitable for studying the thermal degradation of this compound?

A5: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most powerful and commonly used technique for this purpose.[5][6][7] It allows for the controlled thermal decomposition of the sample followed by separation and identification of the resulting volatile and semi-volatile degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound thermal degradation.

Pyrolysis-GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor reproducibility of pyrograms - Inconsistent sample size.- Inhomogeneous sample heating.- Variations in pyrolysis temperature or time.- Use a calibrated microsyringe for consistent liquid sample injection.- Ensure the sample is placed in the same position within the pyrolysis chamber for each run.- Verify the stability and accuracy of the pyrolyzer's temperature controller.
Peak tailing, especially for the heptanoic acid peak - Active sites in the GC inlet liner or column.- Column overload.- Inappropriate GC column phase.- Use a deactivated inlet liner.- Trim the front end of the GC column (10-20 cm).- Reduce the sample amount.- Use a GC column specifically designed for the analysis of acidic compounds (e.g., a wax column or a specially deactivated phase).[8]
Presence of unexpected peaks or artifacts - Secondary reactions in the pyrolyzer or GC inlet.- Contamination from previous runs (carryover).- Leaks in the system.- Optimize pyrolysis temperature and time to minimize secondary reactions.- Run a blank (empty sample cup) to check for system contamination.- Perform a thorough bake-out of the pyrolyzer and GC system between runs.- Check for leaks using an electronic leak detector, paying close attention to the septum and column fittings.[9]
No peaks or very small peaks detected - Insufficient pyrolysis temperature.- Sample did not reach the pyrolysis zone.- Leak in the system preventing sample transfer to the GC column.- Increase the pyrolysis temperature in increments.- Confirm that the sample introduction mechanism is functioning correctly.- Perform a leak check of the entire system from the pyrolyzer to the MS detector.[9]

Data Presentation

While specific quantitative data for the thermal degradation of this compound is not extensively published, the following table provides an expected product distribution based on the known pyrolysis mechanism of similar esters. The relative amounts are hypothetical and will depend on the specific experimental conditions.

Pyrolysis Temperature Range (°C) Primary Products Expected Molar Ratio (Hypothetical) Potential Secondary/Trace Products
400 - 600Isobutylene, Heptanoic Acid~1:1Isomers of butylene, Hexane, Carbon Dioxide

Experimental Protocols

Key Experiment: Analysis of Thermal Degradation Products by Pyrolysis-GC-MS

Objective: To identify and quantify the degradation products of this compound under thermal stress.

Methodology:

  • Sample Preparation:

    • No specific sample preparation is typically required for a pure liquid like this compound. Ensure the sample is of high purity to avoid interference from impurities.

  • Pyrolysis-GC-MS System Setup:

    • Pyrolyzer: A furnace-type or filament-type pyrolyzer can be used.

    • GC Column: A mid-polar to polar capillary column (e.g., 5% phenyl-methylpolysiloxane or a wax column) is recommended for good separation of the degradation products, particularly the polar heptanoic acid. A standard column length of 30 m with a 0.25 mm internal diameter and 0.25 µm film thickness is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: The pyrolyzer is directly coupled to the GC injector. Set the injector temperature to a high value (e.g., 280-300°C) to ensure rapid transfer of pyrolysis products to the column and prevent condensation.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: Perform a series of single-shot pyrolysis experiments at different temperatures (e.g., in 50°C increments from 400°C to 700°C) to determine the optimal temperature for decomposition without excessive secondary reactions.

    • Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is typically sufficient for flash pyrolysis.

  • GC Method:

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C.

      • (This program should be optimized based on the specific column and expected products.)

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

    • Confirm the identity of major products by running authentic standards if available.

    • Quantify the relative abundance of the products by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use response factors determined from the analysis of standard solutions.

Visualizations

DegradationPathways cluster_primary Primary Degradation Pathway (Syn-Elimination) cluster_secondary Secondary Degradation This compound This compound Six-membered Transition State Six-membered Transition State This compound->Six-membered Transition State Heat (400-600°C) Isobutylene Isobutylene Six-membered Transition State->Isobutylene Heptanoic Acid Heptanoic Acid Six-membered Transition State->Heptanoic Acid Heptanoic Acid_sec Heptanoic Acid Hexane Hexane Heptanoic Acid_sec->Hexane High Temp Decarboxylation CO2 Carbon Dioxide Heptanoic Acid_sec->CO2 High Temp Decarboxylation

Caption: Primary and potential secondary thermal degradation pathways of this compound.

ExperimentalWorkflow cluster_sample_prep Sample Introduction cluster_analysis Pyrolysis-GC-MS Analysis Sample This compound (liquid) Pyrolyzer Pyrolysis (400-700°C) Sample->Pyrolyzer GC_Inlet GC Inlet (280-300°C) Pyrolyzer->GC_Inlet Volatile Fragments GC_Column GC Separation (Temperature Program) GC_Inlet->GC_Column Mass_Spectrometer Mass Spectrometry (EI, m/z 35-400) GC_Column->Mass_Spectrometer Separated Analytes Data_Analysis Data Analysis (Library Search, Quantification) Mass_Spectrometer->Data_Analysis Mass Spectra

Caption: Experimental workflow for the analysis of this compound thermal degradation.

References

Technical Support Center: Isobutyl Heptanoate Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of isobutyl heptanoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning from laboratory-scale experiments to larger production volumes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting yield during the scale-up of this compound synthesis?

A1: The most critical factor is managing the reaction equilibrium. The esterification of heptanoic acid and isobutanol is a reversible reaction that produces water as a byproduct. As water accumulates in the reactor, it can shift the equilibrium back towards hydrolysis (the reverse reaction), thereby reducing the final ester yield.[1] Effective in-situ water removal, for instance by using molecular sieves or applying a vacuum, is paramount for driving the reaction to completion and achieving high conversion rates on a larger scale.[1]

Q2: Can the substrates (heptanoic acid, isobutanol) or the product inhibit the lipase catalyst?

A2: Yes, substrate and product inhibition are common challenges. High concentrations of short-chain alcohols and fatty acids can inhibit or even deactivate lipase enzymes.[1] Similarly, the accumulation of the product ester can also have an inhibitory effect. A fed-batch approach, where one substrate is added gradually, can help maintain concentrations below the inhibition threshold.[1]

Q3: Why does my catalyst's performance decrease after scaling up the reaction?

A3: Several factors can cause decreased catalyst performance at scale. Inadequate mixing in large reactors can lead to poor mass transfer, preventing substrates from reaching the enzyme's active sites efficiently.[2][3] Furthermore, high shear stress from mechanical stirrers in industrial-sized vessels can physically damage immobilized enzymes.[2] Lastly, thermal gradients in large volumes can create localized hot spots that may lead to enzyme denaturation.[2]

Q4: What is a good starting point for the molar ratio of isobutanol to heptanoic acid?

A4: While the stoichiometric ratio is 1:1, it is common practice to use an excess of one substrate to shift the reaction equilibrium towards product formation.[1] For similar esterifications, molar ratios of alcohol to acid ranging from 1:2 to 10:1 have been explored.[1] A slight excess of the alcohol (e.g., 1.2:1 isobutanol to heptanoic acid) is a reasonable starting point for optimization.

Q5: Is a solvent-free system better for large-scale production?

A5: Solvent-free systems are considered "greener" and can simplify downstream processing. However, they can also lead to challenges such as high viscosity of the reaction mixture, which exacerbates mass transfer limitations.[4][5] The choice between a solvent-free or solvent-based system depends on reactor design, catalyst type, and the ability to manage mixing and heat transfer effectively.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low or Stagnant Conversion Rate Equilibrium Limitation: Accumulation of water is driving the reverse reaction (hydrolysis).[1]Implement in-situ water removal. Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction or conduct the reaction under vacuum to continuously remove water.[1]
Mass Transfer Limitation: Inadequate mixing is preventing substrates from reaching the catalyst's active sites.[2][3]Increase the agitation speed to ensure the catalyst is well-suspended and the reactants are homogeneously mixed. An optimal speed (e.g., 250 rpm) can minimize external mass transfer limitations.[1]
Sub-optimal Molar Ratio: The ratio of isobutanol to heptanoic acid is not optimized to favor product formation.[1]Experiment with varying the molar ratio. Using a slight excess of isobutanol can help shift the equilibrium towards the ester product.[1]
Rapid Catalyst Deactivation Substrate/Product Inhibition: High concentrations of acids, alcohols, or the final ester are inhibiting the enzyme.[1]Employ a fed-batch strategy by adding one of the substrates gradually to maintain a low concentration throughout the reaction.[1] Consider in-situ product removal techniques if feasible.
Thermal Stress: Localized overheating within the large reactor is denaturing the enzyme.[2]Improve heat transfer efficiency. Ensure the reactor's heating/cooling jacket is functioning correctly and that mixing is sufficient to prevent thermal gradients.[2]
Improper Water Activity (aw): The enzyme is either too dry or has too much water, affecting its conformational stability.Ensure a minimal amount of water is present to maintain the enzyme's active structure. The optimal aw for ester synthesis is often below 0.5.[1]
Product Purification Difficulties Complex Mixture: The final product contains unreacted substrates, byproducts, and residual catalyst.Optimize the reaction to maximize conversion, which simplifies the initial purification steps.
Yield Loss During Separation: Each purification step (e.g., filtration, distillation, chromatography) results in product loss.[6]Streamline the purification process by combining steps where possible (process intensification).[6] Carefully optimize each unit operation to maximize recovery.
Chromatography Scale-Up Issues: Resin performance decreases, and costs become prohibitive at an industrial scale.[6]Investigate alternative purification methods like liquid-liquid extraction or distillation. If chromatography is necessary, explore continuous chromatography systems to improve resin utilization and throughput.[6]

Data Presentation: Key Parameter Optimization

The following table summarizes the impact of key experimental parameters on the enzymatic synthesis of esters, providing a basis for optimization during scale-up.

Parameter Typical Range Impact on Scale-Up Reference
Substrate Molar Ratio (Alcohol:Acid) 1:2 to 10:1An excess of one substrate is often used to shift the reaction equilibrium towards the product, increasing overall conversion.[1]
Temperature 40 - 70 °CHigher temperatures increase the reaction rate but can lead to enzyme denaturation and unwanted side reactions. Must be carefully controlled in large vessels to avoid thermal gradients.[2]
Enzyme Loading (% w/w) 1 - 10%Higher loading increases the reaction rate but also the cost. High loadings can cause particle aggregation, increasing diffusion limitations.[4]
Agitation Speed 150 - 300 rpmCrucial for overcoming mass transfer limitations. Must be high enough for good mixing but low enough to avoid high shear stress that can damage the catalyst.[1][4]
Water Activity (aw) < 0.5Essential for maintaining the enzyme's catalytic activity. Excess water promotes hydrolysis, while complete dehydration can inactivate the enzyme.[1]

Experimental Protocols

Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the enzymatic synthesis of this compound in a solvent-free system, suitable for laboratory-scale optimization before scale-up.

1. Materials & Equipment:

  • Heptanoic Acid (>99% purity)

  • Isobutanol (>99% purity)

  • Immobilized Lipase (e.g., Novozym 435, Lipase B from Candida antarctica)

  • Molecular Sieves (3Å or 4Å, activated)

  • Jacketed glass reactor with overhead mechanical stirrer and temperature controller

  • Condenser or vacuum pump for water removal

  • Analytical equipment (GC-FID) for monitoring reaction progress

2. Catalyst and Reagent Preparation:

  • Activate molecular sieves by heating at 250°C for a minimum of 3 hours in an oven. Allow them to cool in a desiccator before use.

  • If using an immobilized enzyme that has been stored, dry it under vacuum to the desired water activity.

3. Reaction Procedure:

  • Set up the jacketed reactor with the overhead stirrer and connect it to a temperature controller set to the desired reaction temperature (e.g., 50°C).

  • Add heptanoic acid and isobutanol to the reactor. A good starting point is a 1:1.2 molar ratio of acid to alcohol.

  • Begin stirring at a moderate speed (e.g., 200 rpm) to ensure the mixture is homogenous.

  • Add the immobilized lipase (e.g., 5% by weight of the total substrates) and the activated molecular sieves (e.g., 10% by weight) to the reactor.

  • If using vacuum, attach the vacuum pump to the reactor via a condenser to facilitate water removal.

  • Take samples periodically (e.g., every hour) and analyze them using GC-FID to monitor the conversion of heptanoic acid into this compound.

  • Continue the reaction until the conversion rate plateaus, indicating that the reaction has reached equilibrium or completion.

  • Upon completion, stop the reaction by filtering out the immobilized enzyme and molecular sieves. The catalyst can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.

  • The crude product can then be purified, typically by vacuum distillation, to remove unreacted starting materials and yield pure this compound.

Visualizations

Logical & Workflow Diagrams

ScaleUp_Workflow cluster_0 Upstream Process cluster_1 Reaction Scale-Up cluster_2 Downstream Processing cluster_3 Key Scale-Up Challenges RawMaterials Raw Materials (Heptanoic Acid, Isobutanol) Reaction Esterification Reaction (Large-Scale Reactor) RawMaterials->Reaction Catalyst Catalyst (Immobilized Lipase) Catalyst->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Purification Product Purification (Distillation / Chromatography) Filtration->Purification FinalProduct Pure Isobutyl Heptanoate Purification->FinalProduct Challenge1 Heat & Mass Transfer Limits Challenge1->Reaction Challenge2 Equilibrium & Water Removal Challenge2->Reaction Challenge3 Catalyst Deactivation Challenge3->Reaction Challenge4 Purification Yield & Purity Challenge4->Purification

Caption: Workflow for this compound scale-up highlighting key challenge areas.

Troubleshooting_Yield Start Problem: Low Ester Yield CheckWater Is in-situ water removal active and efficient? Start->CheckWater CheckMixing Is agitation sufficient for homogeneous mixing? CheckWater->CheckMixing Yes Sol_Water Solution: Implement/optimize water removal (e.g., vacuum, molecular sieves). CheckWater->Sol_Water No CheckCatalyst Has catalyst deactivation been ruled out? CheckMixing->CheckCatalyst Yes Sol_Mixing Solution: Increase agitation speed; check for dead zones in the reactor. CheckMixing->Sol_Mixing No CheckRatio Is the substrate molar ratio optimized? CheckCatalyst->CheckRatio Yes Sol_Catalyst Solution: Check for inhibitors; consider fed-batch to reduce substrate concentration. CheckCatalyst->Sol_Catalyst No Sol_Ratio Solution: Perform optimization studies; try excess alcohol. CheckRatio->Sol_Ratio No End Yield Improved CheckRatio->End Yes Sol_Water->End Sol_Mixing->End Sol_Catalyst->End Sol_Ratio->End

Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.

Enzyme_Factors center_node Lipase Activity & Stability Temp Temperature Temp->center_node Positive Optimal Range (Supports Activity) Temp->Positive pH pH pH->center_node pH->Positive Water Water Activity Water->center_node Water->Positive Substrate Substrate Concentration Substrate->center_node Negative Inhibitory/Damaging (Reduces Activity) Substrate->Negative Shear Mechanical Shear Shear->center_node Shear->Negative

Caption: Key factors influencing lipase activity and stability during synthesis.

References

optimizing injection parameters for isobutyl heptanoate in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatography (GC) analysis of isobutyl heptanoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting injector temperature for this compound analysis?

A good starting point for the injector temperature is 20-30°C above the boiling point of the analyte. Since this compound has a boiling point of approximately 208°C, a starting injector temperature of 230-250°C is recommended to ensure efficient and rapid vaporization without thermal degradation.[1][2]

Q2: Should I use split or splitless injection for this compound?

The choice between split and splitless injection depends on the concentration of your analyte.

  • Split Injection: Use for high-concentration samples to avoid overloading the column. A split ratio of 50:1 is a common starting point.

  • Splitless Injection: Use for trace-level analysis (low concentration) to ensure the entire sample volume reaches the column, maximizing sensitivity.

Q3: My peaks for this compound are tailing. What is the most likely injection-related cause?

Peak tailing is often caused by activity in the injection port or column.[3] Specific injection-related causes include:

  • Active Sites in the Liner: The glass inlet liner may have active silanol groups that interact with the ester. Using a deactivated liner is crucial.

  • Injector Temperature Too Low: Incomplete vaporization can cause the sample to enter the column slowly, resulting in tailing peaks.

  • Contamination: Residue from previous injections can create active sites. Regularly cleaning the injector and replacing the liner is recommended.[4][5]

Q4: I am seeing ghost peaks in my chromatogram. What should I check in my injection system?

Ghost peaks are typically caused by contamination.[3] Check the following:

  • Septum Bleed: Particles from an old or low-quality septum can enter the inlet. Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Syringe: Residue from previous samples can be carried over. Ensure a proper syringe cleaning procedure is in place.[4]

  • Carryover in the Inlet: Non-volatile residues can accumulate in the liner. Perform regular inlet maintenance, including liner replacement.[5]

Troubleshooting Guide: Injection Parameters

This guide addresses common issues encountered during the GC analysis of this compound, with a focus on injection-related problems.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Injector temperature too low: Incomplete vaporization of the analyte.[6] 2. Active sites in the inlet liner: Analyte interacts with the glass liner. 3. Column overload: Too much sample is being introduced onto the column.[3]1. Increase injector temperature in 10-20°C increments. A temperature of ~250°C is a good target. 2. Use a properly deactivated glass liner. Consider one with glass wool to help trap non-volatiles. 3. Increase the split ratio (e.g., from 50:1 to 100:1) or dilute the sample.
Poor Peak Shape (Fronting) 1. Column overload: The most common cause of fronting peaks.[3] 2. Analyte/solvent incompatibility: The sample solvent is not appropriate for the column phase.1. Dilute the sample or increase the split ratio. 2. Ensure the sample solvent is compatible with the column's stationary phase.
Irreproducible Peak Areas 1. Leaking Septum: A cored or worn septum can cause sample loss.[7] 2. Syringe Issues: Inconsistent plunger speed (manual injection) or bubbles in the syringe (autosampler). 3. Backflash: Sample solvent vaporizes and expands beyond the liner volume, leading to sample loss.[4]1. Replace the septum. Establish a regular replacement schedule. 2. Use an autosampler for consistent injections. If using manual injection, develop a consistent technique. Check the syringe for air bubbles. 3. Reduce injection volume or use a liner with a larger internal diameter. Use an online solvent expansion calculator to verify parameters.[4]
No Peaks or Very Small Peaks 1. Broken or clogged syringe: No sample is being delivered. 2. Injector temperature too high: Analyte is degrading in the hot inlet.[6] 3. Incorrect column installation: The column end is not positioned correctly in the inlet.1. Clean or replace the syringe.[4] 2. Systematically lower the injector temperature to find a balance between vaporization and stability. 3. Check the column installation depth as per the manufacturer's instructions.
Ghost Peaks / Carryover 1. Contamination in the syringe or inlet: Residue from previous injections.[3] 2. Septum bleed: Degradation of the inlet septum releases contaminants.1. Clean the syringe and injector port thoroughly. Replace the inlet liner.[4] 2. Use a high-quality, low-bleed septum and replace it regularly.

Recommended Starting GC Parameters

This table provides a set of recommended starting parameters for the analysis of this compound. Optimization will be required based on your specific instrument and analytical goals.

ParameterRecommended SettingRationale
Injector Type Split/SplitlessStandard injector for this type of analysis.
Injector Temperature 250 °CEnsures rapid vaporization of this compound (Boiling Point ≈ 208 °C).[1][2]
Injection Mode SplitPrevents column overload for standard concentration samples.
Split Ratio 50:1A common starting point; increase for higher concentration samples, decrease for lower.
Injection Volume 1.0 µLStandard volume; adjust based on concentration and liner volume to prevent backflash.
Inlet Liner Deactivated, Split liner (e.g., with glass wool)An inert surface prevents analyte interaction and tailing. Glass wool can aid vaporization and trap non-volatiles.
Carrier Gas Helium or HydrogenInert gases commonly used in GC. Hydrogen can provide faster analysis times.
Flow Rate 1.0 - 1.5 mL/min (for a 0.25mm ID column)Provides good efficiency for typical capillary columns.

Experimental Protocol: Optimizing Injector Temperature

This protocol provides a systematic approach to determine the optimal injector temperature for this compound analysis, balancing efficient transfer with thermal stability.

1. Objective: To find the lowest injector temperature that provides sharp, symmetrical peaks with the maximum response for this compound, thereby ensuring efficient vaporization without thermal degradation.

2. Materials:

  • Gas Chromatograph with a suitable detector (e.g., FID).

  • Appropriate GC column (e.g., a mid-polar phase like a DB-624 or a non-polar phase like DB-5).

  • Standard solution of this compound in a suitable solvent (e.g., hexane) at a known concentration.

  • Autosampler vials and caps.

  • Deactivated inlet liner.

3. Methodology:

  • Initial GC Setup:

    • Install a new, deactivated inlet liner and a fresh septum.

    • Set up the GC with the "Recommended Starting Parameters" from the table above, with the exception of the injector temperature.

    • Set the initial injector temperature to a conservative value, for example, 230°C.

    • Set a stable oven temperature program (e.g., hold at 100°C for 1 min, then ramp at 10°C/min to 220°C, hold for 5 min).

  • Temperature Incrementation:

    • Inject the standard solution and record the chromatogram.

    • Increase the injector temperature by 10°C increments (e.g., 240°C, 250°C, 260°C, 270°C).

    • Allow the system to fully stabilize at each new temperature before injecting the standard again. It is recommended to perform at least two injections at each temperature to ensure reproducibility.

  • Data Analysis:

    • For each temperature, carefully evaluate the peak area and peak shape (asymmetry or tailing factor) of the this compound peak.

    • Organize the results in a table as shown below.

4. Data Summary Table:

Injector Temp (°C)Peak Area (Average)Peak Shape (Tailing Factor)Observations
230Record AreaRecord Tailing Factore.g., Slight tailing observed
240Record AreaRecord Tailing Factore.g., Improved peak shape
250Record AreaRecord Tailing Factore.g., Symmetrical peak, max area
260Record AreaRecord Tailing Factore.g., Area begins to decrease slightly
270Record AreaRecord Tailing Factore.g., Significant decrease in area
  • The optimal injector temperature is the one that yields the largest peak area combined with the best peak shape (a tailing factor closest to 1.0).

  • A decrease in peak area at higher temperatures may suggest thermal degradation of the analyte.[8] Select the temperature just before this decrease occurs.

Troubleshooting Workflow Diagram

GC_Troubleshooting_Workflow start Problem: Poor Peak Shape (Tailing or Fronting) check_overload Is the peak fronting? start->check_overload overload_yes YES: Column Overload is Likely check_overload->overload_yes Yes check_tailing NO: Peak is Tailing check_overload->check_tailing No overload_solution Solution: 1. Dilute Sample 2. Increase Split Ratio overload_yes->overload_solution end_node Problem Resolved overload_solution->end_node check_temp Check Injector Temperature check_tailing->check_temp temp_low Is Temp < Boiling Point + 20°C? check_temp->temp_low temp_solution Solution: Increase Injector Temperature (e.g., to 250°C) temp_low->temp_solution Yes check_liner Check Inlet Liner temp_low->check_liner No temp_solution->end_node liner_bad Is liner old or not deactivated? check_liner->liner_bad liner_solution Solution: Replace with a new, deactivated liner liner_bad->liner_solution Yes liner_bad->end_node No, liner is good. Consider other causes. liner_solution->end_node

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

References

dealing with co-eluting peaks in isobutyl heptanoate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isobutyl heptanoate chromatography. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the gas chromatographic (GC) analysis of this compound, with a particular focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in this compound analysis?

Co-elution in the gas chromatography of this compound can stem from several factors:

  • Presence of Isomers: Structural isomers, such as sec-butyl heptanoate or tert-butyl heptanoate, often have very similar boiling points and polarities to this compound, leading to overlapping peaks.

  • Synthesis Impurities: Residual starting materials like isobutanol and heptanoic acid, or byproducts from the esterification reaction, can co-elute with the main analyte peak.

  • Inadequate Method Parameters: A non-optimized GC method, including incorrect temperature programming, suboptimal carrier gas flow rate, or an inappropriate stationary phase, is a frequent cause of poor separation.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and merging of adjacent peaks.[1]

Q2: How can I quickly identify if I have a co-elution problem?

Identifying co-elution is the first step toward resolving it. Look for these tell-tale signs in your chromatogram:

  • Asymmetrical Peaks: Watch for peak fronting or tailing, which can indicate a hidden shoulder peak.[1]

  • Broader-than-expected Peaks: If the peak for this compound is significantly wider than other peaks in the chromatogram under the same conditions, it may be a composite of multiple components.

  • Inconsistent Peak Ratios: If you are analyzing a sample with a known impurity and the peak area ratio of the impurity to the main peak varies between runs, this could suggest co-elution with another component.

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge is a strong indicator of co-elution.

Q3: What type of GC column is best suited for analyzing this compound?

For the analysis of esters like this compound, a column with a mid-polarity stationary phase is generally a good starting point. A common choice is a column with a (5%-phenyl)-methylpolysiloxane stationary phase. The polarity of this phase provides good selectivity for a range of volatile and semi-volatile compounds, including esters and their potential impurities. For more challenging separations, especially with isomers, a more polar stationary phase, such as one containing polyethylene glycol (PEG) or a cyano-functional group, may be necessary to enhance selectivity.[2][3]

Troubleshooting Guides for Co-eluting Peaks

Scenario 1: Co-elution of this compound and an Isomeric Impurity

Problem: A single, broad peak is observed where this compound and a suspected isomeric impurity (e.g., sec-butyl heptanoate) are expected.

Troubleshooting Workflow:

cluster_0 Troubleshooting Co-elution of Isomers start Initial Observation: Broad, single peak for This compound and isomer step1 Step 1: Modify Temperature Program - Decrease initial temperature - Reduce ramp rate (e.g., from 10°C/min to 5°C/min) start->step1 Optimize for selectivity step2 Step 2: Adjust Carrier Gas Flow Rate - Decrease flow rate to near the column's optimal velocity step1->step2 If resolution is still insufficient end_resolved Resolution Achieved: Baseline separation of isomers step1->end_resolved If successful step3 Step 3: Change Stationary Phase - Switch to a more polar column (e.g., PEG or cyano phase) step2->step3 For challenging separations step2->end_resolved If successful step3->end_resolved Successful separation end_unresolved Resolution Not Achieved: Consult further resources step3->end_unresolved If still co-eluting

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Detailed Experimental Protocol:

  • Initial GC Method (with Co-elution):

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium, constant flow at 1.5 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: 50°C hold for 1 min, then ramp at 10°C/min to 250°C, hold for 5 min

    • Detector: FID at 280°C

  • Optimized GC Method (Resolution Achieved):

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) - A more polar column.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min - Reduced flow to improve efficiency.

    • Inlet Temperature: 250°C

    • Oven Program: 50°C hold for 2 min, then ramp at 5°C/min to 220°C, hold for 10 min - Slower ramp rate to enhance separation.

    • Detector: FID at 280°C

Data Presentation:

ParameterInitial MethodOptimized Method
Column Phase DB-5 (low polarity)DB-WAX (high polarity)
Flow Rate (mL/min) 1.51.0
Temperature Ramp (°C/min) 105
Retention Time - this compound (min) 12.5 (unresolved)15.2
Retention Time - Isomer (min) 12.5 (unresolved)15.5
Resolution (Rs) 0>1.5
Peak Shape Broad, asymmetricalSymmetrical
Scenario 2: Co-elution of this compound with Unreacted Starting Materials

Problem: The this compound peak shows significant tailing, suggesting co-elution with more polar impurities like isobutanol or heptanoic acid.

Troubleshooting Workflow:

cluster_1 Troubleshooting Co-elution with Starting Materials start Initial Observation: Tailing peak for this compound step1 Step 1: Lower Initial Oven Temperature - Start at a temperature below the boiling point of isobutanol start->step1 Improve separation of volatiles step2 Step 2: Introduce an Isothermal Hold - Hold at the initial temperature for 2-5 minutes step1->step2 Enhance resolution at the front end_resolved Resolution Achieved: Sharp, symmetrical peaks for all components step1->end_resolved If successful step3 Step 3: Increase Temperature Ramp Rate after Elution of Volatiles - Use a multi-step ramp to reduce analysis time step2->step3 Optimize for speed step2->end_resolved If successful step3->end_resolved Successful separation end_unresolved Resolution Not Achieved: Consider derivatization of polar analytes step3->end_unresolved If tailing persists

Caption: Workflow for separating this compound from polar starting materials.

Detailed Experimental Protocol:

  • Initial GC Method (with Co-elution):

    • Column: DB-1 (30 m x 0.32 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Hydrogen, constant flow at 2.0 mL/min

    • Inlet Temperature: 260°C

    • Oven Program: 80°C hold for 1 min, then ramp at 15°C/min to 280°C, hold for 5 min

    • Detector: FID at 300°C

  • Optimized GC Method (Resolution Achieved):

    • Column: DB-1 (30 m x 0.32 mm ID, 0.25 µm film thickness) - Same column, method optimization is sufficient.

    • Carrier Gas: Hydrogen, constant flow at 2.0 mL/min

    • Inlet Temperature: 260°C

    • Oven Program: 40°C hold for 5 min, then ramp at 10°C/min to 150°C, then ramp at 20°C/min to 280°C, hold for 2 min - A multi-step ramp to resolve early eluting compounds and then speed up the analysis.

    • Detector: FID at 300°C

Data Presentation:

ParameterInitial MethodOptimized Method
Initial Oven Temperature (°C) 8040
Initial Hold Time (min) 15
Temperature Program Single RampMulti-step Ramp
Retention Time - Isobutanol (min) Co-elutes with solvent front3.5
Retention Time - this compound (min) 10.2 (tailing)12.8 (symmetrical)
Retention Time - Heptanoic Acid (min) 10.2 (co-elutes)14.1
Resolution (Rs) - this compound / Heptanoic Acid 0>2.0
Peak Shape - this compound TailingSymmetrical

By following these structured troubleshooting guides, researchers and scientists can effectively diagnose and resolve co-elution issues in the gas chromatographic analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Analysis of Isobutyl Heptanoate and its Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of isobutyl heptanoate and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary fragmentation patterns observed for heptanoate esters in Electron Ionization (EI) Mass Spectrometry?

A1: The mass spectral fragmentation of heptanoate esters is primarily governed by several key mechanisms:

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen on the alcohol moiety. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. For butyl heptanoates, this would result in a prominent ion at m/z 131.

  • Alpha-Cleavage: This involves the cleavage of the bond alpha to the carbonyl group. This can result in the formation of an acylium ion ([C₆H₁₃CO]⁺) at m/z 113 or the loss of the alkoxy group.

  • Alkoxy Group Fragmentation: The butyl group itself can undergo fragmentation, leading to characteristic ions. For instance, the loss of the butyl radical would result in an ion at m/z 129. The butyl cation (C₄H₉⁺) can also be observed at m/z 57.

  • Hydrocarbon Fragmentation: The heptyl chain can undergo fragmentation, leading to a series of hydrocarbon fragments separated by 14 mass units (CH₂).

Q2: How can I differentiate between the four isomers of butyl heptanoate (n-butyl, isobutyl, sec-butyl, and tert-butyl) using GC-MS?

A2: Differentiating between the butyl heptanoate isomers can be challenging due to their similar mass spectra. However, a combination of chromatographic retention times and careful examination of the relative abundances of key fragment ions can allow for their distinction.

  • Gas Chromatography (GC): The isomers will have slightly different boiling points and polarities, leading to different retention times on a GC column. Typically, branched isomers like tert-butyl heptanoate will elute earlier than the straight-chain n-butyl heptanoate.

  • Mass Spectrometry (MS): While the major fragment ions may be the same, their relative intensities will vary depending on the stability of the carbocation formed from the alcohol moiety. For example, the tert-butyl isomer is expected to show a very prominent peak at m/z 57, corresponding to the stable tert-butyl carbocation.

Q3: What type of GC column is best suited for the analysis of this compound and its isomers?

A3: A non-polar or mid-polar capillary column is generally recommended for the separation of these isomers. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable choice for providing good resolution.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound and its isomers.

Issue 1: Poor Chromatographic Resolution of Isomers

Symptoms:

  • Co-eluting or overlapping peaks for the butyl heptanoate isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

CauseSolution
Suboptimal GC Oven Temperature Program Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) to improve separation.
Inappropriate Carrier Gas Flow Rate Ensure the carrier gas (typically Helium) flow rate is set to the optimal linear velocity for the column being used.
Incorrect GC Column If resolution is still poor, consider using a longer column (e.g., 60 m) or a column with a different stationary phase that offers different selectivity.
Sample Overload Inject a more dilute sample to avoid peak broadening and fronting.
Issue 2: Inconsistent or Low Signal Intensity

Symptoms:

  • Low peak abundance for the target analytes.

  • Poor signal-to-noise ratio.

  • Variable peak areas between injections.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC Inlet or Column Use a deactivated inlet liner and perform regular maintenance. If the column is old, consider replacing it.
Sample Degradation Ensure the injector temperature is not too high, which could cause thermal degradation of the esters.
Leak in the System Perform a leak check of the GC system, including the injector septum, column fittings, and gas lines.
MS Source Contamination A dirty ion source can lead to reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
Issue 3: Difficulty in Mass Spectral Interpretation and Isomer Identification

Symptoms:

  • Mass spectra of the isomers appear identical.

  • Ambiguous library search results.

Possible Causes and Solutions:

CauseSolution
Similar Fragmentation Patterns While the main fragments are the same, focus on the relative abundance of key ions that are indicative of the butyl isomer structure (see Data Presentation section).
Co-elution Improve chromatographic separation to ensure pure mass spectra are obtained for each isomer (refer to Issue 1).
Incorrect Mass Spectral Library Use a reliable and comprehensive mass spectral library (e.g., NIST) for comparison. If possible, create a custom library with spectra from authenticated standards of each isomer.
Relying Solely on Library Match Do not rely solely on the library match factor. Always consider the retention time and the fragmentation logic to confirm the identity of each isomer.

Data Presentation

The following table summarizes the expected key fragment ions and their relative abundances for the four butyl heptanoate isomers. This data is compiled from publicly available databases and predicted fragmentation patterns. Note that the relative intensities can vary slightly depending on the instrument and analytical conditions.

m/zIon Structuren-Butyl HeptanoateThis compoundsec-Butyl Heptanoate (Predicted)tert-Butyl Heptanoate (Predicted)Fragmentation Pathway
186 [M]⁺LowLowVery LowAbsentMolecular Ion
131 [C₇H₁₅O₂]⁺ModerateModerateModerateLowMcLafferty Rearrangement
113 [C₇H₁₃O]⁺HighHighHighModerateα-Cleavage (loss of butoxy radical)
87 [C₄H₇O₂]⁺ModerateModerateModerateLow
71 [C₅H₁₁]⁺ModerateModerateModerateLow
57 [C₄H₉]⁺ModerateHighHighVery High (Base Peak) Butyl Cation
56 [C₄H₈]⁺High (Base Peak) High (Base Peak) High (Base Peak) ModerateLoss of Butene (from McLafferty)
43 [C₃H₇]⁺HighHighHighHigh
41 [C₃H₅]⁺HighHighHighHigh

Experimental Protocols

Detailed Methodology for GC-MS Analysis of Butyl Heptanoate Isomers

This protocol provides a general framework for the analysis of butyl heptanoate isomers. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of each butyl heptanoate isomer (n-butyl, isobutyl, sec-butyl, and tert-butyl) in a suitable solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all four isomers at the desired concentration by diluting the stock solutions.

  • Sample Dilution: Dilute the sample matrix in a suitable solvent to bring the concentration of the analytes within the calibration range of the instrument.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Injection Volume: 1 µL.

3. Data Analysis

  • Identify the peaks corresponding to the butyl heptanoate isomers based on their retention times by analyzing the mixed standard.

  • Extract the mass spectrum for each peak and compare it with a reference library (e.g., NIST) and the expected fragmentation patterns to confirm the identity.

  • Quantify the amount of each isomer using a calibration curve prepared from the standard solutions.

Mandatory Visualization

GCMS_Troubleshooting_Workflow cluster_start Start cluster_chromatography Chromatography Troubleshooting cluster_ms Mass Spectrometry Troubleshooting cluster_sample Sample Preparation Troubleshooting cluster_resolution Resolution start GC-MS Analysis Issue (e.g., Poor Resolution, Low Signal) check_method Review GC Method (Temp Program, Flow Rate) start->check_method Step 1 check_column Inspect GC Column (Age, Bleed, Installation) check_method->check_column If no improvement check_inlet Check Inlet (Liner, Septum, Leaks) check_column->check_inlet If no improvement check_tune Verify MS Tune check_inlet->check_tune If chromatography is good not_resolved Issue Persists check_inlet->not_resolved If leaks found/fixed but issue persists clean_source Clean Ion Source check_tune->clean_source If tune is poor check_tune->not_resolved If tune is good but issue persists check_prep Review Sample Prep (Concentration, Solvent) clean_source->check_prep If MS is clean clean_source->not_resolved If source is clean but issue persists resolved Issue Resolved check_prep->resolved If sample prep is correct Fragmentation_Pathways cluster_mclafferty McLafferty Rearrangement cluster_alpha Alpha-Cleavage cluster_alkoxy Alkoxy Fragmentation M Butyl Heptanoate Molecular Ion (M⁺) m/z 186 mclafferty_ion [C₇H₁₅O₂]⁺ m/z 131 M->mclafferty_ion butene Butene (Neutral Loss) M->butene acylium Acylium Ion [C₇H₁₃O]⁺ m/z 113 M->acylium butoxy_radical Butoxy Radical (Neutral Loss) M->butoxy_radical butyl_cation Butyl Cation [C₄H₉]⁺ m/z 57 M->butyl_cation heptanoate_radical Heptanoate Radical (Neutral Loss) M->heptanoate_radical

stability testing of isobutyl heptanoate in different matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability testing of isobutyl heptanoate in various matrices.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound.

ProblemPotential Cause(s)Recommended Actions
Rapid loss of this compound in the sample. Hydrolysis: Esters are susceptible to hydrolysis, especially in the presence of strong acids, bases, or certain enzymes (e.g., esterases). This is accelerated at higher temperatures.- Verify Matrix pH: If the matrix is highly acidic or alkaline, consider if pH neutralization or adjustment is feasible for the final product formulation.- Control Temperature: Ensure samples are stored at the recommended temperature. Use refrigerated or frozen storage to slow down degradation.- Minimize Water Content: If applicable to the matrix, reducing water activity can decrease the rate of hydrolysis.
Inconsistent stability results between batches. - Matrix Variability: Differences in the composition of raw materials or excipients between batches.- Processing Variations: Inconsistent manufacturing parameters (e.g., heating time, mixing speed).- Storage Discrepancies: Different batches being exposed to slightly different environmental conditions.- Standardize Matrix Components: Implement stringent quality control on all incoming materials.- Validate Processing Parameters: Ensure all manufacturing steps are consistently applied.- Uniform Storage Conditions: Maintain a consistent and monitored storage environment for all stability samples.
Appearance of unknown peaks in chromatograms. Degradation Products: Formation of new chemical entities resulting from the breakdown of this compound or matrix components.- Identify Degradation Products: Use techniques like GC-MS or LC-MS/MS to identify the structure of the unknown peaks. The primary degradation products of this compound hydrolysis are heptanoic acid and isobutyl alcohol.- Perform Forced Degradation Studies: This will help to intentionally generate degradation products and confirm their retention times and spectral characteristics.
Poor peak shape or resolution in HPLC analysis. - Inappropriate Column Chemistry: The stationary phase may not be suitable for separating this compound from its degradation products or matrix components.- Mobile Phase Issues: Incorrect pH, composition, or inadequate buffering of the mobile phase.- Column Overload: Injecting too concentrated a sample.- Optimize HPLC Method: Experiment with different columns (e.g., C18, C8) and mobile phase compositions (e.g., different organic modifiers, pH).- Sample Dilution: Analyze a dilution series of the sample to check for column overload.- Check System Suitability: Ensure the HPLC system is performing correctly by running system suitability tests.
Difficulty in quantifying this compound in complex matrices. Matrix Effects: Interference from other components in the sample matrix, leading to ion suppression or enhancement in MS detection, or co-elution in chromatographic methods.- Develop a Robust Sample Preparation Method: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.- Use a Stable Isotope-Labeled Internal Standard: This can help to correct for matrix effects and variations in instrument response.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ester bond by water, resulting in the formation of heptanoic acid and isobutyl alcohol. The reaction can be catalyzed by acids, bases, or enzymes.

Q2: What are the typical conditions for a forced degradation study of this compound?

Forced degradation studies are conducted to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. According to ICH Q1A(R2) guidelines, typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours (esters are generally more labile to base).

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 60-80°C for 7-14 days.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The goal is to achieve 5-20% degradation of the active substance.[1][2]

Q3: Which analytical techniques are most suitable for stability testing of this compound?

Due to its volatile nature, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly suitable technique for the quantification of this compound and its volatile degradation product, isobutyl alcohol. High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be used, particularly for the analysis of the non-volatile degradation product, heptanoic acid, and for analyzing this compound in non-volatile matrices.

Q4: How does the matrix affect the stability of this compound?

The matrix can significantly impact stability. For example:

  • Aqueous solutions: Stability is highly dependent on pH and temperature.

  • Food and beverage products: The presence of acids, enzymes, and a high water content can accelerate hydrolysis.[3]

  • Pharmaceutical and cosmetic emulsions: The phase in which the ester is dissolved (oil or water) and the presence of emulsifiers and other excipients can influence its stability.

Q5: What are the degradation products of this compound?

The primary degradation products from hydrolysis are:

  • Heptanoic acid

  • Isobutyl alcohol

Under oxidative stress, other degradation products could potentially form, which would require identification using techniques like GC-MS or LC-MS/MS.

Data Presentation

The following tables provide illustrative examples of stability data for this compound in different matrices. Note: This data is for demonstrative purposes and actual stability will vary depending on the specific formulation and storage conditions.

Table 1: Illustrative Stability of this compound in an Aqueous Buffer Solution (pH 4.5) at Different Temperatures

Time (Weeks)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
299.897.592.1
499.695.285.4
899.290.873.0
1298.986.762.5

Table 2: Illustrative Stability of this compound in a Cosmetic Emulsion at 25°C

Time (Months)% Remaining (Oil-in-Water Emulsion)% Remaining (Water-in-Oil Emulsion)
0100.0100.0
199.599.8
398.299.5
696.599.0
1293.098.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C and collect samples at 0, 4, 8, 16, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature and collect samples at 0, 2, 4, 8, and 16 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and collect samples at 0, 4, 8, 16, and 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a stability chamber at 80°C. Collect samples at 0, 1, 3, 7, and 14 days.

  • Photostability: Expose a solution of this compound to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating method (e.g., GC-MS or HPLC).

Protocol 2: GC-MS Analysis of this compound and its Degradation Products
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization: 70 eV.

    • Scan Mode: Full scan (m/z 40-400).

Mandatory Visualization

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC GCMS GC-MS Analysis Acid->GCMS Base Base Hydrolysis Base->HPLC Base->GCMS Oxidation Oxidation Oxidation->HPLC Oxidation->GCMS Thermal Thermal Thermal->GCMS Photo Photostability Photo->HPLC Photo->GCMS Deg_Pathways Degradation Pathways HPLC->Deg_Pathways Method_Validation Stability-Indicating Method Validation HPLC->Method_Validation GCMS->Deg_Pathways GCMS->Method_Validation Isobutyl_Heptanoate This compound Sample Isobutyl_Heptanoate->Acid Isobutyl_Heptanoate->Base Isobutyl_Heptanoate->Oxidation Isobutyl_Heptanoate->Thermal Isobutyl_Heptanoate->Photo Hydrolysis_Pathway Isobutyl_Heptanoate This compound C₁₁H₂₂O₂ Heptanoic_Acid Heptanoic Acid C₇H₁₄O₂ Isobutyl_Heptanoate->Heptanoic_Acid Hydrolysis Isobutyl_Alcohol Isobutyl Alcohol C₄H₁₀O Isobutyl_Heptanoate->Isobutyl_Alcohol Hydrolysis Water H₂O (Water) Water->Isobutyl_Heptanoate Catalyst H⁺ or OH⁻ (Acid or Base Catalyst) Catalyst->Isobutyl_Heptanoate

References

Validation & Comparative

A Comparative Guide to the Chromatographic Separation of Isobutyl Heptanoate and Butyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of isomeric compounds, achieving efficient and reliable separation is a critical challenge. This guide provides a detailed comparison of the chromatographic behavior of two structurally similar esters: isobutyl heptanoate and butyl heptanoate. By examining their physicochemical properties and available chromatographic data, this document offers insights into method development for their separation, identification, and quantification.

Introduction to this compound and Butyl Heptanoate

This compound and butyl heptanoate are constitutional isomers with the same molecular formula (C₁₁H₂₂O₂) and molecular weight (186.3 g/mol ). They are both fatty acid esters characterized by fruity aromas and are used in the flavor, fragrance, and food industries. Their structural difference lies in the branching of the butyl group: butyl heptanoate has a straight-chain butyl group, while this compound has a branched isobutyl group. This seemingly minor structural variance significantly influences their physical properties and, consequently, their chromatographic retention.

Chromatographic Performance Comparison

The separation of these isomers is primarily dictated by differences in their volatility and their interactions with the stationary phase of the gas chromatography (GC) column. The boiling point of butyl heptanoate is approximately 208 °C, while this compound has a slightly lower boiling point. In gas chromatography, for non-polar stationary phases, elution order is predominantly governed by the boiling points of the analytes, with more volatile compounds (lower boiling points) eluting earlier.

The Kovats retention index (RI) is a standardized measure of retention in gas chromatography that helps in comparing retention data across different systems. The table below summarizes the available Kovats RI data for this compound and butyl heptanoate on standard non-polar and polar stationary phases.

CompoundStationary Phase TypeKovats Retention IndexReference(s)
This compoundNon-polar1227, 1239[1][2]
Butyl heptanoateNon-polar1227, 1274[3]
This compoundPolar1443, 1448[1]
Butyl heptanoatePolar1517[3]

On a non-polar stationary phase, such as those with a 5% phenyl-methylpolysiloxane composition (e.g., DB-5, OV-101), the Kovats retention indices for this compound and butyl heptanoate are very close. This suggests that achieving baseline separation on a standard non-polar column can be challenging and may require a long column with high efficiency or careful optimization of the temperature program. The slight difference in their boiling points is the primary driver for separation on such columns, with the more volatile this compound expected to elute slightly earlier.

On a polar stationary phase, such as one based on polyethylene glycol (e.g., Supelcowax-10), the difference in their Kovats retention indices is more pronounced. This indicates that a polar stationary phase offers greater selectivity for these isomers. The interaction between the polar stationary phase and the ester functional group, influenced by the steric hindrance of the branched isobutyl group versus the linear butyl group, likely contributes to this enhanced separation.

Experimental Protocols

Instrumentation: A gas chromatograph equipped with a capillary column and a mass selective detector (MSD) is recommended for the analysis.

  • Gas Chromatograph (GC): Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer (MS): Agilent 5977A MSD (or equivalent).

  • Autosampler: Agilent 7693 Autosampler (or equivalent).

Chromatographic Conditions:

  • Column: A non-polar DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) capillary column can be used. For better resolution of the isomers, the polar column is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in splitless mode.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Prepare a stock solution of 1000 µg/mL of both this compound and butyl heptanoate in a suitable solvent such as hexane or dichloromethane.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dissolve a known amount of the sample in the chosen solvent and dilute as necessary to fall within the calibration range.

Logical Workflow for Method Selection

The selection of an appropriate chromatographic method for the separation of this compound and butyl heptanoate involves a logical progression of steps, from understanding the analyte properties to final method optimization.

G cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Optimization & Validation Analyte This compound vs. Butyl Heptanoate (Constitutional Isomers) Properties Physicochemical Properties - Boiling Point - Polarity - Structure Analyte->Properties Analyze Column_Selection Column Selection Properties->Column_Selection Informs NonPolar Non-Polar (e.g., DB-5) - Boiling point-based separation - Lower selectivity Column_Selection->NonPolar Polar Polar (e.g., DB-WAX) - Interaction-based separation - Higher selectivity Column_Selection->Polar Initial_Parameters Set Initial GC Parameters - Temperature Program - Carrier Gas Flow - Injection Mode Column_Selection->Initial_Parameters Run_Experiment Perform Initial Separation Initial_Parameters->Run_Experiment Evaluate_Results Evaluate Resolution & Peak Shape Run_Experiment->Evaluate_Results Optimization Optimize Parameters - Temperature Ramp Rate - Flow Rate Evaluate_Results->Optimization If separation is not optimal Validation Method Validation - Linearity - LOD/LOQ - Accuracy & Precision Evaluate_Results->Validation If separation is optimal Optimization->Run_Experiment

Chromatographic Method Selection Workflow

Conclusion

The successful chromatographic separation of this compound and butyl heptanoate hinges on exploiting the subtle differences in their physicochemical properties. While separation on a non-polar stationary phase is possible, it is likely to be challenging due to their very similar Kovats retention indices. For enhanced selectivity and more robust separation, the use of a polar stationary phase is recommended. The provided general experimental protocol and logical workflow can serve as a valuable starting point for researchers and scientists in developing and optimizing a reliable analytical method for these and other isomeric compounds.

References

A Comparative Analysis of Isobutyl Heptanoate and Isobutyl Hexanoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of isobutyl heptanoate and isobutyl hexanoate, two closely related fatty acid esters. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these compounds and their potential applications. This document summarizes their physicochemical properties, outlines experimental protocols for their synthesis and analysis, and explores their potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and isobutyl hexanoate is presented in Table 1. These properties are crucial for understanding the behavior of these esters in various experimental and formulation settings.

PropertyThis compoundIsobutyl Hexanoate
Molecular Formula C₁₁H₂₂O₂[1]C₁₀H₂₀O₂[2]
Molecular Weight 186.29 g/mol [1]172.26 g/mol [2]
Appearance Colorless liquid[3]Colorless liquid[2]
Odor Profile Green, herbal, fruity[4][5]Fruity, pineapple, green, apple, sweet[6][7][8]
Density ~0.86 g/cm³[3]~0.86 g/mL at 25 °C[6]
Boiling Point 208 °C at 760 mmHg[3]169.5 °C at 760 mmHg
Flash Point 82.9 °C[3]76 °C[6]
Solubility Soluble in most organic solvents[3]Insoluble in water; soluble in alcohol[2]
CAS Number 7779-80-8[9]105-79-3[8]

Applications

Both this compound and isobutyl hexanoate are primarily utilized as flavor and fragrance agents due to their distinct fruity aromas[5][8]. Their application extends to various consumer products, including food, beverages, and cosmetics. Beyond their use in the flavor and fragrance industry, their properties as esters suggest potential applications as solvents in formulations, including those for coatings and adhesives[4][10]. In the context of drug development, such esters can be explored as potential pro-drug moieties to enhance the lipophilicity and membrane permeability of parent drug molecules.

Experimental Protocols

This section details standardized protocols for the synthesis and analysis of this compound and isobutyl hexanoate.

3.1. Synthesis via Fischer Esterification

The most common method for synthesizing these esters is the Fischer esterification of isobutanol with the corresponding carboxylic acid (heptanoic acid or hexanoic acid) in the presence of an acid catalyst.

  • Materials:

    • Isobutanol

    • Heptanoic acid or Hexanoic acid

    • Concentrated sulfuric acid (catalyst)

    • Anhydrous sodium sulfate

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Diethyl ether (or other suitable extraction solvent)

  • Procedure:

    • In a round-bottom flask, combine isobutanol and a molar excess of the carboxylic acid (heptanoic or hexanoic acid).

    • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

    • Set up the apparatus for reflux and heat the mixture for several hours to drive the reaction towards completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • Purify the crude ester by fractional distillation to obtain the final product.

Fischer_Esterification_Workflow Reactants Isobutanol + Heptanoic/Hexanoic Acid Reflux Reflux Reactants->Reflux Add Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Add Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Cool & Transfer Drying Drying (Na₂SO₄) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure Isobutyl Heptanoate/Hexanoate Purification->Product

Fischer Esterification Workflow

3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like esters.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column (e.g., DB-5ms or equivalent).

  • Sample Preparation:

    • Prepare a stock solution of the synthesized ester in a volatile solvent (e.g., hexane or dichloromethane).

    • Create a series of calibration standards by serial dilution of the stock solution.

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the ester.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

  • Data Analysis:

    • Identify the ester peak based on its retention time and mass spectrum.

    • Quantify the ester by comparing its peak area to the calibration curve generated from the standards.

GCMS_Analysis_Workflow Sample Ester Sample GC Gas Chromatography (Separation) Sample->GC Injection Standard Calibration Standards Standard->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Elution Data Data Analysis (Quantification) MS->Data

GC-MS Analysis Workflow

Biological Effects and Signaling Pathways

While specific data on the biological activities of this compound and isobutyl hexanoate are limited, their metabolism and the effects of their constituent parts (isobutanol and the corresponding short-chain fatty acids) can provide insights into their potential biological relevance.

4.1. Metabolic Pathway

Upon ingestion, esters like this compound and isobutyl hexanoate are likely to undergo hydrolysis catalyzed by esterases present in the gastrointestinal tract and blood, yielding isobutanol and the respective fatty acid (heptanoic acid or hexanoic acid)[11][12]. Isobutanol can be further metabolized, while the short-chain fatty acids can enter various metabolic pathways.

Metabolic_Pathway cluster_esters Ester Hydrolysis cluster_metabolism Further Metabolism Ester This compound / Hexanoate Hydrolysis Esterase-mediated Hydrolysis Ester->Hydrolysis Products Isobutanol + Heptanoic/Hexanoic Acid Hydrolysis->Products Isobutanol_Metabolism Isobutanol Metabolism Products->Isobutanol_Metabolism SCFA_Metabolism Short-Chain Fatty Acid (SCFA) Metabolism Products->SCFA_Metabolism Cellular_Effects Cellular Effects SCFA_Metabolism->Cellular_Effects

Metabolic Fate of Isobutyl Esters

4.2. Potential Cellular Effects

Short-chain fatty acids (SCFAs), the hydrolysis products of these esters, are known to have various biological effects. For instance, some SCFAs can inhibit the growth of certain pathogens in vitro[13]. They can also influence cellular processes such as proliferation and apoptosis in cancer cells[14]. The specific effects of heptanoic and hexanoic acid would require further investigation.

Furthermore, fatty acids and their derivatives can act as signaling molecules. For example, they are known to be natural ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation[7][15]. It is plausible that heptanoic and hexanoic acid could interact with these or other cellular signaling pathways.

Comparative Performance

5.1. Flavor and Fragrance

  • This compound: Possesses a green, herbal, and fruity aroma profile[4][5]. Its longer carbon chain in the acyl group compared to isobutyl hexanoate contributes to a slightly less volatile nature and a different nuance in its scent.

  • Isobutyl Hexanoate: Exhibits a more intensely fruity and sweet aroma, with prominent notes of pineapple and apple[6][7][8]. Its higher volatility may result in a more immediate and impactful top note in fragrance compositions.

The choice between these two esters in a flavor or fragrance formulation would depend on the specific desired aromatic profile. Isobutyl hexanoate might be preferred for strong, sweet, fruity notes, while this compound could be used for greener, more complex fruity aromas.

5.2. Solvent Properties

As esters, both compounds are effective solvents for a range of organic molecules[4][10]. This compound, with its slightly larger molecular weight and higher boiling point, would be expected to have a slower evaporation rate compared to isobutyl hexanoate. This could be advantageous in applications requiring longer drying times, such as in certain coatings or inks. Conversely, the faster evaporation of isobutyl hexanoate might be desirable in applications where rapid drying is necessary.

Conclusion

This compound and isobutyl hexanoate are structurally similar esters with distinct, yet related, properties that make them valuable in different applications. Their primary use is in the flavor and fragrance industry, where their differing aromatic profiles allow for nuanced scent creation. Their potential as solvents is also noteworthy, with their evaporation rates being a key distinguishing factor. For researchers in drug development, understanding their metabolic fate and the potential biological activities of their hydrolysis products opens avenues for their use as pro-drug moieties or as tools to study cellular signaling pathways related to fatty acid metabolism. Further research is warranted to fully elucidate the specific biological effects of these esters and their metabolites.

References

A Comparative Guide to the Validation of Analytical Methods for Isobutyl Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of isobutyl heptanoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The validation of these methods is crucial for ensuring accurate and reliable data in research, quality control, and the development of pharmaceutical products. This document outlines detailed experimental protocols and presents comparative performance data using an this compound USP Reference Standard.

Introduction to Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as defined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2] The use of a certified reference standard, such as the this compound USP Reference Standard, is fundamental to this process.[3]

Comparison of Analytical Methods

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like esters.[4][5] High-Performance Liquid Chromatography is a versatile alternative, though it may require derivatization for compounds lacking a strong chromophore.[6] The choice between GC-FID and HPLC-UV depends on factors such as sample matrix, required sensitivity, and available instrumentation.[4]

Performance Characteristics

The following table summarizes the typical performance characteristics of validated GC-FID and HPLC-UV methods for the quantification of this compound.

Validation ParameterGC-FID MethodHPLC-UV MethodAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Range (µg/mL) 1 - 1005 - 200-
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%< 2.0%< 2.0%
- Intermediate Precision (Inter-day)< 2.0%< 2.5%< 3.0%
Limit of Detection (LOD) (µg/mL) 0.31.5-
Limit of Quantitation (LOQ) (µg/mL) 1.05.0-
Specificity HighModerate to HighNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the validation of GC-FID and HPLC-UV methods for this compound are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a flame ionization detector (FID) and an autosampler.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (20:1) at 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: FID at 280°C with hydrogen and air flow rates optimized for the instrument.

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound USP Reference Standard and dissolve in a 100 mL volumetric flask with hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with hexane to fall within the calibration range.

3. Validation Protocol:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the reference standard at three concentration levels (low, medium, and high) within the calibration range. Analyze each level in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Specificity: Analyze a blank (hexane) and a placebo sample to ensure no interfering peaks are present at the retention time of this compound.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

As this compound lacks a significant UV chromophore, detection at a low wavelength (e.g., 210 nm) is necessary.[4]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a filtered and degassed mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound USP Reference Standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 200 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

3. Validation Protocol:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the reference standard at three concentration levels (low, medium, and high) within the calibration range. Analyze each level in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1).

  • Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks are present at the retention time of this compound.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Parameters A Define Analytical Requirements B Select Analytical Technique (GC/HPLC) A->B C Optimize Method Parameters B->C D Prepare Validation Protocol C->D E Execute Validation Experiments D->E F Analyze Data and Evaluate Results E->F H Specificity E->H I Linearity & Range E->I J Accuracy E->J K Precision E->K L LOD & LOQ E->L M Robustness E->M G Generate Validation Report F->G

Analytical Method Validation Workflow

Conclusion

Both GC-FID and HPLC-UV methods can be successfully validated for the quantification of this compound. The GC-FID method generally offers higher sensitivity and is well-suited for the analysis of this volatile ester. The HPLC-UV method provides a viable alternative, although with potentially lower sensitivity due to the weak UV absorbance of the analyte. The choice of method should be based on the specific requirements of the analysis, including the sample matrix, desired limits of detection, and available instrumentation. The provided protocols and performance data serve as a robust starting point for the implementation and validation of an analytical method for this compound in a research or quality control setting.

References

A Comparative Guide to Certified Reference Materials for Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in achieving this by providing a benchmark for instrument calibration, method validation, and quality control. This guide offers a comparative overview of the available certified reference material for isobutyl heptanoate and contrasts it with high-purity commercial-grade alternatives.

This compound (CAS 7779-80-8) is a flavoring agent and a potential impurity in pharmaceutical formulations. Accurate quantification is therefore essential. This guide will delve into the characteristics of the primary certified reference material available and compare it with other high-purity options, supported by a proposed experimental workflow for independent verification.

Comparison of this compound Materials

The primary certified reference material for this compound is the United States Pharmacopeia (USP) Reference Standard. This is contrasted with high-purity commercial grades available from various chemical suppliers. The key distinctions lie in the level of certification, traceability, and the intended use.

FeatureUSP Reference StandardHigh-Purity Commercial Grade (Typical)
Supplier USP (distributed by Sigma-Aldrich, etc.)Various (e.g., Parchem, Sigma-Aldrich)
Grade Pharmaceutical Primary Standard[1]Reagent Grade, >98% Purity
Stated Purity To be used as 100% pure for USP-NF assays, unless otherwise specified.[2]Typically ≥98% (lot-specific purity on CoA)
Certified Value & Uncertainty Not provided on a traditional CoA; established for its intended use in USP monographs.[2]Purity value is provided on the CoA, but typically without an expanded uncertainty statement.
Traceability Traceable to USP standards and protocols.Traceability to national or international standards is generally not provided.
Certificate of Analysis (CoA) A formal CoA with detailed impurity profiles is generally not provided; information is in the USP-NF.[2]A lot-specific CoA is usually available, often with results from a single analytical method (e.g., GC).
Intended Use Use in specified quality tests and assays as per USP compendia.[1]General laboratory use, research, and manufacturing.
Format Neat liquid[1]Neat liquid
Storage Conditions 2-8°C[1]Room temperature or 2-8°C

Experimental Protocols for Verification

To independently assess and compare the quality of different this compound materials, a comprehensive analytical workflow is recommended. This workflow should aim to confirm the identity, determine the purity with a high degree of accuracy, and identify and quantify any impurities.

1. Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To confirm the chemical structure of the main component.

  • Methodology:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Analysis: The obtained mass spectrum of the major peak should be compared with a reference spectrum from a spectral library (e.g., NIST).

2. Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Objective: To determine the purity of the material and quantify any volatile impurities.

  • Methodology:

    • Instrument: Gas chromatograph with a flame ionization detector.

    • Column and Conditions: Same as for GC-MS.

    • Detector Temperature: 280°C.

    • Sample Preparation: Prepare solutions of each material in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • Analysis: Calculate the area percentage of the main peak relative to the total peak area. This provides an estimate of the purity. For more accurate quantification, a normalized area percent approach or the use of a certified internal standard is recommended.

3. Water Content by Karl Fischer Titration

  • Objective: To quantify the water content in the neat material.

  • Methodology:

    • Instrument: Volumetric or coulometric Karl Fischer titrator.

    • Reagent: Karl Fischer reagent suitable for aldehydes and ketones if their presence is suspected, otherwise a general reagent for organic liquids.

    • Sample Amount: An appropriate amount of the neat material to give a reliable titration endpoint.

  • Analysis: The water content is reported as a weight percentage.

4. Non-Volatile Impurities by Residue on Ignition

  • Objective: To determine the content of non-volatile, inorganic impurities.

  • Methodology:

    • Accurately weigh a significant amount (e.g., 1-2 g) of the material into a tared crucible.

    • Heat the crucible gently to evaporate the this compound.

    • After evaporation, strongly heat (ignite) the crucible in a muffle furnace at a specified temperature (e.g., 600 ± 50°C) until all carbonaceous material is removed.

    • Cool the crucible in a desiccator and weigh.

  • Analysis: The amount of residue is reported as a weight percentage.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for a comprehensive comparison of different this compound materials.

G cluster_materials Materials for Comparison cluster_testing Analytical Testing Workflow cluster_evaluation Data Evaluation & Comparison USP_CRM USP Certified Reference Material Identity Identity Confirmation (GC-MS) USP_CRM->Identity Purity Purity & Volatile Impurities (GC-FID) USP_CRM->Purity Water Water Content (Karl Fischer) USP_CRM->Water NonVolatile Non-Volatile Impurities (Residue on Ignition) USP_CRM->NonVolatile HP_Alt1 High-Purity Alternative 1 HP_Alt1->Identity HP_Alt1->Purity HP_Alt1->Water HP_Alt1->NonVolatile HP_Alt2 High-Purity Alternative 2 HP_Alt2->Identity HP_Alt2->Purity HP_Alt2->Water HP_Alt2->NonVolatile Compare Comparative Analysis of: - Purity Values - Impurity Profiles - Water Content - Non-Volatile Content Identity->Compare Purity->Compare Water->Compare NonVolatile->Compare

Caption: Experimental workflow for the comparison of this compound materials.

Conclusion

For applications requiring the highest level of accuracy and traceability, such as in pharmacopeial assays, the use of the USP this compound Reference Standard is indispensable. Its status as a primary pharmaceutical standard ensures its suitability for these demanding applications. For other research and development purposes where a well-characterized, high-purity material is needed, commercial grades can be a cost-effective alternative. However, it is crucial for the end-user to perform a thorough in-house verification of these materials to establish their fitness for the intended use, following a comprehensive analytical workflow as outlined in this guide. This due diligence ensures the reliability and reproducibility of experimental results.

References

comparison of sensory properties of isobutyl heptanoate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Sensory Properties of Isobutyl Heptanoate and Its Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced sensory properties of isomeric compounds is crucial for applications in flavor and fragrance chemistry, as well as in identifying potential off-notes in pharmaceuticals. This guide provides an objective comparison of the sensory properties of this compound and its structural isomers, which share the same molecular formula (C₁₁H₂₂O₂) but differ in their chemical structure, leading to distinct aroma profiles.

Comparative Sensory Profile of this compound and Its Isomers

The following table summarizes the reported sensory properties of this compound and a selection of its isomers. The data has been compiled from various sources and represents the consensus of qualitative descriptions.

Compound Name Structure CAS Number Reported Sensory Profile (Odor Descriptors)
This compound Heptanoic acid, 2-methylpropyl ester7779-80-8Fruity, apple, pineapple, sweet, waxy
n-Butyl Heptanoate Heptanoic acid, butyl ester5454-28-4Fruity, green, winey, sweet, apple.[1]
Pentyl Hexanoate Hexanoic acid, pentyl ester540-07-8Pungent-fruity, pineapple-like, sweet-sharp fruity, green-fruity.[1][2][3][4]
Hexyl Pentanoate Pentanoic acid, hexyl ester25415-76-3Fruity, green, sweet
Heptyl Butyrate Butanoic acid, heptyl ester5870-93-9Sweet, tropical, pineapple-like, with mild floral and fruity nuances; chamomile-like.[5][6][7][8][9]
Octyl Propanoate Propanoic acid, octyl ester142-60-9Fruity, sweet, mushroom, floral, raspberry, jammy, green.[][11][12][13]
Nonyl Acetate Acetic acid, nonyl ester143-13-5Pungent, mushroom, green, mildly sweet, fruity, waxy.[14][15][16][17][18]
Decyl Formate Formic acid, decyl ester5451-52-5Floral, honeysuckle, orange blossom.[19][20][21][22]
2-Octyl Propionate Propanoic acid, 2-ethylhexyl ester5468-69-9Winey, pear, grape.[23]

Experimental Protocols

The sensory data presented in this guide are typically obtained through standardized analytical methods. The following are detailed methodologies for key experiments used in the sensory evaluation of flavor and fragrance compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture.[24][25][26][27][28]

  • Sample Preparation: Volatile compounds from the sample matrix (e.g., a fruit extract or a synthetic reaction mixture) are extracted using methods such as solvent extraction, headspace solid-phase microextraction (SPME), or steam distillation. The goal is to obtain a representative sample of the volatile and semi-volatile compounds.[27]

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column appropriate for separating esters (e.g., a non-polar or mid-polar column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

  • Olfactometric Detection: The effluent from the GC column is split into two paths. One path leads to a standard chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for compound identification and quantification. The other path is directed to a heated sniffing port.

  • Sensory Evaluation: A trained sensory panelist or a group of panelists sniffs the effluent from the olfactometry port and records the time, intensity, and description of each odor perceived. This data is then compiled into an aromagram, which can be aligned with the chromatogram from the chemical detector to identify the compounds responsible for specific aromas.[26][27]

Quantitative Descriptive Analysis (QDA®)

QDA is a comprehensive sensory method used to identify and quantify the sensory attributes of a product.[29]

  • Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panelists undergo extensive training (typically 15-20 hours) to develop a consensus on a list of descriptive terms for the samples and to standardize their use of an intensity scale. Reference standards are provided for each descriptor to anchor the panel's evaluations.

  • Sample Preparation: Solutions of each ester are prepared at a specific concentration (e.g., 10 ppm) in a neutral solvent like deionized water or odorless oil. Samples are presented in identical, coded containers at a controlled room temperature.

  • Sensory Evaluation: The evaluation is conducted in individual, well-ventilated sensory booths under controlled lighting. Panelists assess the aroma of each sample and rate the intensity of each descriptor on an unstructured line scale (e.g., from 0 = not perceived to 10 = very strong). A rest period with palate cleansing (using deionized water and unsalted crackers) is required between samples to prevent sensory fatigue.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each compound. This allows for the quantitative comparison of the different isomers.

Odorant Signaling Pathway

The perception of odors, including those of esters like this compound and its isomers, is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. This triggers a signaling cascade that transmits the information to the brain.

G Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ions Na+ / Ca2+ Influx CNG_channel->Ions Allows Depolarization Membrane Depolarization Ions->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: A diagram illustrating the signal transduction cascade upon odorant binding.

References

A Guide to Inter-Laboratory Comparison for Isobutyl Heptanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the drug development industry, ensuring the accuracy and consistency of analytical results is paramount. Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are crucial tools for evaluating the performance of analytical methods and the competence of laboratories.[1][2][3] This guide provides an objective comparison of analytical methods for isobutyl heptanoate, a common flavoring and fragrance agent, and presents supporting data from a representative inter-laboratory study.

The Importance of Inter-Laboratory Comparisons

Inter-laboratory comparisons involve the analysis of the same or similar items by multiple laboratories under predetermined conditions.[1] The primary goals of these studies are to:

  • Assess the performance of individual laboratories.

  • Validate analytical methods by determining their reproducibility across different settings.

  • Identify potential issues with equipment, procedures, or personnel training.

  • Provide confidence in the reliability of analytical data.

Participation in proficiency testing schemes is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.[4]

Analytical Methods for this compound

The analysis of volatile esters like this compound is typically performed using gas chromatography (GC). The two most common detector configurations are Flame Ionization Detection (FID) and Mass Spectrometry (MS).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying organic compounds. It offers excellent sensitivity and a wide linear range. However, it does not provide structural information for compound identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of MS. It provides definitive confirmation of the analyte's identity and can be more sensitive and selective than GC-FID, especially in complex matrices.

Inter-Laboratory Study Data for Volatile Ester Analysis

Table 1: Performance Characteristics of GC-FID for a Representative Volatile Ester

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 mg/kg
Limit of Quantification (LOQ)0.15 mg/kg
Repeatability (RSDr)5.2%
Reproducibility (RSDR)12.8%
Recovery95-105%

Data adapted from a peer inter-laboratory validation study of a harmonized SPME-GC-FID method.[1][2][3][5]

Table 2: Hypothetical Performance Comparison of GC-FID and GC-MS in an Inter-Laboratory Study for this compound

ParameterGC-FIDGC-MS
Assigned Value (mg/kg) 10.010.0
Number of Participants 1515
Mean Reported Value (mg/kg) 9.910.1
Standard Deviation 0.80.6
Repeatability (RSDr) 4.5%3.8%
Reproducibility (RSDR) 9.2%7.5%
Number of Outliers ( z-score> 2)

This table presents a hypothetical dataset based on typical performance characteristics to illustrate the comparison between the two methods.

Experimental Protocols

Detailed methodologies are crucial for ensuring the comparability of results in an inter-laboratory study.

Protocol 1: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) with GC-FID

This protocol is based on a harmonized method for the analysis of volatile compounds in a food matrix.[1][2][3][5]

1. Sample Preparation:

  • Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., ethyl nonanoate) at a known concentration.

  • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an incubation block at 40°C.

  • Equilibrate the sample for 15 minutes with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

3. GC-FID Analysis:

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 4°C/min.

    • Ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Detector: FID at 260°C.

Protocol 2: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

1. Sample Preparation and HS-SPME Procedure:

  • Follow the same procedure as described in Protocol 1.

2. GC-MS Analysis:

  • Injector and Column: Same as Protocol 1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Same as Protocol 1.

  • Mass Spectrometer:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 230°C.

    • Electron ionization at 70 eV.

    • Scan mode: m/z 40-300.

    • For quantification, selected ion monitoring (SIM) can be used. Characteristic ions for this compound are m/z 56, 73, 113, and 143.

Data Analysis in Inter-Laboratory Comparisons

The statistical analysis of data from ILCs is typically performed according to ISO 13528. A common performance statistic is the z-score, which is calculated as:

z = (x - X) / σ

where:

  • x is the participant's result

  • X is the assigned value (often the consensus mean of all participants)

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and +2 is generally considered satisfactory.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Objectives & Scope B Select Participants A->B C Prepare Homogeneous Sample B->C D Establish Protocol C->D E Distribute Samples & Protocol D->E F Participants Analyze Samples E->F G Submit Results F->G H Statistical Analysis (ISO 13528) G->H I Calculate z-scores H->I J Generate Report I->J K Review & Corrective Actions J->K

Caption: Workflow of an inter-laboratory comparison study.

Selecting the Appropriate Analytical Method

The choice between GC-FID and GC-MS depends on the specific requirements of the analysis. The following decision tree can guide researchers in selecting the most suitable method.

G A Start: Need to analyze this compound B Is confirmation of identity required? A->B C Is the sample matrix complex? B->C No D Use GC-MS for high confidence identification and quantification B->D Yes C->D Yes E Is high sensitivity for trace analysis needed? C->E No F Use GC-FID for routine quantification E->F No G Consider GC-MS with SIM for enhanced sensitivity E->G Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Quantification of Isobutyl Heptanoate: GC-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the volatile ester isobutyl heptanoate, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of two prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is supported by typical performance data from the analysis of structurally similar esters, offering a robust framework for methodological selection and development.

Performance Comparison

The choice between GC-MS and GC-FID for this compound quantification hinges on the specific requirements of the analysis, such as the need for definitive identification, the expected concentration range of the analyte, and the complexity of the sample matrix. GC-MS is often considered the gold standard due to its high sensitivity and specificity, providing structural information that confirms the analyte's identity[1]. Conversely, GC-FID is a robust and cost-effective alternative, well-suited for routine quantification when the identity of this compound is already established[1].

The following table summarizes the typical quantitative performance of these two methods based on the analysis of various fatty acid esters.

Validation ParameterGC-MSGC-FIDAcceptance Criteria
Specificity High (Mass spectral data confirms identity)Moderate (Based on retention time)No interference with analyte peak
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.999
Accuracy (% Recovery) 95.25 - 100.29%[2]96.4 - 103.6%[3]Typically within 98-102%
Precision (% RSD) Repeatability: < 2% Intermediate: < 3%[3]Repeatability: < 2% Intermediate: < 5%[4][5]RSD < 2% for repeatability; RSD < 5% for intermediate precision
Limit of Detection (LOD) 0.003 - 0.72 µg/L (for FAMEs)[6]0.21 - 0.54 µg/mL (for FAMEs)[1][7]Method dependent
Limit of Quantification (LOQ) 1 - 30 µg/L (for fatty acids)[1][6]0.63 - 1.63 µg/mL (for FAMEs)[1][7]Method dependent

FAMEs: Fatty Acid Methyl Esters

Experimental Workflows and Logical Relationships

A general workflow for the quantification of this compound by gas chromatography is depicted below. The process begins with sample and standard preparation, followed by instrumental analysis, and concludes with data processing and quantification.

Quantification Workflow General Workflow for this compound Quantification by GC cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification Sample Sample Collection Extraction Solvent Extraction / Headspace / SPME Sample->Extraction GC Gas Chromatograph (Separation) Extraction->GC Standard Prepare Calibration Standards Standard->GC Detector Detector (GC-MS or GC-FID) GC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: General workflow for this compound quantification.

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using GC-MS and GC-FID.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices and for trace-level quantification.

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve a concentration range of 0.1 - 50 µg/mL.

  • Sample Preparation: Depending on the matrix, use direct liquid injection, headspace sampling, or solid-phase microextraction (SPME). For liquid samples, dilute with hexane to bring the expected this compound concentration within the calibration range. An internal standard (e.g., isobutyl nonanoate) may be added to improve accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A quadrupole mass selective detector or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Injector: Split/splitless injector, operated in splitless mode for 1 minute at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions such as m/z 57, 73, 87, and 115 can be monitored.

3. Calibration and Quantification:

  • Inject the prepared working standards to construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Inject the prepared samples and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is robust, reliable, and more cost-effective for routine quantification of this compound, especially when its identity in the sample is not .

1. Sample and Standard Preparation:

  • Follow the same procedure for preparing standard stock and working solutions as described for the GC-MS method. The concentration range for working standards may be adjusted based on the expected sample concentrations and detector sensitivity (e.g., 1 - 100 µg/mL).

  • Sample preparation also follows the same principles, with dilution in a suitable solvent like hexane and the optional use of an internal standard.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent with a Flame Ionization Detector.

  • Column: A polar capillary column such as a DB-WAX or HP-INNOWAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is well-suited for separating esters.

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 220°C at 8°C/min, and hold for 10 minutes.

  • Detector: FID at 280°C with hydrogen and air flow rates optimized for the instrument.

3. Calibration and Quantification:

  • Construct a calibration curve by injecting the working standards and plotting the peak area against the concentration.

  • Analyze the prepared samples and calculate the concentration of this compound based on the calibration curve.

Conclusion

Both GC-MS and GC-FID are highly suitable for the accurate and precise quantification of this compound. GC-MS offers unparalleled specificity and lower detection limits, making it the preferred method for complex samples, trace analysis, and applications requiring definitive identification. GC-FID provides a reliable and economical alternative for routine quality control and quantification in simpler matrices where the analyte's identity is known. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the research or development project.

References

comparative study of chemical vs enzymatic synthesis of isobutyl heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study: Chemical vs. Enzymatic Synthesis of Isobutyl Heptanoate

The synthesis of this compound, a valuable ester with applications in the flavor and fragrance industry, can be achieved through both traditional chemical methods and modern enzymatic approaches. This guide provides a comparative analysis of these two synthetic routes, offering insights into their respective methodologies, efficiencies, and environmental impact. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis to aid in the selection of the most suitable method for their specific needs.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of this compound, based on established protocols for similar esters.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Immobilized Lipase (e.g., Novozym 435®)
Reaction Temperature 60–110 °C (Reflux)[1]30–60 °C
Reaction Time 1–10 hours[1]3-24 hours
Substrate Molar Ratio (Alcohol:Acid) Often uses an excess of the alcoholCan be varied, often near equimolar or with a slight excess of one substrate
Solvent Often neat (excess alcohol as solvent) or a non-polar solvent like toluene[1]Often solvent-free or in a non-polar organic solvent (e.g., hexane, heptane)
Typical Yield 70-85%>90%
Byproducts Water, acid wasteWater
Catalyst Reusability NoYes (for immobilized enzymes)
Environmental Impact Use of strong acids, high energy consumptionMilder conditions, biodegradable catalyst, "greener" process

Experimental Protocols

Chemical Synthesis: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Heptanoic acid

  • Isobutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid and an excess of isobutanol (e.g., a 2:1 molar ratio of alcohol to acid).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to remove the excess isobutanol and solvent.

  • The crude this compound can be further purified by fractional distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines a general procedure for the enzymatic synthesis of this compound using an immobilized lipase.

Materials:

  • Heptanoic acid

  • Isobutanol

  • Immobilized lipase (e.g., Novozym 435®)

  • Heptane (or other suitable organic solvent)

Procedure:

  • In a temperature-controlled shaker flask, combine heptanoic acid and isobutanol in a 1:1 molar ratio in a minimal amount of an organic solvent like heptane.

  • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 200 rpm) for 12-24 hours.

  • The progress of the reaction can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture.

  • Upon completion, the immobilized enzyme can be recovered by simple filtration for reuse.

  • The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound.

  • Further purification, if necessary, can be achieved by vacuum distillation.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for both the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow Reactants Heptanoic Acid + Isobutanol + H₂SO₄ Reflux Reflux (80-100°C, 4-6h) Reactants->Reflux Workup Work-up (Washing with H₂O, NaHCO₃, Brine) Reflux->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Isobutyl Heptanoate Purification->Product

Chemical Synthesis Workflow

Enzymatic_Synthesis_Workflow Substrates Heptanoic Acid + Isobutanol + Immobilized Lipase Incubation Incubation (40-50°C, 12-24h) Substrates->Incubation Filtration Filtration (Enzyme Recovery) Incubation->Filtration Solvent_Removal Solvent Removal (Reduced Pressure) Filtration->Solvent_Removal Product Isobutyl Heptanoate Solvent_Removal->Product

Enzymatic Synthesis Workflow

Discussion

Chemical Synthesis: The Fischer esterification is a well-established and robust method for synthesizing esters.[1] Its primary advantages are the relatively low cost of the catalyst and the potential for high throughput. However, the use of strong acids necessitates careful handling and neutralization steps, leading to the production of salt waste. The high reaction temperatures also contribute to higher energy consumption and can potentially lead to side reactions, such as dehydration of the alcohol. The reversible nature of the reaction requires strategies to shift the equilibrium towards the product, such as using an excess of one reactant or removing the water byproduct, which can complicate the purification process.[2]

Enzymatic Synthesis: The use of lipases as biocatalysts offers a greener and more specific alternative to chemical synthesis.[3] Enzymatic reactions are typically performed under much milder conditions, which reduces energy consumption and minimizes the formation of byproducts.[4] The high selectivity of enzymes often leads to higher purity products, simplifying downstream processing. A significant advantage of using immobilized enzymes is their reusability, which can offset the higher initial cost of the catalyst.[5] While reaction times can sometimes be longer than in chemical synthesis, the overall process is often more environmentally friendly and can lead to higher yields of the desired ester. The optimization of reaction parameters such as temperature, enzyme loading, and substrate molar ratio is crucial for achieving high conversion rates in enzymatic esterification.[6][7]

References

A Comparative Analysis of the Volatility of Isobutyl Heptanoate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and chemical research, the volatility of esters is a critical parameter influencing a wide range of applications, from solvent selection in drug formulation to the characteristic aroma profiles of flavor and fragrance compounds. This guide provides an objective comparison of the volatility of isobutyl heptanoate against other commonly used esters, supported by experimental data and detailed methodologies.

Understanding Ester Volatility: Key Influencing Factors

The volatility of an ester, its tendency to vaporize, is primarily governed by the strength of its intermolecular forces. Weaker intermolecular forces result in a higher vapor pressure and a lower boiling point, thus indicating higher volatility. The key molecular characteristics that influence these forces are:

  • Molecular Weight: As the molecular weight of an ester increases, the strength of the London dispersion forces, a type of van der Waals force, also increases. This leads to a decrease in volatility.

  • Branching: Esters with branched alkyl chains, such as this compound, have a smaller surface area compared to their straight-chain isomers. This reduction in surface area weakens the intermolecular forces, leading to increased volatility and a lower boiling point.

  • Polarity: The presence of the polar carbonyl group (C=O) in esters results in dipole-dipole interactions. However, esters are incapable of forming hydrogen bonds with each other, which makes them more volatile than carboxylic acids of similar molecular weight.[1][2]

The interplay of these factors determines the overall volatility of a specific ester. The following diagram illustrates this relationship:

G Factors Affecting Ester Volatility Volatility Volatility IntermolecularForces IntermolecularForces IntermolecularForces->Volatility Decreases MolecularWeight MolecularWeight MolecularWeight->IntermolecularForces Increases Branching Branching Branching->IntermolecularForces Decreases Polarity Polarity Polarity->IntermolecularForces Increases

Factors Influencing Ester Volatility

Comparative Volatility Data

To provide a clear comparison, the following table summarizes the boiling points and vapor pressures of this compound and other selected esters. A lower boiling point and a higher vapor pressure are indicative of greater volatility.

EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)
This compound C₁₁H₂₂O₂186.302080.219
Ethyl AcetateC₄H₈O₂88.1177.194.7
n-Butyl AcetateC₆H₁₂O₂116.16126.515
Propyl PropionateC₆H₁₂O₂116.16122-12413.5
Methyl ButyrateC₅H₁₀O₂102.13102.339.9
n-Butyl HeptanoateC₁₁H₂₂O₂186.30226.20.08

Data sourced from: [3][4][5][6][7][8][9][10][11]

From the data, it is evident that this compound is significantly less volatile than the smaller esters like ethyl acetate and methyl butyrate. This is primarily due to its higher molecular weight. Interestingly, when compared to its straight-chain isomer, n-butyl heptanoate, this compound exhibits a lower boiling point, highlighting the effect of branching on increasing volatility.[5][8]

Experimental Protocols for Volatility Determination

The accurate determination of an ester's volatility is crucial for its application. The following are standard experimental protocols for measuring boiling point and vapor pressure.

Boiling Point Determination

1. Distillation Method:

This is a common and straightforward method for determining the boiling point of a liquid.

  • Apparatus: A standard distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

  • Procedure:

    • The ester sample is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point of the ester at the recorded atmospheric pressure.

2. Ebulliometer Method:

An ebulliometer is a specialized instrument designed for the precise measurement of boiling points.

  • Apparatus: An ebulliometer, which typically includes a boiler, a Cottrell pump to ensure the thermometer is bathed in vapor at the equilibrium temperature, a condenser, and a high-precision thermometer.

  • Procedure:

    • The ebulliometer is charged with the ester sample.

    • The apparatus is heated, and the Cottrell pump ensures a continuous stream of boiling liquid and vapor flows over the thermometer bulb.

    • The temperature is recorded when it stabilizes, indicating that the liquid and vapor are in equilibrium. This stable temperature is the precise boiling point.[12][13][14][15][16]

Vapor Pressure Determination

ASTM D2879 - Isoteniscope Method:

This standard test method is widely used for determining the vapor pressure of liquids.

  • Apparatus: An isoteniscope, which is a U-tube manometer with a sample bulb, a heating bath, and a pressure measuring system.

  • Procedure:

    • A small amount of the ester is placed in the sample bulb of the isoteniscope.

    • The sample is degassed by repeatedly freezing and thawing under vacuum to remove any dissolved air.

    • The isoteniscope is then placed in a constant temperature bath.

    • The pressure of the inert gas in the system is adjusted until the mercury levels in the U-tube manometer are equal, indicating that the vapor pressure of the sample is balanced by the system pressure.

    • The system pressure is then measured, which corresponds to the vapor pressure of the ester at that temperature.[1][2][3][4][17][18]

The following diagram outlines the general workflow for determining the volatility of an ester:

G Experimental Workflow for Volatility Determination cluster_0 Boiling Point Determination cluster_1 Vapor Pressure Determination Distillation Distillation Method BoilingPoint Boiling Point Data Distillation->BoilingPoint Ebulliometer Ebulliometer Method Ebulliometer->BoilingPoint Isoteniscope ASTM D2879 (Isoteniscope) VaporPressure Vapor Pressure Data Isoteniscope->VaporPressure Sample Ester Sample Sample->Distillation Sample->Ebulliometer Sample->Isoteniscope VolatilityAnalysis Volatility Analysis BoilingPoint->VolatilityAnalysis VaporPressure->VolatilityAnalysis

Workflow for Volatility Analysis

Conclusion

The volatility of this compound is significantly lower than that of smaller, more commonly used esters, a direct consequence of its higher molecular weight. However, the branched nature of its isobutyl group lends it a slightly higher volatility compared to its straight-chain isomer, n-butyl heptanoate. This comparative guide, with its supporting data and outlined experimental protocols, provides a foundational resource for researchers and professionals in selecting the appropriate ester for their specific application, where volatility is a key consideration. The choice between these esters will ultimately depend on the desired evaporation rate and the specific conditions of the application.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isobutyl heptanoate, a volatile ester with applications in the flavor, fragrance, and pharmaceutical industries, is crucial for quality control and research and development. The two primary analytical techniques for the analysis of such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these two methods, supported by typical experimental data, to assist in method selection and cross-validation.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. GC is typically used for volatile compounds.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its quantitative performance characteristics. The following table summarizes typical validation parameters for the analysis of volatile esters like this compound by HPLC and GC. It is important to note that these values are representative and can vary depending on the specific instrumentation, sample matrix, and method optimization.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Key Considerations
Linearity (r²) > 0.998[1]> 0.999[2]Both methods exhibit excellent linearity over a defined concentration range.
Accuracy (Recovery %) 98.5 - 101.2%[1]98 - 102%[2]Comparable recovery rates are achievable with both techniques.
Precision (%RSD) < 2.0%[1]< 2% (repeatability), < 3% (intermediate precision)[2]Both methods demonstrate good precision, with GC often showing slightly better repeatability for volatile compounds.
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.1 - 1.0 mg/L[3]GC-FID generally offers higher sensitivity for volatile analytes like this compound.
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL0.65 - 3.38 mg/L[3]Consistent with LOD, GC-FID typically provides lower quantification limits for this class of compounds.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on methods for the analysis of short-chain fatty acids and esters, which often require UV detection at low wavelengths due to the lack of a strong chromophore in the analyte.[4][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a typical method for the analysis of volatile esters, for which GC-FID is a well-established and robust technique.[6][7]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Split/splitless injector

  • Autosampler

Reagents and Materials:

  • This compound reference standard

  • Hexane or other suitable solvent (high purity)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: Increase to 240°C at 10°C/min

    • Hold: 5 minutes at 240°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a stock solution of this compound in hexane.

  • Generate a series of calibration standards by diluting the stock solution with hexane.

  • Dissolve or dilute the sample in hexane to a concentration that falls within the linear range of the method.

Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both HPLC and GC, in accordance with ICH guidelines.

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_scope Define Analytical Scope & Requirements select_method Select Method (HPLC or GC) define_scope->select_method validation_protocol Write Validation Protocol select_method->validation_protocol prepare_standards Prepare Standards & Samples validation_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments specificity Specificity perform_experiments->specificity linearity Linearity & Range perform_experiments->linearity accuracy Accuracy perform_experiments->accuracy precision Precision (Repeatability & Intermediate) perform_experiments->precision lod_loq LOD & LOQ perform_experiments->lod_loq robustness Robustness perform_experiments->robustness analyze_data Analyze Data & Calculate Statistics specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data acceptance_criteria Compare Against Acceptance Criteria analyze_data->acceptance_criteria validation_report Write Validation Report acceptance_criteria->validation_report

Caption: A generalized workflow for analytical method validation.

Conclusion

Both HPLC and GC are suitable techniques for the analysis of this compound, with the choice depending on the specific analytical requirements. GC is generally the preferred method for volatile compounds like this compound due to its higher sensitivity, faster analysis times, and lower operational costs.[8] However, HPLC can be a viable alternative, particularly when the sample matrix is complex and contains non-volatile components that could interfere with GC analysis. Cross-validation of both methods can provide a high degree of confidence in the analytical results and is recommended for critical applications in research and drug development.

References

Determining the Limit of Detection and Quantification for Isobutyl Heptanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

Gas Chromatography (GC) coupled with a suitable detector is the most common and effective technique for the analysis of volatile and semi-volatile compounds like isobutyl heptanoate. For high sensitivity and selectivity, a Mass Spectrometer (MS) is the detector of choice. The following table compares the typical performance of GC-MS for the analysis of similar esters, providing an estimated performance for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by mass-based detection and identification.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.
Applicability for this compound Highly suitable due to the volatile nature of the compound.Not ideal as this compound lacks a strong chromophore for UV detection and is volatile. Derivatization may be required.
Estimated Limit of Detection (LOD) Low nanogram (ng) to picogram (pg) range on-column.Highly variable and generally higher than GC-MS, dependent on derivatization and detector.
Estimated Limit of Quantification (LOQ) Nanogram (ng) range on-column.Typically in the microgram (µg) to high nanogram (ng) range, dependent on derivatization and detector.
Selectivity High, due to the unique mass spectrum of the compound.Moderate, relies on chromatographic separation.
Precision (%RSD) Typically <15% for inter-day and intra-day precision.Typically <15% for inter-day and intra-day precision.
Accuracy (% Recovery) Typically within 85-115%.Typically within 85-115%.

Experimental Protocol: Determination of LOD and LOQ for this compound by GC-MS

This protocol provides a generalized method for determining the LOD and LOQ of this compound. The specific parameters may require optimization based on the instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard (≥99% purity)

  • High-purity solvent for dilution (e.g., hexane or ethyl acetate, GC grade)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

  • Microsyringes for sample injection

  • Volumetric flasks and pipettes for standard preparation

2. Standard Solution Preparation:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards. For LOD and LOQ determination, prepare a series of low-concentration standards (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

3. GC-MS Instrumental Conditions (Example):

  • Injector: Split/splitless injector

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless (for trace analysis)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

4. Method for Determining LOD and LOQ:

There are several accepted methods for determining LOD and LOQ. The two most common methods are the Signal-to-Noise (S/N) ratio and the calibration curve method.

  • a) Signal-to-Noise (S/N) Ratio Method:

    • Analyze a series of low-concentration standards.

    • Determine the concentration that results in a signal that is distinguishable from the background noise.

    • The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3:1 .

    • The LOQ is typically defined as the concentration that produces a signal-to-noise ratio of 10:1 .

  • b) Calibration Curve Method (based on the standard deviation of the response and the slope):

    • Prepare and analyze at least five calibration standards at the lower end of the expected concentration range.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

    • Calculate the slope (S) of the calibration curve and the standard deviation of the y-intercepts of the regression line (σ).

    • Calculate the LOD and LOQ using the following formulas[1]:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

5. Validation:

  • To confirm the calculated LOD and LOQ values, prepare and analyze a set of independent samples (e.g., n=6) at the determined concentrations.

  • The results should demonstrate acceptable precision and accuracy at the LOQ.

Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_validation Validation prep_standards Prepare Stock & Working Standards instrument_setup Set Up & Optimize GC-MS Parameters prep_standards->instrument_setup run_blanks Analyze Blank Samples (Solvent) instrument_setup->run_blanks run_standards Analyze Low Concentration Standards run_blanks->run_standards method_choice Choose Method run_standards->method_choice sn_method Signal-to-Noise Ratio Method method_choice->sn_method S/N cal_method Calibration Curve Method method_choice->cal_method Calibration calc_lod_loq Calculate LOD & LOQ sn_method->calc_lod_loq cal_method->calc_lod_loq validate Prepare & Analyze Samples at LOD/LOQ calc_lod_loq->validate report Report Final LOD & LOQ Values validate->report

Caption: Workflow for determining LOD and LOQ.

References

A Comparative Guide to Assessing the Linearity of Isobutyl Heptanoate Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the linearity of an analytical method is a critical step in validation, ensuring that the instrumental response is directly proportional to the concentration of the analyte over a specific range.[1][2][3] This guide provides a comparative overview of key performance characteristics for isobutyl heptanoate calibration curves obtained by common analytical techniques, supported by detailed experimental protocols.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of an analyte in samples within a given range.[2][4] This is a fundamental requirement for accurate quantification. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for validating analytical procedures, including the assessment of linearity.[1][5][6]

Data Presentation: Comparison of Calibration Curve Linearity

The following table summarizes typical performance data for this compound calibration curves using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). These values are representative of what can be achieved with a properly validated method.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Regulatory Guidance (ICH/FDA)
Linear Range 1 - 500 µg/mL0.1 - 100 µg/mLThe interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[3][4]
Correlation Coefficient (r) > 0.995> 0.999A value close to 1 is desirable. Some guidelines suggest r ≥ 0.99.[7]
Coefficient of Determination (R²) > 0.99> 0.998A high R² indicates a good fit of the data to the linear model.[3]
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.15 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Precision (%RSD) < 5%< 10%Repeatability (intra-assay precision) and intermediate precision should be assessed.[2] An RSD of ≤ 2% is commonly acceptable, but requirements can vary.[1]
Accuracy (% Recovery) 95 - 105%90 - 110%The closeness of test results obtained by the method to the true value.[2]

Experimental Protocols

A detailed methodology is crucial for reproducible results. Below is a typical protocol for generating a calibration curve for this compound using GC-FID.

Protocol: GC-FID Analysis of this compound

1. Objective: To prepare a calibration curve for the quantification of this compound and assess its linearity.

2. Materials and Reagents:

  • This compound (analytical standard, >99% purity)

  • Hexane (HPLC grade) or other suitable solvent

  • Internal Standard (e.g., methyl octanoate)

  • Volumetric flasks (Class A)

  • Micropipettes

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

4. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in hexane in a 100 mL volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution.[8] A typical concentration range could be 1, 5, 25, 100, 250, and 500 µg/mL. To each calibration standard, add a fixed concentration of the internal standard.

5. GC-FID Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

6. Data Analysis:

  • Inject each calibration standard in triplicate.

  • For each injection, determine the peak area of this compound and the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Plot the peak area ratio (y-axis) against the concentration of this compound (x-axis).

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

  • Visually inspect the plot for linearity.[8]

Mandatory Visualization

The following diagram illustrates the general workflow for assessing the linearity of a calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_results Results stock Prepare Analyte Stock Solution standards Prepare Series of Calibration Standards stock->standards is_stock Prepare Internal Standard Stock Solution is_stock->standards instrument Set Up GC-FID/MS Instrument inject Inject Standards in Triplicate instrument->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate ratio Calculate Peak Area Ratios integrate->ratio plot Plot Concentration vs. Response Ratio ratio->plot regression Perform Linear Regression Analysis plot->regression equation Obtain Calibration Equation (y = mx + c) regression->equation r_squared Determine R² and r regression->r_squared visual Visually Inspect Linearity regression->visual

Caption: Workflow for Assessing Calibration Curve Linearity.

References

A Comparative Analysis of the Flavor Profiles of Short-Chain Branched Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Short-chain branched esters are pivotal volatile compounds that significantly contribute to the desirable fruity and floral aromas in a vast array of products, from foods and beverages to pharmaceutical formulations. Their molecular structure, specifically the branching of the carbon chain, imparts unique sensory properties that differentiate them from their straight-chain counterparts. Understanding these differences is crucial for flavor design, quality control, and the development of palatable drug products where masking unpleasant tastes is a key consideration. This guide provides a comparative analysis of the flavor profiles of short-chain branched esters versus linear esters, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Unveiling the Nuances in Flavor Perception

The olfactory perception of an ester is primarily defined by its odor detection threshold (ODT) and its characteristic sensory descriptors. The ODT represents the lowest concentration at which a substance can be detected by the human nose. A lower ODT signifies a more potent aroma. As the data in the following table indicates, branched-chain esters generally exhibit lower odor thresholds compared to their linear isomers, meaning they are detectable at lower concentrations.[1] This heightened potency is a key factor in their widespread use as flavor and fragrance ingredients.

Ester Name Chemical Formula Type Odor Detection Threshold (in water, ppb) Sensory Descriptors
Ethyl ButyrateC6H12O2Linear1Ethereal, fruity, buttery, ripe fruit.[1]
Ethyl IsobutyrateC6H12O2Branched0.1Fruity, sweet, apple, apricot
Ethyl ValerateC7H14O2Linear1.5Strong, fruity, apple-like.[1]
Ethyl IsovalerateC7H14O2Branched0.01Sweet, fruity, apple, pineapple, green, orange
Isoamyl AcetateC7H14O2Branched30Banana, pear, solvent-like
Pentyl AcetateC7H14O2Linear50Fruity, banana-like.[1]
Ethyl 2-methylbutanoateC7H14O2Branched0.01Fruity, apple, berry
Isobutyl AcetateC6H12O2Branched7Fruity, floral, banana, pear
2-Butyl AcetateC6H12O2Branched-Fruity, banana-like.[1]
Propyl IsobutyrateC7H14O2Branched-Fruity, sweet, pineapple, rum
Ethyl HexanoateC8H16O2Linear1Strong, fruity, winey, apple, banana, pineapple.[1]

Note: Odor detection thresholds can vary depending on the medium (e.g., water, ethanol solution) and the sensory panel methodology used.[2] The data presented is a compilation from various sources to provide a comparative overview.

Experimental Protocols: Methodologies for Flavor Analysis

The characterization of flavor profiles is a multi-faceted process that combines analytical chemistry with human sensory evaluation. The following are detailed methodologies for the key experiments used to generate the data in this guide.

Sensory Analysis: The Human Element of Flavor Perception

Sensory analysis provides invaluable data on how humans perceive the aroma and taste of a substance. A trained sensory panel is essential for obtaining reliable and reproducible results.

1. Panelist Selection and Training:

  • Selection: Candidates are screened for their ability to detect and describe basic tastes and odors. This often involves tests to identify any specific anosmias (smell blindness).

  • Training: Selected panelists undergo extensive training to familiarize them with a standardized vocabulary of sensory descriptors. They are trained to identify and rate the intensity of various aroma attributes using reference standards.

2. Sensory Evaluation Methods:

  • Triangle Test: This is a difference test used to determine if a sensory difference exists between two samples. Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.[3]

  • Paired Comparison Test: Panelists receive two samples and are asked to identify which one has more of a specific characteristic, such as "fruity" or "sweet".[3]

  • Descriptive Analysis: This method provides a detailed sensory profile of a product. A trained panel develops a set of descriptors for the aroma and flavor of the esters and then rates the intensity of each attribute on a scale (e.g., a 10-point scale where 0 = not perceptible and 10 = very intense).[4][5]

3. Sample Preparation and Presentation:

  • Samples are prepared by diluting the esters to concentrations above their detection thresholds in a neutral solvent like deionized water or a specific food matrix.

  • Samples are presented to panelists in coded, identical containers to avoid bias. The presentation order is randomized for each panelist.[3]

  • Panelists are provided with water and unsalted crackers to cleanse their palate between samples.[4]

Gas Chromatography-Olfactometry (GC-O): Bridging Chemistry and Sensory Perception

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6][7] This allows for the identification of odor-active compounds in a complex volatile mixture.

1. Instrumentation:

  • A gas chromatograph (GC) is equipped with a column suitable for separating volatile compounds (e.g., a non-polar or medium-polar capillary column).

  • The column effluent is split into two paths: one leading to a standard GC detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to an olfactometry port.[8][9]

  • The olfactometry port is a heated transfer line that delivers the separated compounds to a sniffing cone where a trained analyst can assess the odor.[6]

2. Analytical Procedure:

  • Sample Injection: A sample containing the volatile esters is injected into the GC.

  • Separation: The compounds are separated based on their boiling points and chemical properties as they pass through the GC column.

  • Detection and Olfactometry: As each compound elutes from the column, it is simultaneously detected by the chemical detector and sniffed by the analyst at the olfactometry port. The analyst records the retention time, odor descriptor, and perceived intensity of each odor-active compound.

3. Data Analysis:

  • The data from the chemical detector provides information on the identity and quantity of the compounds.

  • The olfactometry data identifies which of these compounds contribute to the overall aroma.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative potency of the odorants. This involves serially diluting the sample extract and performing GC-O on each dilution until no odor is detected. The highest dilution at which an odor is still perceptible is its flavor dilution (FD) factor.[8]

Mandatory Visualization: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Sensory Sensory Analysis cluster_Instrumental Instrumental Analysis cluster_Data Data Interpretation Ester_Synthesis Ester Synthesis & Purification Dilution Serial Dilutions Ester_Synthesis->Dilution Descriptive_Analysis Descriptive Analysis Dilution->Descriptive_Analysis Triangle_Test Triangle Test Dilution->Triangle_Test GC_O Gas Chromatography- Olfactometry (GC-O) Dilution->GC_O GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Dilution->GC_MS Panel_Screening Panelist Screening Panel_Training Panelist Training Panel_Screening->Panel_Training Panel_Training->Descriptive_Analysis Panel_Training->Triangle_Test ODT_Determination Odor Threshold Determination Descriptive_Analysis->ODT_Determination Triangle_Test->ODT_Determination Flavor_Profile Flavor Profile Comparison GC_O->Flavor_Profile GC_MS->Flavor_Profile ODT_Determination->Flavor_Profile Structure_Activity Structure-Activity Relationship Analysis Flavor_Profile->Structure_Activity

Caption: Experimental workflow for comparative flavor analysis.

Signaling_Pathway Ester Ester Molecule (Odorant) OR Olfactory Receptor (e.g., Olfr45) Ester->OR Binds to G_Protein G-protein (Gαolf) Activation OR->G_Protein Activates AC Adenylyl Cyclase Activation G_Protein->AC Activates cAMP cAMP Production AC->cAMP Catalyzes Ion_Channel Ion Channel Opening cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: Olfactory signal transduction pathway for esters.

Structure_Flavor_Relationship cluster_Structure Molecular Structure cluster_Properties Physicochemical Properties cluster_Flavor Flavor Profile Linear_Chain Linear Carbon Chain Volatility Increased Volatility Linear_Chain->Volatility Branched_Chain Branched Carbon Chain Branched_Chain->Volatility Receptor_Fit Altered Receptor Binding Fit Branched_Chain->Receptor_Fit Lower_ODT Lower Odor Detection Threshold (Higher Potency) Volatility->Lower_ODT Receptor_Fit->Lower_ODT Descriptor_Change Modified Sensory Descriptors (e.g., more complex fruity notes) Receptor_Fit->Descriptor_Change

Caption: Structure-flavor relationship in short-chain esters.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the robustness testing of isobutyl heptanoate, a key fragrance and flavor compound. The focus is on ensuring the reliability and consistency of analytical results across different laboratories and under varied conditions. This document is intended for researchers, scientists, and drug development professionals who are developing and validating analytical methods for quality control and stability testing.

The primary analytical technique for a volatile ester like this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This guide will focus on the robustness testing of a GC-FID method, as it is a widely used and cost-effective technique for quantitative analysis of such compounds.

Comparison of Analytical Methods

While GC-FID is the most common method, other techniques can be employed for the analysis of esters. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the complexity of the sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by ionization in a hydrogen flame.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on partitioning between a mobile and stationary phase.
Selectivity Good, based on retention time.Excellent, provides structural information for peak identification.Can be challenging for volatile, non-polar compounds without a chromophore.
Sensitivity High for hydrocarbons and organic compounds.Very high, especially in selected ion monitoring (SIM) mode.Dependent on the detector; often requires derivatization for non-UV absorbing compounds.
Robustness Generally high, but sensitive to changes in gas flow rates, temperature, and column aging.High, with similar sensitivities to GC-FID regarding chromatographic conditions.Can be sensitive to mobile phase composition, pH, and column temperature.
Typical Use Quantitative analysis, purity determination.Qualitative and quantitative analysis, impurity identification.Analysis of non-volatile or thermally labile compounds.

Experimental Protocols

Standard GC-FID Method for this compound

This protocol outlines a standard GC-FID method that can be subjected to robustness testing.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and an autosampler.

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane) and dilute to the desired concentration.

Robustness Testing Protocol

Robustness testing involves making small, deliberate variations to the method parameters to assess its reliability.[1][2][3] The following parameters are typically investigated for a GC method:

  • Variation of GC Oven Temperature: The initial oven temperature can be varied by ± 5°C.

  • Variation of Carrier Gas Flow Rate: The flow rate of the carrier gas can be varied by ± 10%.

  • Variation in Injection Volume: The injection volume can be altered by ± 10%.

  • Variation in Split Ratio: The split ratio can be adjusted, for example, to 45:1 and 55:1.

  • Different Columns: Using columns from different batches or manufacturers.

The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution) is then evaluated. The results should remain within the system suitability test (SST) limits for the method to be considered robust.

Data Presentation

The results of the robustness study should be presented in a clear and concise manner. The following table provides a template for summarizing the data.

Parameter VariedVariationRetention Time (min)Peak Area (arbitrary units)Tailing FactorResolution (from nearest peak)
Nominal Method -10.2500,0001.12.5
Oven Temperature + 5°C9.8501,0001.12.4
- 5°C10.6499,5001.12.6
Flow Rate + 10%9.9498,0001.22.3
- 10%10.5502,0001.12.7
Injection Volume + 10%10.2550,0001.12.5
- 10%10.2450,0001.12.5

Mandatory Visualization

Robustness Testing Workflow

The following diagram illustrates the workflow for conducting a robustness test of an analytical method.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_method Define Nominal Analytical Method identify_params Identify Potential Robustness Parameters (e.g., Temperature, Flow Rate) define_method->identify_params define_ranges Define Variation Ranges for Each Parameter identify_params->define_ranges perform_nominal Perform Analysis with Nominal Method define_ranges->perform_nominal perform_varied Perform Analyses with Varied Parameters perform_nominal->perform_varied Systematically vary one parameter at a time collect_data Collect Data (Retention Time, Peak Area, etc.) perform_varied->collect_data compare_results Compare Results Against System Suitability Tests (SST) collect_data->compare_results assess_robustness Assess Method Robustness compare_results->assess_robustness conclusion Method is Robust or Requires Optimization assess_robustness->conclusion

Caption: Workflow for robustness testing of an analytical method.

Logical Relationship of Robustness Parameters

This diagram shows the relationship between the deliberate variations in method parameters and the analytical responses that are monitored.

Robustness_Parameters cluster_inputs Deliberate Variations (Inputs) cluster_outputs Analytical Responses (Outputs) temp Oven Temperature rt Retention Time temp->rt resolution Resolution temp->resolution tailing Tailing Factor temp->tailing flow Carrier Gas Flow Rate flow->rt flow->resolution flow->tailing inj_vol Injection Volume area Peak Area / Height inj_vol->area split Split Ratio split->area column Column Batch/Manufacturer column->rt column->resolution column->tailing

Caption: Influence of parameter variations on analytical responses.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Isobutyl heptanoate, a combustible liquid and skin irritant, requires careful handling and adherence to specific disposal protocols to mitigate risks.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound and to take the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any signs of degradation before use and employ proper removal techniques to avoid skin contact.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Respiratory Protection: Work in a well-ventilated area. If ventilation is insufficient or there is a risk of inhaling vapors, a suitable respirator should be used.

In Case of a Spill: In the event of a spill, immediately evacuate unnecessary personnel from the area. Remove all sources of ignition. Absorb the spill using an inert, non-combustible material like sand or vermiculite. Collect the absorbed material into a sealed, appropriate container for disposal as hazardous waste.[4] Prevent the spill from entering drains or waterways.

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₂O₂[1][5]
Molecular Weight 186.33 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 208 °C at 760 mmHg[1]
Flash Point 82.9 °C[1]
Density 0.87 g/cm³[1]
Storage Class Combustible liquids[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.[3] It should never be disposed of in standard trash or poured down the drain. The recommended disposal route is through a certified hazardous waste disposal facility, typically coordinated by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Collection

  • Designate a specific, chemically compatible container for this compound waste.

  • The container must be in good condition, leak-proof, and equipped with a tightly sealing cap.

  • Keep the container closed at all times, except when adding waste.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the date when the first waste was added to the container.

  • Indicate the associated hazards (e.g., "Combustible," "Skin Irritant").

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

Step 5: Disposal of Empty Containers

  • An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol).

  • The rinsate (the solvent used for rinsing) is also considered hazardous waste and must be collected and disposed of accordingly.

  • After triple-rinsing, deface or remove all labels from the container before disposing of it as non-hazardous waste, in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Handling cluster_storage_disposal Storage & Disposal cluster_final Final Steps start Start: this compound for Disposal ppe Don Appropriate PPE start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container Correctly collect->label_container store Store in Secure Location label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal empty_container Manage Empty Container (Triple-Rinse) disposal->empty_container end End empty_container->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Isobutyl heptanoate, including detailed operational protocols and disposal plans to foster a secure research environment.

Chemical Safety Profile: this compound

PropertyValueSource
CAS Number 7779-80-8[1]
Molecular Formula C11H22O2[1]
Molecular Weight 186.29 g/mol
Appearance Colorless liquid[1][2]
Odor Green odor[1][2]
Boiling Point 208 °C at 760 mmHg[1]
Flash Point 82.22 °C - closed cup
Density 0.87 g/cm3 [1]
Storage Temperature 2-8°C

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following PPE is required:

  • Eye and Face Protection: Wear safety goggles with side shields or a face shield to protect against splashes.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or latex, are essential to prevent skin contact.[3]

  • Body Protection: A lab coat, apron, or a full-body suit should be worn to protect the skin from spills and splashes.[3] For larger-scale operations or where significant splashing is likely, a chemical splash suit may be necessary.[4]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if vapors are likely to be generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[5][6]

Procedural, Step-by-Step Guidance for Handling

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended.[5][7]

  • Locate the nearest eyewash station and safety shower before beginning work.[5]

  • Remove all potential ignition sources from the handling area, as this compound is a combustible liquid.[8]

2. Handling the Chemical:

  • Wear the appropriate PPE as outlined above.

  • Avoid direct contact with skin and eyes.[7]

  • Avoid breathing in vapors or mists.[7]

  • Use non-sparking tools to prevent ignition.[7]

  • Keep the container tightly closed when not in use.[7][9]

3. In Case of a Spill:

  • Immediately remove all sources of ignition.[8]

  • Ventilate the area of the spill.

  • Absorb the spill with an inert material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[8][10]

  • Clean the spill area thoroughly with soap and water.[11]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[12][13] If irritation persists, seek medical attention.[14]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[13][14] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][12]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the chemical at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems.[7] All disposal activities must be in accordance with local, state, and federal regulations.

  • Container Disposal: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[7]

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Ensure Adequate Ventilation (Fume Hood) prep2 Locate Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle with Care (Avoid Contact & Inhalation) handle1->handle2 handle3 Keep Container Closed handle2->handle3 disp1 Dispose of Chemical Waste (Licensed Facility) handle3->disp1 spill1 Remove Ignition Sources spill2 Ventilate Area spill1->spill2 spill3 Absorb and Contain spill2->spill3 spill4 Dispose of Waste spill3->spill4 disp2 Triple-Rinse Container disp1->disp2 disp3 Dispose of Container disp2->disp3

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.